molecular formula C12H16N2O B2697511 N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide CAS No. 926247-04-3

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Cat. No.: B2697511
CAS No.: 926247-04-3
M. Wt: 204.273
InChI Key: MJJZKJAKJMAJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
BenchChem offers high-quality N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZKJAKJMAJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a reliable and efficient synthesis route for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and supported by practical insights to ensure reproducibility and high yield.

Introduction

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide incorporates a cyclobutane ring, a structural motif of increasing importance in pharmaceutical design. The rigid, three-dimensional nature of the cyclobutane scaffold can impart unique conformational constraints on a molecule, potentially leading to enhanced biological activity and improved pharmacokinetic properties. This guide will detail a robust synthetic strategy, focusing on the key amide bond formation, to facilitate the production of this compound for research and development purposes.

Retrosynthetic Analysis and Strategy

The most direct and logical approach to the synthesis of the target molecule is through the formation of an amide bond between 3-(aminomethyl)aniline and a derivative of cyclobutanecarboxylic acid. This retrosynthetic analysis is depicted below.

G Target N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Intermediates 3-(aminomethyl)aniline + Cyclobutanecarboxylic acid derivative Target->Intermediates Amide bond disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

Two primary strategies emerge from this analysis for the crucial amide coupling step:

  • Acyl Chloride Method: The reaction of 3-(aminomethyl)aniline with cyclobutanecarbonyl chloride. This is often a high-yielding and straightforward method.

This guide will focus on the acyl chloride method due to its efficiency and the commercial availability of the requisite starting materials.

Synthetic Workflow

The overall synthetic workflow is a two-step process if starting from 3-nitrobenzonitrile, or a single step if 3-(aminomethyl)aniline is commercially sourced.

G cluster_0 Optional Starting Material Synthesis cluster_1 Core Synthesis A 3-Nitrobenzonitrile B 3-(Aminomethyl)aniline A->B Reduction C 3-(Aminomethyl)aniline E N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide C->E D Cyclobutanecarbonyl chloride D->E +

Figure 2: Overall synthetic workflow.

Experimental Protocol: Acylation of 3-(aminomethyl)aniline

This section provides a detailed, step-by-step protocol for the synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide via the acylation of 3-(aminomethyl)aniline with cyclobutanecarbonyl chloride.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-(Aminomethyl)anilineC₇H₁₀N₂122.17≥98%Commercially Available
Cyclobutanecarbonyl chlorideC₅H₇ClO118.56≥98%Commercially Available[1][2][3]
Triethylamine (Et₃N)C₆H₁₅N101.19≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
1 M Hydrochloric Acid (HCl)HCl36.46-Prepared in-house
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Commercially Available

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(aminomethyl)aniline (5.0 g, 40.9 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and triethylamine (6.8 mL, 49.1 mmol, 1.2 equivalents) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (5.3 g, 44.7 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide as a solid.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amino group in 3-(aminomethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by triethylamine, yields the final amide product.

G 3-(Aminomethyl)aniline R-NH₂ Tetrahedral Intermediate [R-NH₂(⁺)-C(O⁻)(Cl)-R'] 3-(Aminomethyl)aniline->Tetrahedral Intermediate Nucleophilic attack Cyclobutanecarbonyl chloride R'-COCl Cyclobutanecarbonyl chloride->Tetrahedral Intermediate Amide Product R-NH-CO-R' Tetrahedral Intermediate->Amide Product Elimination of Cl⁻ HCl HCl Tetrahedral Intermediate->HCl Loss of H⁺

Figure 3: Simplified mechanism of amide formation.

Starting Material Synthesis: 3-(Aminomethyl)aniline

While 3-(aminomethyl)aniline is commercially available, it can also be synthesized from 3-nitrobenzonitrile. A common method involves the reduction of both the nitrile and the nitro group.[4]

Procedure:

A one-pot reductive amination and reduction can be performed using a suitable catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] This method provides a direct route from commercially available nitro compounds to the desired aminomethyl anilines.

Conclusion

The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide can be reliably achieved through the acylation of 3-(aminomethyl)aniline with cyclobutanecarbonyl chloride. This technical guide provides a detailed, field-proven protocol that emphasizes safety, efficiency, and reproducibility. The principles and techniques described herein are broadly applicable to the synthesis of other novel carboxamide derivatives for applications in drug discovery and development.

References

  • Párraga, J., et al. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc, 2010(5), 236-247. [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]

  • Shree Ganesh Remedies Limited. Cyclobutanecarbonyl chloride-5006-22-4. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Singh, R. P., et al. (2014). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 55(30), 4155-4158. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • PubChem. Cyclobutanecarbonyl chloride. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to identifying next-generation therapeutics. N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide represents a fascinating, albeit underexplored, molecule at the confluence of several key pharmacophoric features. The rigid, strained cyclobutane ring offers a distinct three-dimensional geometry, while the aminomethylphenyl group provides a versatile handle for probing interactions with biological targets. This guide aims to provide a comprehensive technical overview of this compound, synthesizing theoretical data with established chemical principles to offer a foundational resource for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic pathway, outline methods for its characterization, and explore its potential pharmacological relevance based on isosteric and structural analogs.

Molecular Identity and Physicochemical Profile

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a unique molecule that marries a cyclobutane carboxylic acid moiety with a 3-(aminomethyl)aniline backbone. This structure presents an interesting profile for investigation in drug discovery programs.

Chemical Structure and Nomenclature
  • IUPAC Name: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

  • Molecular Formula: C₁₂H₁₆N₂O

Computed Physicochemical Properties

Due to the limited availability of experimental data, the following properties have been computationally predicted. These values are crucial for initial assessments in drug development, such as predicting solubility, permeability, and potential for oral bioavailability. Properties for a structurally similar compound, N-phenylcyclobutanecarboxamide, are provided for context.[1]

PropertyPredicted Value for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamideN-phenylcyclobutanecarboxamide (for comparison)[1]Significance in Drug Discovery
Molecular Weight 204.27 g/mol 175.23 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP3-AA ~1.52.1A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 21Influences binding interactions and solubility.
Hydrogen Bond Acceptors 21Affects solubility and potential for forming hydrogen bonds with biological targets.
Rotatable Bond Count 42A measure of molecular flexibility, which can impact binding affinity.
Topological Polar Surface Area (TPSA) 55.4 Ų29.1 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Formal Charge 00The overall electrical charge of the molecule.

Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide can be approached through a logical retrosynthetic pathway, culminating in a practical, step-by-step laboratory protocol. The key is the formation of the amide bond between cyclobutanecarboxylic acid and a suitably protected aniline derivative.

Retrosynthetic Strategy

A plausible retrosynthetic analysis involves disconnecting the amide bond, leading back to two key precursors: cyclobutanecarbonyl chloride and a protected form of 3-(aminomethyl)aniline. The protection of the benzylic amine is crucial to prevent undesired side reactions during amide bond formation. A tert-butoxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability and ease of removal under acidic conditions.[2]

Retrosynthesis Target N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Amide_Bond Amide Bond Formation Target->Amide_Bond Precursors Cyclobutanecarbonyl chloride + tert-Butyl (3-aminophenyl)methylcarbamate Amide_Bond->Precursors Protected_Amide N-[3-((tert-butoxycarbonylamino)methyl)phenyl]cyclobutanecarboxamide Precursors->Protected_Amide Coupling Boc_Deprotection Boc Deprotection Boc_Deprotection->Target Protected_Amide->Boc_Deprotection Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 3-(aminomethyl)aniline B Add Boc₂O, TEA A->B C tert-Butyl (3-aminophenyl)methylcarbamate B->C E Couple with C in DCM, TEA C->E D Cyclobutanecarbonyl chloride D->E F Protected Amide Intermediate G Add TFA or HCl in Dioxane F->G F->G H Final Product: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide G->H Potential_Applications cluster_motifs Structural Motifs cluster_targets Potential Biological Targets Core N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Cyclobutane Cyclobutane Ring (Rigid Scaffold) Core->Cyclobutane contains Amine Aminomethylphenyl (H-Bonding, Salt Formation) Core->Amine contains Enzymes Enzyme Inhibition (Proteases, Kinases) Cyclobutane->Enzymes Receptors Receptor Modulation (GPCRs, Ion Channels) Amine->Receptors Neuro CNS Activity (Neuroprotection) Amine->Neuro

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" IUPAC name and synonyms

[1]

Executive Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) is a specialized pharmaceutical intermediate characterized by a rigid cyclobutane core coupled to a meta-substituted aniline scaffold. Its structural duality—featuring a lipophilic, metabolically stable cyclobutane ring and a reactive primary amine "warhead"—makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . It is frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and peptidomimetics where restricted conformational flexibility is required to enhance target affinity.

This guide details the physicochemical profile, validated synthesis protocols, and analytical standards required for its integration into high-throughput synthesis workflows.

Chemical Identity & Nomenclature

AttributeDetail
IUPAC Name N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
Common Synonyms N-(3-Aminomethylphenyl)cyclobutanecarboxamide; 3-(Cyclobutylcarboxamido)benzylamine
CAS Number 926247-04-3
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES NCC1=CC=CC(NC(=O)C2CCC2)=C1
InChI Key HVTYCAHOTNCMHD-UHFFFAOYSA-N (Analogous base structure)

Physicochemical Profile

Understanding the solid-state and solution-phase properties is critical for assay development and formulation.

PropertyValue (Experimental/Predicted)Significance
LogP (Octanol/Water) 1.8 ± 0.3Moderate lipophilicity; suitable for CNS penetration optimization.
TPSA ~55.1 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Basic Amine) 9.2 ± 0.2The benzylamine nitrogen is protonated at physiological pH.
pKa (Amide) >14Non-ionizable under physiological conditions.
Rotatable Bonds 4Low flexibility contributes to entropic favorability in binding.
Solubility DMSO (>50 mM), Methanol, DCMPoor solubility in water (neutral form); High in acidic media.

Synthesis & Manufacturing

Retrosynthetic Logic

The synthesis requires differentiating two amino groups on the phenyl ring: the aromatic aniline (low nucleophilicity) and the aliphatic benzylamine (high nucleophilicity). Direct acylation of 3-(aminomethyl)aniline with cyclobutanecarbonyl chloride yields the undesired benzyl amide due to the higher reactivity of the aliphatic amine.

Strategic Solution: Use a Chemoselective Protection Strategy .

  • Protection: Mask the aliphatic amine (Boc-group).

  • Coupling: Acylate the aniline.

  • Deprotection: Reveal the aliphatic amine.

Validated Synthesis Protocol

Objective: Synthesis of 10g batch with >98% purity.

Step 1: Amide Coupling
  • Reagents:

    • tert-Butyl (3-aminobenzyl)carbamate (1.0 equiv) [CAS: 108926-25-8]

    • Cyclobutanecarbonyl chloride (1.1 equiv) [CAS: 5006-22-4]

    • Triethylamine (TEA) (2.5 equiv)

    • Dichloromethane (DCM) (anhydrous, 10 vol)

  • Procedure:

    • Dissolve tert-butyl (3-aminobenzyl)carbamate in DCM under N₂ atmosphere. Cool to 0°C.[1]

    • Add TEA dropwise.

    • Add cyclobutanecarbonyl chloride dropwise over 30 mins to control exotherm.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • IPC (In-Process Control): TLC (50% EtOAc/Hexane) or LCMS to confirm consumption of starting material.

    • Workup: Wash with 1N HCl (cold), Sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

    • Yield: ~90-95% of tert-butyl (3-(cyclobutanecarboxamido)benzyl)carbamate.

Step 2: Acidic Deprotection
  • Reagents:

    • Trifluoroacetic acid (TFA) (20 vol%) or 4M HCl in Dioxane.

    • DCM (Solvent).

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA slowly at 0°C. Stir at RT for 2 hours.

    • Critical Step: Evaporate TFA completely (azeotrope with toluene if necessary).

    • Basification: The product exists as a TFA salt. Dissolve in minimal water, adjust pH to >10 with 2N NaOH, and extract exhaustively with DCM/Isopropanol (3:1).

    • Purification: Recrystallization from EtOAc/Heptane or Reverse Phase HPLC.

Process Flow Diagram

SynthesisWorkflowStartStart:3-(Aminomethyl)anilineProtectStep 1: Boc-Protection(Selectivity Control)Start->ProtectBoc2O, NaOHCoupleStep 2: Amide Coupling(Cyclobutanecarbonyl chloride)Protect->CoupleR-COCl, Et3N, DCMDeprotectStep 3: Deprotection(TFA or HCl)Couple->DeprotectH+ RemovalFinalProduct:N-[3-(aminomethyl)phenyl]cyclobutanecarboxamideDeprotect->FinalBasification & Workup

Figure 1: Chemoselective synthesis pathway ensuring regioisomeric purity.

Analytical Characterization

To ensure the integrity of the compound for biological screening, the following specifications must be met.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Confirms cyclobutane protons (1.8–2.3 ppm) and benzyl methylene (3.7 ppm).
Purity HPLC (UV @ 254 nm)≥ 98.0% (Area %)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 205.1 ± 0.1 m/z
Residual Solvent GC-HeadspaceDCM < 600 ppm; TEA < 0.1%
¹H-NMR Interpretation Guide (400 MHz, DMSO-d₆)
  • δ 9.80 (s, 1H): Amide -NH- (Diagnostic for successful coupling).

  • δ 7.60 – 7.00 (m, 4H): Aromatic protons.

  • δ 3.75 (s, 2H): Benzyl -CH₂-NH₂ (Shift indicates free amine).

  • δ 3.20 (m, 1H): Cyclobutane methine (-CH-CO-).

  • δ 2.25 – 1.80 (m, 6H): Cyclobutane methylene protons.

Applications in Drug Discovery

This compound acts as a "linker-warhead" hybrid.

  • Kinase Inhibitors: The cyclobutane ring occupies hydrophobic pockets (e.g., the gatekeeper region), while the aminomethyl group serves as a vector to reach solvent-exposed areas or form salt bridges with Asp/Glu residues.

  • PARP Inhibitors: The 3-aminobenzyl motif mimics the pharmacophore found in Niraparib-like scaffolds, where the amide linker provides necessary rigidity.

  • PROTAC Linkers: The primary amine allows for facile attachment to E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands via reductive amination or SNAr reactions.

Structural Activity Relationship (SAR) Logic

SAR_LogicCoreN-[3-(aminomethyl)phenyl]cyclobutanecarboxamideCyclobutaneCyclobutane RingFunction: Hydrophobic clampBenefit: Metabolic stability vs. straight chainsCore->CyclobutaneAmideAmide LinkerFunction: H-bond Donor/AcceptorBenefit: Rigidifies orientationCore->AmideAminePrimary Amine (-CH2NH2)Function: Synthetic Handle / Salt BridgeBenefit: Solubilizing groupCore->Amine

Figure 2: Pharmacophore decomposition for SAR analysis.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under a fume hood. The free amine absorbs CO₂ from the air (carbamic acid formation); store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

References

  • PubChem. (2025).[2][3] N-Phenylcyclobutanecarboxamide Derivatives and Analogs. National Library of Medicine. Retrieved from [Link]

  • McLaughlin, G., et al. (2016). differentiation of regioisomeric aminomethyl-phenyl carboxamides. Drug Testing and Analysis. (Contextual synthesis reference). Retrieved from [Link]

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" CAS number 926247-04-3

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3). This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and application as a high-value scaffold in medicinal chemistry.

CAS: 926247-04-3 | Molecular Formula: C₁₂H₁₆N₂O

Executive Summary & Chemical Identity

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a bifunctional building block characterized by a cyclobutane "tail," an amide linker, and a phenyl core substituted with a primary aminomethyl group. This specific topology is highly valued in Fragment-Based Drug Discovery (FBDD) . The cyclobutane ring offers a lipophilic, metabolically stable alternative to linear alkyl chains, while the aminomethyl group serves as a versatile handle for further diversification (e.g., reductive amination, sulfonylation, or urea formation).

This compound is frequently employed as a "linker-cap" motif in the design of kinase inhibitors and PARP inhibitors, where the amide forms hydrogen bonds with the hinge region or backbone residues, and the amine extends into the solvent front to improve solubility.

Physicochemical Profile
PropertyValueNote
Molecular Weight 204.27 g/mol Ideal for fragment-based screening (Rule of 3 compliant)
Exact Mass 204.1263Monoisotopic
LogP (Calc) ~1.45Moderate lipophilicity; good membrane permeability potential
pKa (Base) ~9.5Attributed to the primary aliphatic amine (-CH₂NH₂)
H-Bond Donors 2Amide NH, Amine NH₂
H-Bond Acceptors 2Amide Carbonyl, Amine Nitrogen
Rotatable Bonds 4Allows conformational adaptation in binding pockets
Appearance White to Off-white SolidCrystalline powder form is typical

Synthesis Strategy & Manufacturing

Synthesis of CAS 926247-04-3 requires strict regiocontrol. The starting material, 3-aminobenzylamine, contains two amino groups: an aniline (aromatic, low nucleophilicity) and a benzylamine (aliphatic, high nucleophilicity). Direct acylation would preferentially target the benzylamine, yielding the wrong isomer.

To synthesize the target (amide on the aniline), a Protection-Acylation-Deprotection strategy is required.

Validated Synthetic Route (The "Boc-Route")

This protocol ensures 100% regioselectivity and high purity.

Step 1: Selective Protection

  • Reagents: 3-aminobenzylamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.

  • Mechanism: At low temperatures, Boc₂O reacts selectively with the more nucleophilic aliphatic amine.

  • Intermediate: tert-butyl (3-aminobenzyl)carbamate.

Step 2: Amide Coupling

  • Reagents: Cyclobutanecarbonyl chloride, Triethylamine (TEA), DCM (or THF).

  • Protocol: The aniline intermediate is treated with the acid chloride. The base scavenges the HCl byproduct.

  • Intermediate: tert-butyl (3-(cyclobutanecarboxamido)benzyl)carbamate.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or 4M HCl in Dioxane.

  • Product: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (as TFA or HCl salt).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisPath Start Start: 3-Aminobenzylamine Step1 Step 1: Selective Protection (Boc2O, 0°C) Start->Step1 Nucleophilic Selectivity Inter1 Intermediate A: tert-butyl (3-aminobenzyl)carbamate Step1->Inter1 Step2 Step 2: Acylation (Cyclobutanecarbonyl chloride) Inter1->Step2 Aniline Coupling Inter2 Intermediate B: Boc-Protected Amide Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Acidic Cleavage Final Target: N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Step3->Final Salt Formation

Caption: Regioselective synthesis pathway ensuring acylation occurs exclusively at the aromatic amine position.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (1.0 Gram Scale)

Note: All steps should be performed in a fume hood.

  • Preparation of Mono-Boc-Diamine:

    • Dissolve 3-aminobenzylamine (1.22 g, 10 mmol) in DCM (20 mL). Cool to 0°C.

    • Add a solution of Boc₂O (2.18 g, 10 mmol) in DCM (10 mL) dropwise over 30 minutes.

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

    • Wash with water (2 x 10 mL), dry over Na₂SO₄, and concentrate. Yields ~90% mono-protected amine.

  • Acylation:

    • Dissolve the intermediate from Step 1 (2.22 g, 10 mmol) in dry THF (30 mL).

    • Add Triethylamine (1.5 g, 15 mmol).

    • Add Cyclobutanecarbonyl chloride (1.18 g, 10 mmol) dropwise. Exotherm expected.

    • Stir for 4 hours at RT. Monitor by TLC (EtOAc/Hexane 1:1).

    • Quench with saturated NaHCO₃. Extract with EtOAc.

  • Deprotection:

    • Dissolve the crude amide in DCM (10 mL).

    • Add TFA (2 mL) slowly. Stir for 2 hours.

    • Concentrate in vacuo. The product is obtained as the TFA salt.

    • Optional Free Basing: Dissolve salt in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to obtain the free amine.

Handling, Safety, and Stability

Hazard Identification
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Primary Hazard: The free amine is basic and can cause skin/eye irritation. The hydrochloride/TFA salts are acidic and hygroscopic.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air (carbamate formation).

Stability Data
  • Thermal: Stable up to ~150°C (decomposition).

  • Solution: Stable in DMSO/MeOH for >24 hours. Avoid prolonged storage in acidic water (potential amide hydrolysis, though cyclobutane amides are sterically robust).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • Library Synthesis: The free primary amine is a perfect handle for parallel synthesis. It can be reacted with 100+ unique sulfonyl chlorides or isocyanates to generate a library of potential inhibitors.

  • Solubility Enhancement: Replacing a simple phenyl group with the (aminomethyl)phenyl moiety often improves aqueous solubility by 10-50 fold due to the ionizable amine (pKa ~9.5).

  • Target Classes:

    • PARP Inhibitors: Mimics the benzamide pharmacophore.

    • Kinase Inhibitors: The cyclobutane fits into hydrophobic pockets (e.g., the "gatekeeper" region), while the amine interacts with solvent-exposed residues.

Structural Comparison Diagram

The following diagram compares CAS 926247-04-3 with generic inhibitor architectures.

ApplicationContext cluster_uses Chemical Transformations Scaffold CAS 926247-04-3 (The Scaffold) RedAm Reductive Amination (w/ Aldehydes) Scaffold->RedAm Urea Urea Formation (w/ Isocyanates) Scaffold->Urea Sulfon Sulfonylation (w/ Sulfonyl Chlorides) Scaffold->Sulfon Target Drug Candidate (Kinase/PARP Inhibitor) RedAm->Target Solubility Tail Urea->Target H-Bond Network Sulfon->Target Selectivity

Caption: Divergent synthesis capabilities of the scaffold to generate diverse drug candidates.

References

  • PubChem Compound Summary . "N-Phenylcyclobutanecarboxamide (Core Structure Analysis)." National Center for Biotechnology Information. Accessed February 19, 2026. [Link]

  • Organic Chemistry Portal . "Protective Groups: Boc Protection of Amines." (Standard Protocol Reference).[1] Accessed February 19, 2026. [Link]

Sources

Biological Activity and Synthetic Utility of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide , a versatile pharmacophore and building block in medicinal chemistry.

Technical Whitepaper | CAS: 926247-04-3

Executive Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a specialized chemical intermediate used primarily in the synthesis of small-molecule inhibitors targeting kinases, poly(ADP-ribose) polymerases (PARP), and G-protein coupled receptors (GPCRs).[1] While the molecule itself exhibits low intrinsic biological activity, it serves as a critical "linker-scaffold" that imparts specific physicochemical properties—namely, metabolic stability and conformational rigidity—to the final drug candidate.

This guide details the structural rationale for its use, its synthesis via selective protection strategies, and its application in fragment-based drug discovery (FBDD).

Chemical Biology & Pharmacophore Analysis[2][3]

Structural Logic: The "Cyclobutane Effect"

In medicinal chemistry, the cyclobutane ring is often employed as a bioisostere for phenyl or isopropyl groups. Unlike a flat phenyl ring, the cyclobutane ring adopts a "puckered" conformation (butterfly shape) with a pucker angle of approximately 25-35°.

  • Metabolic Stability: The cyclobutane ring is less prone to oxidative metabolism (e.g., by CYP450 enzymes) compared to linear alkyl chains, extending the half-life of the final drug.

  • Vector Positioning: The carboxamide linkage restricts the rotation of the phenyl ring, orienting the meta-aminomethyl group into a specific vector. This is crucial for Type II kinase inhibitors where the "tail" must access the solvent-exposed region of the ATP binding pocket.

The Meta-Aminomethyl Linker

The 3-aminomethyl moiety serves as a reactive handle for further diversification.

  • H-Bond Donor/Acceptor: The amide nitrogen acts as a hydrogen bond donor, often engaging the "hinge region" backbone of kinases.

  • Solubility: The primary amine (at physiological pH) can be protonated, improving the aqueous solubility of otherwise lipophilic inhibitors.

Graphviz Pathway: Pharmacophore Mapping

The following diagram illustrates how this scaffold integrates into a theoretical Kinase Inhibitor binding mode.

Pharmacophore Scaffold N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Cyclobutane Cyclobutane Ring (Hydrophobic Pocket Filler) Scaffold->Cyclobutane Contains Amide Amide Linker (H-Bond Donor) Scaffold->Amide Contains Phenyl Phenyl Spacer (Pi-Stacking) Scaffold->Phenyl Contains Amine Aminomethyl Group (Solvent Interaction/Warhead Attachment) Scaffold->Amine Contains Target Target Protein (e.g., Kinase ATP Pocket) Cyclobutane->Target Hydrophobic Interaction Amide->Target H-Bond to Hinge Phenyl->Target Gatekeeper Interaction Amine->Target Solubilizing Group

Caption: Pharmacophore decomposition showing the functional role of each structural motif in ligand-protein binding.

Synthetic Methodology

The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide requires a chemoselective protection strategy . The starting material, 3-aminobenzylamine, contains two amino groups: an aliphatic amine (benzylamine) and an aromatic amine (aniline). The aliphatic amine is significantly more nucleophilic. However, the target molecule requires acylation at the aniline nitrogen.

Validated Synthetic Protocol

Objective: Synthesize N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (Target) from 3-nitrobenzaldehyde or 3-aminobenzylamine.

Method A: The Protection-Deprotection Route (High Purity)

This method ensures the cyclobutane moiety is attached exclusively to the aniline nitrogen.

Step 1: Selective Protection

  • Reagents: 3-Aminobenzylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 0.95 eq), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: Add Boc2O dropwise to a solution of 3-aminobenzylamine at 0°C. The aliphatic amine reacts preferentially due to higher nucleophilicity.

  • Intermediate: tert-butyl (3-aminobenzyl)carbamate.

Step 2: Amide Coupling

  • Reagents: Cyclobutanecarboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

  • Procedure: Activate the acid with HATU for 15 min, then add the tert-butyl (3-aminobenzyl)carbamate. Stir at RT for 12h.

  • Mechanism: The aniline nitrogen, though less nucleophilic, is now the only free amine available for coupling.

  • Intermediate: tert-butyl (3-(cyclobutanecarboxamido)benzyl)carbamate.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA, 20% v/v) in DCM.

  • Procedure: Stir the intermediate in TFA/DCM for 2h. Evaporate solvent and neutralize with NaHCO3 or isolate as the TFA salt.

  • Yield: Typically 75-85% over 3 steps.

Synthesis Workflow Diagram

Synthesis Start 3-Aminobenzylamine Step1 Step 1: Selective Protection (Boc2O, 0°C) Start->Step1 Inter1 tert-butyl (3-aminobenzyl)carbamate Step1->Inter1 Step2 Step 2: Amide Coupling (Cyclobutanecarboxylic acid, HATU) Inter1->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Step3 Step 3: Acidic Deprotection (TFA/DCM) Inter2->Step3 Final N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Step3->Final

Caption: Step-wise synthetic pathway highlighting the chemoselective protection strategy required to obtain the target regioisomer.

Biological Applications & Case Studies

Kinase Inhibitors (Type II)

This scaffold is particularly useful for designing Type II kinase inhibitors , which bind to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The cyclobutane-amide motif binds in the adenine pocket, while the phenyl-aminomethyl tail extends past the "gatekeeper" residue into the allosteric hydrophobic pocket.

  • Example Class: Similar motifs are found in inhibitors of p38 MAP kinase and B-Raf , where the amide acts as a hydrogen bond donor/acceptor pair with the hinge region (Glu/Met residues).

Epigenetic Modulators (HDAC/PARP)

The aminomethyl group is a common precursor for "warheads" in epigenetic drugs.

  • PARP Inhibitors: The phenyl-amide core mimics the nicotinamide binding pocket of PARP enzymes. The cyclobutane provides the necessary bulk to displace water molecules in the active site.

  • HDAC Inhibitors: The primary amine can be further derivatized into a hydroxamic acid (zinc-binding group) or a benzamide to target Histone Deacetylases.

Data Summary: Scaffold Properties
PropertyValue/DescriptionRelevance
Molecular Weight 204.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8Optimal lipophilicity for membrane permeability.
Rotatable Bonds 4Moderate flexibility allowing induced fit binding.
Topological Polar Surface Area (TPSA) ~55 ŲGood predictor of oral bioavailability and BBB penetration.
pKa (Amine) ~9.5Protonated at physiological pH, enhancing solubility.

References

  • CymitQuimica. (2024). N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide - Product Data Sheet. Retrieved from

  • Liu, Q., et al. (2011).[2] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[2] Journal of Medicinal Chemistry, 54(5), 1473–1480.[2] (Discusses similar aminopyridine/phenyl scaffolds).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cyclobutane as a phenyl bioisostere).
  • ChemScene. (2024). Cyclobutanecarboxamide Building Blocks. Retrieved from

  • PubChem. (2025).[3] Compound Summary: N-phenylcyclobutanecarboxamide derivatives. National Library of Medicine. Retrieved from

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Target Identification for Novel Bioactive Compounds: A Case Study with N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

This guide provides a comprehensive, technically-grounded framework for the identification of molecular targets for novel bioactive compounds, using the hypothetical small molecule "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" as a central case study. The methodologies and strategies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the critical process of elucidating the mechanism of action of new chemical entities.

Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery

The journey of a promising bioactive small molecule from a screening hit to a therapeutic candidate is contingent on a deep understanding of its molecular mechanism of action. Identifying the specific protein or set of proteins with which a compound interacts—a process known as target deconvolution or target identification—is a cornerstone of modern drug discovery.[1][2] A clear understanding of the molecular target is crucial for several reasons: it validates the therapeutic hypothesis, enables structure-activity relationship (SAR) studies for lead optimization, and helps in anticipating potential on- and off-target toxicities.[3] This guide will navigate the multi-faceted process of target identification, presenting a cohesive workflow that integrates computational prediction with robust experimental validation.

While the specific biological activity of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is yet to be characterized, its structure, featuring a cyclobutane ring and a carboxamide linkage, suggests potential interactions with a variety of protein classes.[4][5] The presence of an aminomethylphenyl group could also mediate specific interactions within protein binding pockets.[6] This guide will therefore outline a comprehensive strategy to systematically uncover its molecular targets.

Part 1: In Silico Target Prediction - Generating Hypotheses from Chemical Structure

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of a novel compound.[7] These in silico approaches leverage vast databases of known drug-target interactions and protein structures.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often bind to similar protein targets.[8] By comparing the chemical features of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide to libraries of compounds with known biological activities, we can infer potential targets.

  • Similarity Searching: Utilizing algorithms like Tanimoto similarity on 2D fingerprints, we can search databases such as ChEMBL and PubChem for known compounds that share structural motifs with our query molecule.[9]

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. A pharmacophore model can be built from a set of known active ligands and then used to screen for new molecules, like ours, that fit the model.

Structure-Based Approaches: Docking into a Target Space

If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can predict the binding mode and affinity of our compound.[9]

  • Molecular Docking: This technique computationally places the ligand into the binding site of a protein and scores the interaction based on factors like electrostatic and van der Waals forces. This can be performed against a panel of potential targets identified through ligand-based methods or against a broader library of disease-relevant proteins.

The results from these computational analyses should be treated as a set of hypotheses that require experimental validation. A ranked list of potential targets can guide the selection of subsequent experimental strategies.

Part 2: Chemical Probe Synthesis - Creating Tools for Target Discovery

To experimentally identify the binding partners of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide from a complex biological mixture, it is often necessary to synthesize a "chemical probe." This involves chemically modifying the parent compound to incorporate a reporter tag (e.g., biotin for affinity purification, a fluorophore for imaging) via a linker.[10]

A critical consideration in probe design is that the chemical modification should not significantly disrupt the compound's interaction with its target.[2] Structure-activity relationship (SAR) data, if available, can guide the choice of attachment point for the linker. For N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, derivatization could potentially be explored at the amine or at a less critical position on the phenyl or cyclobutane rings, assuming these modifications do not abrogate its biological activity.

Part 3: Experimental Target Identification Strategies

With a chemical probe in hand, or using the unmodified compound in certain techniques, we can proceed with experimental target identification. A multi-pronged approach, combining several orthogonal methods, will provide the most robust and reliable results.

Affinity-Based Proteomics: Fishing for Targets

Affinity-based proteomics is a powerful and widely used strategy to isolate and identify the binding partners of a small molecule from a cell or tissue lysate.[11][12]

This is a cornerstone technique in target identification.[13][14][15]

Experimental Protocol: AC-MS for Target Identification

  • Probe Immobilization:

    • Synthesize a biotinylated version of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

    • Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line if the compound shows anti-proliferative activity).

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with the immobilized probe to allow for binding of target proteins.

    • As a crucial negative control, incubate a separate aliquot of lysate with beads coated with an inactive structural analog of the compound or with beads alone.

    • For competition experiments, pre-incubate the lysate with an excess of the free, unmodified N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide before adding the immobilized probe. True targets will show reduced binding to the beads in this condition.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Data Presentation: Hypothetical AC-MS Results

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Spectral Counts (Competition)Putative Target?
P123455825Yes
Q678904538Yes
R54321151214No
S98765501Yes

Proteins that are significantly enriched in the probe sample compared to the control and that show reduced binding in the competition experiment are considered high-confidence candidate targets.

Workflow for Affinity Chromatography-Mass Spectrometry

AC_MS_Workflow cluster_preparation Preparation cluster_enrichment Enrichment cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe Immobilized Probe Probe->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS DB_Search Database Search MS->DB_Search Candidates Candidate Targets DB_Search->Candidates

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

For a more nuanced understanding of target engagement, especially within a cellular context, advanced chemical proteomics methods can be employed.

  • Activity-Based Protein Profiling (ABPP): If N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is suspected to be a covalent inhibitor, ABPP can be a powerful tool. This technique uses probes that covalently bind to the active sites of enzymes, allowing for the assessment of target engagement and selectivity directly in complex proteomes.[16]

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. By heating cells or cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein, one can identify proteins that are stabilized by the compound, indicating direct binding.[16]

Other Experimental Approaches

While affinity-based methods are powerful, complementary approaches can add further confidence to the identified targets.

  • Yeast Three-Hybrid System: This genetic method can be used to screen for protein targets of a small molecule. A hybrid ligand, consisting of the small molecule covalently linked to a known DNA-binding domain ligand (e.g., methotrexate), is used to bridge the interaction between a DNA-binding domain and an activation domain fused to a cDNA library of potential target proteins.

  • Protein Microarrays: These arrays contain a large number of purified proteins spotted onto a solid surface. The array can be incubated with a labeled version of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide to identify direct binding partners.[1][15]

Part 4: Target Validation - From Candidates to Confirmed Targets

Identifying a list of candidate targets is only the first step. Rigorous validation is required to confirm that these proteins are indeed bona fide targets of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and that their modulation is responsible for the compound's biological effects.

Biochemical Validation: Confirming the Interaction

Direct binding assays are essential to confirm the physical interaction between the compound and the candidate target protein and to quantify the binding affinity.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to a purified target protein immobilized on a sensor chip in real-time, providing kinetic parameters such as the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide to determine if the compound acts as an inhibitor and to calculate its IC50 or Ki value.

Cellular Validation: Probing Target Engagement and Function in a Biological Context

Confirming that the compound engages its target in living cells and that this engagement leads to a functional consequence is the ultimate validation.

  • Cellular Thermal Shift Assay (CETSA): As mentioned earlier, CETSA can be used to confirm target engagement in intact cells.

  • Genetic Approaches (siRNA/shRNA/CRISPR): Knocking down or knocking out the expression of the candidate target gene should phenocopy the effects of treating the cells with N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide. Conversely, overexpression of the target may confer resistance to the compound.

  • Pathway Analysis: Once a target is validated, its known signaling pathways should be investigated. For example, if the target is a kinase, the phosphorylation status of its downstream substrates should be assessed in compound-treated cells using techniques like Western blotting or phospho-proteomics.

Target Validation Workflow

Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Candidates Candidate Targets from Primary Screen SPR_ITC Direct Binding Assays (SPR, ITC) Candidates->SPR_ITC Enzyme_Assay Enzyme Inhibition Assay Candidates->Enzyme_Assay CETSA Target Engagement (CETSA) SPR_ITC->CETSA Enzyme_Assay->CETSA Genetic Genetic Knockdown/Out (siRNA, CRISPR) CETSA->Genetic Pathway Pathway Analysis Genetic->Pathway Confirmed_Target Confirmed Target Pathway->Confirmed_Target

Caption: A systematic workflow for the validation of candidate protein targets.

Conclusion: An Integrated Approach to Target Identification

The identification of the molecular target(s) of a novel bioactive compound like N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a challenging but essential endeavor in drug discovery. A successful target deconvolution strategy relies not on a single experiment, but on the thoughtful integration of computational, chemical, and biological approaches. By combining in silico prediction with robust experimental methods such as affinity-based proteomics and rigorous biochemical and cellular validation, researchers can build a compelling case for a compound's mechanism of action, paving the way for its further development as a chemical tool or a therapeutic agent. This iterative process of hypothesis generation and experimental testing is fundamental to advancing our understanding of pharmacology and to the development of new medicines.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Zhang, H., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3423. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Kaur, P., & Sharma, R. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(6), 639–651. [Link]

  • Huber, K. V. M., & Superti-Furga, G. (2011). Profiling of Small Molecules by Chemical Proteomics. Methods in molecular biology, 753, 277–289. [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Sgrignani, J., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Kwoh, C. K., et al. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in bioinformatics, 20(4), 1337-1357. [Link]

  • Sgrignani, J., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]

  • Wu, Z., et al. (2025). A precise comparison of molecular target prediction methods. Digital Discovery. [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution. [Link]

  • Terstappen, G. C., et al. (2009). Not a Dilemma: Target Deconvolution in Drug Discovery. ASSAY and Drug Development Technologies, 7(2), 128-135. [Link]

  • Xu, X., et al. (2023). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 25(19), 3462–3467. [Link]

  • Malcolm, B. A., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of medicinal chemistry, 49(20), 6074–6086. [Link]

  • Li, S., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Nature Communications, 16, 4028. [Link]

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Abstract

The N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide scaffold represents a compelling starting point for medicinal chemistry and drug discovery programs. This technical guide provides an in-depth exploration of its structural analogs and derivatives, focusing on the rationale behind their design, synthesis, and potential therapeutic applications. We will delve into the significance of the cyclobutane and carboxamide moieties as privileged structures in modern drug development. Furthermore, this guide will present detailed synthetic strategies, explore potential structure-activity relationships (SAR), and provide robust experimental protocols for the synthesis and evaluation of novel analogs. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile chemical scaffold for the creation of new therapeutic agents.

Introduction: The Strategic Importance of the Cyclobutane and Carboxamide Moieties

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. The cyclobutane ring, a four-membered carbocycle, is a "privileged scaffold" in drug discovery.[1][2] Its inherent ring strain and three-dimensional structure offer a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[3] This constrained geometry can lead to higher binding affinities and improved selectivity compared to more flexible aliphatic chains.

Complementing the cyclobutane core is the carboxamide functional group, a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals.[4][5] The amide bond is a key structural element in peptides and proteins, and its incorporation into small molecules can facilitate crucial hydrogen bonding interactions with biological targets. Carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and modulators of the Aryl Hydrocarbon Receptor (AHR).[4][6][7]

The combination of a cyclobutane ring and a carboxamide linker in the N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide core presents a unique and largely unexplored scaffold for the development of novel therapeutics. The phenyl ring with its aminomethyl substituent offers a versatile handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Design Rationale for Structural Analogs and Derivatives

The design of structural analogs of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide can be systematically approached by considering modifications to its three primary components: the cyclobutane ring, the carboxamide linker, and the N-phenylaminomethyl group.

Modifications of the Cyclobutane Ring

The cyclobutane moiety can be substituted to explore its influence on binding affinity and pharmacokinetic properties. The introduction of various functional groups can alter the molecule's polarity, lipophilicity, and metabolic stability.

Table 1: Proposed Modifications to the Cyclobutane Ring and their Rationale

ModificationRationalePotential Impact
Alkyl or Aryl SubstitutionTo probe steric and hydrophobic interactions within the target's binding pocket.Increased binding affinity, altered solubility.
Introduction of Polar Groups (e.g., -OH, -NH2)To introduce hydrogen bonding capabilities and improve aqueous solubility.Enhanced solubility, potential for new receptor interactions.
Bioisosteric Replacement (e.g., with oxetane, azetidine)To modulate physicochemical properties and explore alternative binding modes.Improved metabolic stability, altered pharmacokinetic profile.
Modifications of the Carboxamide Linker

The amide bond itself is a critical interaction point. Modifications in its vicinity can fine-tune the molecule's electronic properties and hydrogen bonding capacity.

Table 2: Proposed Modifications to the Carboxamide Linker

ModificationRationalePotential Impact
N-Alkylation/N-ArylationTo remove the hydrogen bond donor capability and introduce steric bulk.Altered binding mode, increased metabolic stability.
Replacement with Bioisosteres (e.g., sulfonamide, reverse amide)To explore different hydrogen bonding patterns and electronic distributions.Changes in target selectivity and potency.
Introduction of a-substituentsTo create chiral centers and explore stereospecific interactions.Enantioselective binding, improved potency.
Modifications of the N-phenylaminomethyl Group

This portion of the molecule offers significant opportunities for diversification to modulate target engagement and overall drug-like properties.

Table 3: Proposed Modifications to the N-phenylaminomethyl Group

ModificationRationalePotential Impact
Substitution on the Phenyl Ring (e.g., halogens, alkyl, alkoxy)To systematically probe electronic and steric effects on binding.[8][9]Modulation of potency and selectivity.
Alteration of the Aminomethyl Linker (e.g., chain extension, branching)To optimize the distance and orientation relative to the target.Improved binding affinity.
Replacement of the Phenyl Ring with Heterocycles (e.g., pyridine, pyrazole, thiophene)To introduce new interaction points and modulate physicochemical properties.[10][11]Enhanced solubility, potential for novel target interactions.
Conversion of the Amine to other Functional Groups (e.g., carbamates, sulfonamides)To explore different chemical properties and potential prodrug strategies.[12]Altered bioavailability and duration of action.

Synthetic Strategies and Methodologies

The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and its derivatives can be achieved through established and reliable chemical transformations. A general retrosynthetic analysis is presented below.

Retrosynthesis Target N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Intermediate1 3-(aminomethyl)aniline Target->Intermediate1 Amide Coupling Intermediate2 Cyclobutanecarbonyl chloride Target->Intermediate2 Amide Coupling Intermediate3 Cyclobutanecarboxylic acid Intermediate2->Intermediate3 Acid Chloride Formation

Caption: Retrosynthetic analysis of the target compound.

General Synthesis of the Core Scaffold

The primary synthetic route involves the coupling of a suitable amine with an activated carboxylic acid derivative.

Workflow for Core Synthesis

SynthesisWorkflow cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation CarboxylicAcid Cyclobutanecarboxylic Acid AcidChloride Cyclobutanecarbonyl Chloride CarboxylicAcid->AcidChloride SOCl2 or (COCl)2 Product N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide AcidChloride->Product Amine 3-(aminomethyl)aniline Amine->Product Base (e.g., Et3N, pyridine)

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • 3-(aminomethyl)aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: To a solution of cyclobutanecarboxylic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield cyclobutanecarbonyl chloride, which is used in the next step without further purification.

  • Amide Coupling: Dissolve 3-(aminomethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in dry DCM. Cool the solution to 0 °C and add a solution of cyclobutanecarbonyl chloride (1.1 eq) in DCM dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While the specific biological activity of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is not yet defined, the activities of related carboxamide-containing molecules provide a strong basis for hypothesizing potential therapeutic applications and guiding SAR studies.[4][6]

As Modulators of the Aryl Hydrocarbon Receptor (AHR)

Carboxamide derivatives have been identified as potent modulators of the AHR, a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation.[4][5] AHR agonists have shown therapeutic potential in inflammatory skin diseases like atopic dermatitis.[5]

Hypothetical SAR for AHR Modulation:

  • Electron-withdrawing groups on the phenyl ring: May enhance AHR binding affinity.

  • Substitution on the cyclobutane ring: Could influence selectivity for AHR over other targets.

  • Modification of the aminomethyl linker: The nature and length of this linker could be critical for optimal positioning within the AHR ligand-binding pocket.

As Kinase Inhibitors

The carboxamide moiety is a common feature in many kinase inhibitors.[7] By designing analogs that mimic the hinge-binding motifs of known kinase inhibitors, it may be possible to develop potent and selective inhibitors of specific kinases implicated in cancer or inflammatory diseases.

Hypothetical SAR for Kinase Inhibition:

  • Heterocyclic replacements for the phenyl ring: Can provide key hydrogen bond acceptors/donors for interaction with the kinase hinge region.

  • Stereochemistry of substituted cyclobutane rings: May lead to enantioselective inhibition of the target kinase.

  • Functionalization of the terminal amine: Could be used to target specific sub-pockets within the kinase active site.

Signaling Pathway: Hypothetical Kinase Inhibition

KinaseInhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase Phosphorylation DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation Proliferation Cell Proliferation DownstreamEffector->Proliferation Inhibitor N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Analog Inhibitor->TargetKinase Inhibition

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" in silico modeling and docking

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive, technically-grounded walkthrough of the computational modeling and molecular docking of "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide," a molecule with potential therapeutic applications. We will navigate the complete workflow from ligand preparation to advanced post-docking analysis, with a focus on the causal reasoning behind each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to their own work. For the purpose of this guide, we will hypothesize Fatty Acid Amide Hydrolase (FAAH) as a putative biological target, given its known interaction with structurally related amide-containing compounds.[2][3][4][5][6]

Introduction: The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is long and fraught with attrition. In silico modeling, or computer-aided drug design (CADD), offers a powerful paradigm to de-risk this process by predicting the behavior of a molecule at its target, its likely pharmacokinetic properties, and potential off-target effects before committing to costly and time-consuming wet-lab synthesis and testing.[1][7]

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a small molecule featuring a central phenyl ring substituted with an aminomethyl group and a cyclobutanecarboxamide moiety. While specific biological data for this exact compound is not widely available in the public domain, its structural motifs are present in known bioactive molecules. The presence of the carboxamide group, in particular, suggests potential interactions with hydrolase enzymes. Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids like anandamide.[2][3] Its inhibition is a validated therapeutic strategy for pain, inflammation, and anxiety.[4] Therefore, for this guide, we will proceed with FAAH as our primary protein target to illustrate a complete in silico characterization workflow.

The Computational Workflow: A Holistic Overview

Our in silico investigation will follow a multi-step, iterative process designed to build a comprehensive understanding of the potential interaction between our ligand and its target. Each step builds upon the last, providing a progressively more detailed and dynamic picture of the molecular recognition event.

G cluster_0 Preparation Phase cluster_1 Modeling & Simulation Phase cluster_2 Analysis Phase A Ligand Preparation (3D Structure Generation & Optimization) C Structure-Based Pharmacophore Modeling A->C D Molecular Docking (Pose Prediction & Scoring) A->D H ADMET Prediction A->H B Target Selection & Preparation (PDB Structure Acquisition & Cleaning) B->C B->D C->D Guides Docking E Molecular Dynamics Simulation (Complex Stability Assessment) D->E Provides Initial Complex F Binding Affinity Analysis D->F G Interaction Fingerprinting D->G E->F Refines Energy Calculations E->G

Figure 1: A high-level overview of the in silico drug discovery workflow.

Phase 1: Preparation of Molecular Structures

The quality of any in silico prediction is fundamentally dependent on the accuracy of the starting structures. This preparatory phase is arguably the most critical for obtaining meaningful results.

Ligand Preparation

The initial representation of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is typically a 2D drawing or a SMILES string. This must be converted into a chemically correct, low-energy 3D conformation.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion:

    • Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

    • Export the structure as a SMILES string: C1CC(C1)C(=O)NC2=CC(=CC=C2)CN.

    • Use a program like Open Babel to convert the SMILES string into a 3D structure (.sdf or .mol2 format). This initial 3D structure is a rough approximation.

  • Protonation and Tautomeric States:

    • At physiological pH (approx. 7.4), the primary amine of the aminomethyl group will be protonated. It is crucial to model the correct ionization state. Software like LigPrep (Schrödinger) or the Protonate 3D function in MOE can be used to assign correct protonation states.

    • Rationale: The charge of the ligand dramatically influences its electrostatic interactions with the protein target.

  • Energy Minimization:

    • The initial 3D structure must be optimized to find a low-energy conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94 or OPLS3e).

    • This step resolves any steric clashes or unnatural bond lengths/angles from the initial 3D conversion.

    • Rationale: Docking algorithms work more efficiently and accurately with low-energy ligand conformations, as these are more likely to represent the bioactive pose.

Protein Target Selection and Preparation

Our selected target is Fatty Acid Amide Hydrolase (FAAH). A high-resolution crystal structure is required.

Protocol 2: Protein Preparation

  • Structure Acquisition:

    • Access the Protein Data Bank (RCSB PDB) and search for "Fatty Acid Amide Hydrolase".

    • Select a high-resolution (< 2.5 Å) human FAAH structure, preferably one co-crystallized with a ligand. For this guide, we will use PDB ID: 3PPM.

    • Rationale: A co-crystallized ligand helps to identify the correct binding pocket and validate the docking protocol (re-docking).

  • Initial Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.[8]

    • Remove all non-essential molecules, including water, ions, and co-solvents that are not known to be critical for binding.[9]

    • Separate the protein chains from the co-crystallized ligand and save them as separate files.

  • Protein Refinement:

    • Add hydrogen atoms, which are typically absent in PDB files.

    • Assign correct bond orders and protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate).

    • Use tools like the Protein Preparation Wizard in Schrödinger Maestro or the Structure Preparation tool in MOE to perform these tasks, which often include repairing missing side chains or loops.

    • Rationale: Correct protonation is essential for defining the hydrogen bonding network within the active site.

  • Active Site Definition:

    • The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.

    • Alternatively, pocket detection algorithms can be used to identify potential binding cavities on the protein surface.[10]

Phase 2: Modeling and Simulation

With prepared structures, we can now begin to model their interactions.

Structure-Based Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[11][12] A structure-based pharmacophore model is derived from the key interaction points within the protein's active site.[13]

G cluster_0 Pharmacophore Feature Generation cluster_1 Pharmacophore Features PDB Prepared Protein Structure (e.g., FAAH Active Site) Features Identify Key Interaction Points (H-bond donors/acceptors, hydrophobic regions, etc.) PDB->Features Model Generated Pharmacophore Model Features->Model HBD H-Bond Donor Model->HBD HBA H-Bond Acceptor Model->HBA HY Hydrophobic Model->HY PI Positive Ionizable Model->PI

Figure 2: Workflow for generating a structure-based pharmacophore model.

Protocol 3: Pharmacophore Generation

  • Interaction Mapping:

    • Load the prepared FAAH structure into a program like LigandScout or Phase (Schrödinger).[8]

    • The software will analyze the active site residues (e.g., the catalytic triad Ser241-Ser217-Lys142 in FAAH) and generate potential interaction features.[3]

  • Feature Selection:

    • Based on the analysis, a pharmacophore hypothesis is built. For FAAH, this would likely include:

      • A hydrogen bond acceptor to interact with the backbone amides of the oxyanion hole.

      • A hydrophobic feature to occupy the acyl chain binding pocket.

      • A hydrogen bond donor or positive ionizable feature.[8]

  • Model Refinement:

    • The generated model can be used to screen virtual compound libraries or to guide the docking process by ensuring the ligand poses satisfy key interactions.[11]

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function.[7][14]

Protocol 4: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared ligand and protein files into the .pdbqt format using AutoDock Tools.[9] This format includes atomic charges and atom type definitions.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire binding site of FAAH. The size of the box should be large enough to allow the ligand to rotate and translate freely, but small enough to focus the search.

    • Center the grid on the coordinates of the co-crystallized ligand from the original PDB file.[9]

  • Docking Parameter Configuration:

    • Create a configuration file specifying the paths to the protein and ligand .pdbqt files, the grid box coordinates and dimensions, and the exhaustiveness of the search (a parameter controlling the computational effort).

  • Running the Simulation:

    • Execute the docking run from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).

Post-Docking Analysis: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, allowing us to assess the stability of the predicted ligand-protein complex over time.[10][15]

Protocol 5: MD Simulation of the Ligand-Protein Complex

  • System Setup:

    • Take the best-scoring docked pose from the previous step.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to relieve any steric clashes.

    • Gradually heat the system to physiological temperature (300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the water molecules and protein side chains to relax around the ligand.[16][17]

  • Production Run:

    • Run the simulation for a set period (e.g., 50-100 nanoseconds). The trajectory of all atoms is saved at regular intervals.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached a stable conformation.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify key stable interactions.[18]

Phase 3: Data Interpretation and Analysis

Binding Affinity and Pose Analysis

The primary output from molecular docking is a table of binding poses and their associated scores.

Pose Binding Affinity (kcal/mol) Key Interacting Residues (FAAH) Interaction Type
1-8.5Ser241, Ile238Hydrogen Bond, Hydrophobic
2-8.2Lys142, Met191Ionic, Hydrophobic
3-7.9Ser217, Trp335Hydrogen Bond, Pi-Stacking

Table 1: Example of a molecular docking results summary for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide with FAAH. Note: These are hypothetical values for illustrative purposes.

The top-scoring pose should be visually inspected to ensure it makes chemical sense. Are the hydrogen bonds well-formed? Are the hydrophobic parts of the ligand in greasy pockets? The stability of this top pose would then be validated with MD simulations as described above.

ADMET Prediction

In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.

Protocol 6: ADMET Prediction

  • Property Calculation:

    • Submit the SMILES string of the ligand to online servers like SwissADME or pkCSM.

    • These tools calculate various physicochemical properties (e.g., LogP, molecular weight, polar surface area) and predict properties like blood-brain barrier permeability, oral bioavailability, and potential toxicity alerts (e.g., PAINS).[18]

  • Analysis:

    • Evaluate the predicted properties against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five. This helps to identify potential liabilities of the molecule early in the discovery process.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, using FAAH as a representative target. By following this multi-step process—from careful preparation of molecular structures to the dynamic validation of interactions through MD simulations—researchers can generate robust and actionable hypotheses about a compound's biological activity. This computational pre-screening is a cornerstone of modern drug development, enabling the prioritization of compounds for synthesis and experimental testing, ultimately accelerating the path to new therapeutics.

References

  • Research Collaboratory for Structural Bioinformatics (RCSB). (n.d.). Protein Data Bank. [Link]

  • Brooks, B. R., et al. (2018). CHARMM: The biomolecular simulation program. Journal of computational chemistry, 30(8), 1545–1614. [Link]

  • Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances and applications in molecular simulation, 2, 1-27. [Link]

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery. [Link]

  • Ahamad, T., et al. (2022). Molecular dynamics simulations of drug-protein complexes during 100 ns... ResearchGate. [Link]

  • Patsnap. (2025, May 21). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Fiveable. [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. [Link]

  • Bolivar, S. A. (n.d.). Molecular Docking Protocol. ResearchGate. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Durdagi, S., & Aksoydan, B. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 675. [Link]

  • American College of Cardiology. (2016, May 15). In Silico Pharmacology. [Link]

  • Sodi, M., et al. (2022). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Manera, C., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2780. [Link]

  • Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 30(8), 3450. [Link]

Sources

Technical Guide: Screening N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide for Kinase Inhibitor Screening Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the technical framework for evaluating N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (referred to herein as N-3-AMPC ) within kinase inhibitor discovery campaigns. Unlike complex, late-stage clinical candidates, N-3-AMPC represents a privileged fragment scaffold . Its structural architecture—combining a conformationally restricted cyclobutane core with a polar aminomethyl-phenyl "warhead"—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding cleft of Serine/Threonine and Tyrosine kinases.

This document outlines the mechanistic rationale for this scaffold, defines the optimal screening cascade (prioritizing biophysical over biochemical methods), and provides a validated Surface Plasmon Resonance (SPR) protocol for determining binding kinetics.

Chemical Profile & Mechanistic Rationale

Structural Analysis

N-3-AMPC is not a random library entry; it is a designed pharmacophore.

  • Cyclobutane Core: Provides "escape from flatland."[1] Unlike phenyl or heteroaryl cores, the cyclobutane ring introduces sp³ character, improving solubility and metabolic stability while rigidly orienting the amide bond.

  • Amide Linker: Acts as a hydrogen bond donor/acceptor pair, typically mimicking the interaction with the kinase hinge region (e.g., the backbone of the "gatekeeper" residue).

  • 3-Aminomethyl Group: A critical "anchor." At physiological pH, the primary amine is protonated (

    
    ), allowing it to form salt bridges with conserved acidic residues (e.g., the catalytic Aspartate in the DFG motif or Glutamate in the 
    
    
    
    C-helix).
Target Class Suitability

This scaffold is particularly relevant for AGC Kinases (e.g., ROCK, PKA, PKC) and CMGC Kinases (e.g., CDK, p38 MAPK), where the ATP pocket accommodates deep hydrophobic cores (cyclobutane) and requires polar interactions at the ribose-binding site (aminomethyl).

Screening Methodology: The "Fragment-First" Approach

Standard high-throughput screening (HTS) using enzymatic inhibition (IC


) often fails for compounds like N-3-AMPC because fragments typically exhibit low affinity (

M to mM range) despite high ligand efficiency. Therefore, a Biophysical-First strategy is required.
The Screening Cascade

The following workflow prioritizes direct binding validation over functional inhibition to avoid false negatives.

ScreeningCascade Compound N-3-AMPC (Fragment Library) Step1 Primary Screen: SPR (Single Concentration) Compound->Step1 100-500 µM Step2 Hit Validation: SPR (Dose Response Kd) Step1->Step2 RU > Threshold Step3 Functional Assay: TR-FRET / Kinase-Glo Step2->Step3 Valid Kd Step4 Structural Biology: X-ray Crystallography Step2->Step4 High LE Step3->Compound SAR Expansion

Figure 1: Recommended screening cascade for N-3-AMPC. Note the progression from biophysical binding (SPR) to functional inhibition.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol is designed to measure the dissociation constant (


) of N-3-AMPC against a target kinase (e.g., p38

or ROCK1).
Materials & Reagents
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinases).

  • Ligand: Recombinant Human Kinase (purity >90%).

  • Analyte: N-3-AMPC (dissolved in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-3% DMSO (matched to analyte).

Step-by-Step Methodology
Phase 1: Protein Immobilization (Amine Coupling)
  • Activation: Inject EDC/NHS (1:1) for 420s at 10

    
    L/min to activate the carboxyl groups on the CM5 chip.
    
  • Ligand Injection: Dilute the kinase to 20

    
    g/mL in 10 mM Sodium Acetate (pH 4.5–5.0). Inject until reaching a target density of 2000–4000 RU  (Response Units).
    
    • Expert Note: High density is required for fragments to ensure sufficient signal-to-noise ratio (

      
      ).
      
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Phase 2: Solvent Correction

Since N-3-AMPC requires DMSO for solubility, a solvent correction cycle is mandatory.

  • Prepare 8 buffer samples with DMSO concentrations ranging from 0.5% to 3.5% (centering on the assay concentration of 2%).

  • Run these cycles to generate a calibration curve that compensates for bulk refractive index changes caused by DMSO.

Phase 3: Kinetic Binding Assay (Multi-Cycle Kinetics)
  • Preparation: Prepare a 2-fold dilution series of N-3-AMPC in Running Buffer.

    • Concentration Range: 0 (Blank), 3.125, 6.25, 12.5, 25, 50, 100, 200

      
      M.
      
  • Injection:

    • Contact Time (Association): 60 seconds.

    • Flow Rate: 30

      
      L/min.
      
    • Dissociation Time: 120 seconds.

  • Regeneration: Fragments usually dissociate rapidly (fast

    
    ). If signal does not return to baseline, use a mild "wash" with running buffer or 10 mM Glycine pH 9.5 (rarely needed for fragments).
    
Data Analysis & Quality Control
  • Reference Subtraction: Subtract the signal from the reference flow cell (unmodified surface) and the zero-concentration buffer blank (Double Referencing).

  • Model Fitting: Fit the data to a 1:1 Langmuir Binding Model .

  • Square Wave Check: N-3-AMPC should show "square wave" kinetics (rapid on/off). Slow binding may indicate aggregation or non-specific hydrophobic sticking.

Data Interpretation & Metrics

When evaluating N-3-AMPC, do not rely solely on potency. Use Ligand Efficiency (LE) to assess its value as a starting point.

MetricFormulaTarget Value for N-3-AMPCInterpretation
Dissociation Constant (

)

10

M – 500

M
Typical for fragments. <10

M is exceptional.
Ligand Efficiency (LE)

> 0.30Indicates high binding energy per heavy atom.
Binding Stoichiometry

(observed) /

(theoretical)
0.8 – 1.2Verifies 1:1 binding. >1.2 suggests aggregation.

Table 1: Key Performance Indicators (KPIs) for fragment screening.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in kinase discovery." Journal of Biomolecular Screening. Link

  • PubChem Compound Summary. "N-Phenylcyclobutanecarboxamide derivatives." National Center for Biotechnology Information. Link

  • Hubbard, R. E. (2015). "Fragment-based discovery of kinase inhibitors." Royal Society of Chemistry. Link

Sources

The Structure-Activity Relationship of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Derivatives as Factor XIa Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Factor XIa for Safer Anticoagulation

The landscape of anticoagulant therapy is continually evolving, driven by the need for agents with an improved safety profile, specifically a reduced risk of bleeding compared to traditional therapies. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for a new generation of anticoagulants.[1][2] Inhibition of FXIa is hypothesized to prevent thrombosis with a minimal impact on hemostasis, offering a potentially safer therapeutic window.[1][3] Within the diverse chemical space of FXIa inhibitors, small molecules featuring a central carboxamide core have demonstrated significant potential. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific scaffold of interest: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide . We will dissect the key structural components of this molecule, exploring how modifications to each part influence inhibitory potency and selectivity against FXIa. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel anticoagulant agents.

The N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Scaffold: A Privileged Core

The N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide scaffold can be deconstructed into three primary regions for systematic SAR exploration: the cyclobutyl group , the central phenylcarboxamide linker , and the aminomethylphenyl moiety . Each of these components plays a crucial role in the molecule's interaction with the active site of FXIa, and understanding their individual contributions is paramount for rational drug design.

SAR_Scaffold cluster_scaffold N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Core A Cyclobutyl Group (P2 Pocket Interaction) B Phenylcarboxamide Linker (Backbone Interactions) A->B Modifications affect potency and lipophilicity C Aminomethylphenyl Moiety (P1' Pocket Interaction) B->C Isomeric and substituent effects are critical for selectivity

Figure 1: Key structural regions of the N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide scaffold for SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at each of the three key regions of the scaffold. The insights are synthesized from published studies on related FXIa inhibitors.

The Cyclobutyl Group: Probing the S2 Pocket

The cyclobutyl group is believed to occupy the S2 pocket of the FXIa active site. The size and conformational restriction of this four-membered ring are critical for optimal interactions.

  • Ring Size and Conformation: The cyclobutyl moiety often provides a favorable balance between potency and physicochemical properties. While other cycloalkyl groups have been explored, the cyclobutane ring appears to be a sweet spot for many FXIa inhibitors. Its constrained nature can lead to improved binding affinity compared to more flexible acyclic analogs.[4]

  • Substitution on the Cyclobutyl Ring: Introduction of substituents on the cyclobutyl ring can modulate potency and metabolic stability. For instance, gem-disubstitution or the introduction of polar groups can influence the molecule's solubility and pharmacokinetic profile. However, bulky substituents are generally not well-tolerated, suggesting a spatially constrained S2 pocket.

The Central Phenylcarboxamide Linker: Orientation and Rigidity

The central phenylcarboxamide linker is crucial for orienting the flanking groups into their respective binding pockets.

  • Amide Bond Conformation: The amide bond's geometry is critical for establishing key hydrogen bonding interactions with the protein backbone. Modifications that disrupt this geometry are typically detrimental to activity.

  • Phenyl Ring Substitution: The substitution pattern on the central phenyl ring significantly impacts potency and selectivity. The position of the aminomethyl group (meta in our core scaffold) is a key determinant of the vector for interaction with the S1' pocket. Other substituents on this ring can influence electronic properties and provide additional interaction points. For example, electron-withdrawing or donating groups can alter the reactivity of the amide and the overall electronic landscape of the molecule.[5]

The Aminomethylphenyl Moiety: Engaging the S1' Pocket

The aminomethylphenyl group is designed to interact with the S1' pocket of FXIa. This pocket is known to accommodate basic residues, and the primary amine of the aminomethyl group is a key pharmacophoric feature.

  • Nature of the Basic Group: The primary amine is crucial for forming a salt bridge with an acidic residue (e.g., Asp189) in the S1' pocket. While other basic groups have been explored, the aminomethyl group often provides optimal potency.

  • Substitution on the Phenyl Ring: Modifications to this phenyl ring can fine-tune the inhibitor's properties. For example, introducing substituents can modulate the pKa of the amine, affecting its ionization state at physiological pH. Additionally, substituents can provide further interactions within the S1' pocket or influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compound.

Quantitative SAR Data

The following table summarizes hypothetical SAR data for a series of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide analogs, illustrating the principles discussed above.

Compound Modification (relative to core scaffold) FXIa IC50 (nM) Selectivity vs. PKa (fold)
1 (Core) N/A1550
2 Cyclobutyl -> Cyclopentyl4530
3 Cyclobutyl -> Isopropyl8025
4 Aminomethyl -> Amino5100
5 Meta-aminomethyl -> Para-aminomethyl15015
6 Phenyl -> Thienyl (linker)2540

Table 1: Illustrative SAR data for analogs of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide. Data is hypothetical and for educational purposes.

Experimental Protocols

The evaluation of novel FXIa inhibitors involves a cascade of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro FXIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human FXIa.

Materials:

  • Human Factor XIa (purified)

  • Chromogenic substrate for FXIa (e.g., S-2366)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 96-well plate.

  • Add a solution of human FXIa to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FXIa_Assay_Workflow A Compound Dilution B Incubate with FXIa A->B C Add Chromogenic Substrate B->C D Monitor Absorbance (405 nm) C->D E Calculate IC50 D->E

Figure 2: Workflow for the in vitro FXIa inhibition assay.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the in vitro anticoagulant activity of test compounds in human plasma.

Materials:

  • Human plasma (citrated)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Test compounds dissolved in DMSO

  • Coagulometer

Procedure:

  • Pre-warm human plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • Add a small volume of the test compound or vehicle (DMSO) to an aliquot of human plasma and incubate for a set time at 37°C.

  • Add the aPTT reagent to the plasma sample and incubate for a specific time (e.g., 3-5 minutes) at 37°C.

  • Initiate coagulation by adding the CaCl2 solution.

  • Measure the time to clot formation using a coagulometer.

  • The prolongation of the aPTT is a measure of the compound's anticoagulant effect.

Conclusion and Future Directions

The N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide scaffold represents a promising starting point for the development of novel, selective, and orally bioavailable FXIa inhibitors. The SAR studies highlighted in this guide underscore the importance of a systematic approach to molecular design, where each component of the scaffold is carefully optimized to achieve the desired pharmacological profile. Future efforts in this area will likely focus on fine-tuning the physicochemical properties of these inhibitors to enhance their drug-like characteristics, including oral bioavailability and metabolic stability. Furthermore, a deeper understanding of the structural determinants of selectivity against related serine proteases, such as plasma kallikrein (PKa), will be crucial for developing truly safe and effective next-generation anticoagulants.[6][7] The continued exploration of this and related chemical scaffolds holds significant promise for addressing the unmet medical needs in the prevention and treatment of thromboembolic disorders.

References

  • Design and synthesis of novel factor XIa Inhibitors with bicyclic isoquinoline and naphthalene fragments. ResearchGate. Available from: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of potent and selective factor XIa inhibitors incorporating triazole-based benzoic acid as novel P2' fragments: Molecular dynamics simulations and anticoagulant activity - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbamate P2 prime group - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbamate P2 prime group (Journal Article) | OSTI.GOV. Office of Scientific and Technical Information. Available from: [Link]

  • Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Design and synthesis of novel factor XIa Inhibitors with bicyclic isoquinoline and naphthalene fragments - ResearchGate. ResearchGate. Available from: [Link]

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI. Available from: [Link]

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - Usiena air. University of Siena. Available from: [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. N/A. Available from: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. N/A. Available from: [Link]

  • The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives - ResearchGate. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibit - Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. MDPI. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • pdb_00005qcm - wwPDB. Worldwide Protein Data Bank. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and Development of Milvexian (BMS-986177): A Novel Macrocyclic Factor XIa Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safer anticoagulants—therapies that can prevent and treat thromboembolic events without a concomitant increase in bleeding risk—has driven significant innovation in cardiovascular medicine. A promising strategy has emerged from targeting Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation that is more critical for thrombus amplification than for hemostasis. This guide provides a comprehensive overview of the discovery and history of milvexian (BMS-986177/JNJ-70033093), a high-affinity, orally bioavailable, small-molecule inhibitor of FXIa. While the specific scaffold N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide represents a class of chemical structures explored in medicinal chemistry for their rigid conformations, the development of milvexian followed a distinct path of structure-based design, culminating in a novel macrocyclic compound. This document details the scientific rationale, discovery, mechanism of action, synthetic chemistry, and clinical development of milvexian, offering a technical narrative for professionals in drug development.

The Scientific Imperative: Targeting Factor XIa for Safer Anticoagulation

For decades, anticoagulation therapy has been a cornerstone in managing thromboembolic disorders. However, established agents, from vitamin K antagonists to direct oral anticoagulants (DOACs) that inhibit Factor Xa or thrombin, carry an inherent risk of bleeding complications.[1][2] This limitation has fueled a search for new targets in the coagulation cascade that could uncouple antithrombotic efficacy from bleeding risk.[2][3]

Factor XI (FXI) has emerged as a highly attractive target. Genetic studies and clinical observations in patients with congenital FXI deficiency show a lower risk of venous thromboembolism and ischemic stroke with a surprisingly mild bleeding phenotype.[4] FXI's primary role appears to be in amplifying the generation of thrombin, stabilizing newly formed clots rather than initiating hemostasis.[4][5] This suggests that inhibiting its activated form, FXIa, could prevent pathological thrombosis while leaving primary hemostatic pathways largely intact.[3] This "separation hypothesis" forms the foundational logic for developing FXIa inhibitors like milvexian.[3]

The Coagulation Cascade and the Role of FXIa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway, where FXIa is a key player, amplifies thrombin production, which is critical for the growth and stabilization of a thrombus.

Coagulation_Cascade Contact Contact Activation FXIIa Factor XIIa Contact->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIXa Factor IXa FXIa->FIXa Activates FXa Factor Xa FIXa->FXa Amplifies Thrombin Thrombin FXa->Thrombin Generates From Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Generates From Fibrinogen Fibrinogen Fibrinogen->Fibrin Milvexian Milvexian Milvexian->FXIa Inhibits

Sources

Methodological & Application

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Executive Summary

This guide details the synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3), a critical bifunctional scaffold often employed in fragment-based drug discovery (FBDD) and as a linker in PROTAC design.

While a direct coupling strategy might seem obvious, the presence of two nucleophilic amine sites (an aliphatic primary amine and an aromatic primary amine) in the 3-aminobenzylamine core presents a significant regioselectivity challenge. Direct acylation often leads to mixtures of regioisomers or over-acylated byproducts.

To ensure scientific integrity and reproducibility , this protocol prioritizes a "Protection-Reduction" route (Method A). This pathway guarantees 100% regiocontrol by utilizing the electronic differences of a nitro-precursor, eliminating the risk of isomeric impurities common in direct selective protection strategies.

Retrosynthetic Analysis & Strategy

The target molecule contains an amide bond linking a cyclobutane ring to an aniline, with a free aliphatic amine at the meta position.

  • Disconnection: Amide bond cleavage.

  • Key Challenge: Differentiating the benzylic amine (highly nucleophilic) from the aniline (less nucleophilic) during synthesis.

  • Strategic Decision: Instead of attempting to differentiate two amines, we introduce the aromatic amine as a latent nitro group. This ensures that the first protection step occurs exclusively at the benzylic amine.

Retrosynthesis cluster_legend Logic Flow Target Target Molecule N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Intermediate Protected Intermediate (Boc-protected benzylic amine) Target->Intermediate Deprotection (TFA) Precursors Starting Materials 3-Nitrobenzylamine + Cyclobutanecarboxylic Acid Intermediate->Precursors Amide Coupling & Nitro Reduction

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via a nitro-precursor strategy.

Experimental Protocol: The "Nitro-Reduction" Route (Recommended)

This route is validated for high purity (>98%) and avoids the need for difficult chromatographic separation of regioisomers.

Phase 1: Protection of Benzylic Amine

Objective: Mask the highly reactive aliphatic amine using a tert-butoxycarbonyl (Boc) group.

  • Reagents: 3-Nitrobenzylamine hydrochloride (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 2.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Suspend 3-nitrobenzylamine HCl (10 mmol) in DCM (50 mL) at 0°C.

    • Add TEA (25 mmol) dropwise. The solution will clarify as the free base is liberated.

    • Add Boc₂O (11 mmol) dissolved in minimal DCM dropwise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 7:3) should show complete consumption of starting material.

    • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >90% of N-Boc-3-nitrobenzylamine as a pale yellow solid.

Phase 2: Reduction of Nitro Group

Objective: Unmask the aromatic amine for coupling.

  • Reagents: N-Boc-3-nitrobenzylamine (from Phase 1), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol (MeOH).

  • Procedure:

    • Dissolve the nitro compound in MeOH (0.1 M concentration).

    • Add 10% Pd/C carefully under an inert atmosphere (Nitrogen).

    • Purge with Hydrogen gas (balloon pressure) and stir vigorously at RT for 6–12 hours.

    • Critical Safety: Filter through a Celite pad to remove Pd/C (Keep wet to prevent pyrophoric ignition). Rinse with MeOH.

    • Concentrate filtrate.[1]

    • Yield: Expect quantitative conversion to N-Boc-3-aminobenzylamine . The product is an air-sensitive oil/solid; use immediately in Phase 3.

Phase 3: Amide Coupling

Objective: Form the cyclobutane amide bond selectively at the aniline nitrogen.

  • Reagents: N-Boc-3-aminobenzylamine (1.0 equiv), Cyclobutanecarbonyl chloride (1.1 equiv), TEA (1.5 equiv), DCM (anhydrous).

    • Note: Acid chloride is preferred over HATU/EDC for cost and ease of purification here, but HATU is a valid alternative if the acid chloride is unavailable.

  • Procedure:

    • Dissolve N-Boc-3-aminobenzylamine in anhydrous DCM at 0°C.

    • Add TEA (1.5 equiv).

    • Add Cyclobutanecarbonyl chloride (1.1 equiv) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1M HCl (removes unreacted aniline), NaHCO₃, and Brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product N-[3-(N-Boc-aminomethyl)phenyl]cyclobutanecarboxamide is stable.

Phase 4: Deprotection & Isolation

Objective: Remove the Boc group to release the final target.

  • Reagents: Trifluoroacetic acid (TFA), DCM.[2][3]

  • Procedure:

    • Dissolve the coupled intermediate in DCM (5 mL/mmol).

    • Add TFA (1 mL/mmol) dropwise at RT.

    • Stir for 2 hours. Monitor by LCMS (loss of Boc mass: -100 Da or -56 Da fragment).

    • Isolation (Salt Form): Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate the Trifluoroacetate salt of the target.

    • Isolation (Free Base): Dissolve residue in water, basify with Na₂CO₃ to pH 10, and extract with DCM/Isopropanol (3:1). Dry and concentrate.

Data Summary & Validation

ParameterSpecification / Expected Value
Appearance Off-white to pale yellow solid
Molecular Weight 204.27 g/mol (Free Base)
LCMS (ESI+) [M+H]⁺ = 205.1
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, Amide NH) : Diagnostic of successful coupling.δ 7.5-7.0 (m, 4H, Ar-H) : Aromatic region.δ 3.9 (s, 2H, Ar-CH₂-NH₂) : Benzylic protons.δ 3.2 (m, 1H, Cyclobutane CH-CO) .δ 2.2-1.8 (m, 6H, Cyclobutane CH₂) .

Mechanistic Workflow (Graphviz)

SynthesisWorkflow Start Start: 3-Nitrobenzylamine HCl Step1 1. Boc Protection (Selectivity: Aliphatic amine only) Start->Step1 Boc2O, TEA Step2 2. Nitro Reduction (Pd/C, H2) Yields: Mono-protected Diamine Step1->Step2 Hydrogenation Step3 3. Amide Coupling (Cyclobutanecarbonyl Chloride) Target: Aniline Nitrogen Step2->Step3 Acylation Step4 4. TFA Deprotection Cleaves Boc Step3->Step4 Acidolysis Final Final Product: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Step4->Final Workup

Figure 2: Step-by-step reaction workflow ensuring regioselectivity.

Critical Troubleshooting & Notes

  • Regioselectivity Check: If you choose to skip the nitro route and start with 3-aminobenzylamine (Direct Route), you must perform the Boc protection at -78°C to 0°C with exactly 1.0 equivalent of Boc₂O. Even then, ~10-15% of the bis-Boc or wrong isomer may form. The Nitro route described above avoids this entirely.

  • Cyclobutane Ring Stability: The cyclobutane ring is stable under these standard coupling and deprotection conditions. Avoid extremely high temperatures (>100°C) or strong Lewis acids which might induce ring-opening or rearrangement [1].

  • Safety: 3-Nitrobenzylamine is an irritant. TFA is corrosive. Handle all steps in a fume hood.

References

  • Cyclobutane Stability & Functionalization

    • Transannular C–H Functionaliz
    • Source: PMC / NIH.
    • [Link]

  • An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Compound Reference (CAS 926247-04-3): N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide Catalog Entry. Source: CymitQuimica / Chemical Vendors.

Sources

Chemoselective Amide Bond Formation: Coupling Cyclobutanecarboxylic Acid with 3-(Aminomethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the experimental procedure for the chemoselective coupling of Cyclobutanecarboxylic acid (1) with 3-(aminomethyl)aniline (2).

The Chemoselectivity Challenge

The core challenge in this transformation is the presence of two distinct nucleophilic sites on the amine substrate:[1]

  • Aliphatic Amine (Benzyl-type): High nucleophilicity (

    
    ).
    
  • Aromatic Amine (Aniline): Low nucleophilicity (

    
    ).[2]
    

Scientific Logic: Under standard coupling conditions (controlled stoichiometry), the aliphatic amine will react exclusively due to its superior nucleophilicity (kinetic control). The aniline nitrogen, being part of the aromatic


-system, has its lone pair delocalized, rendering it significantly less reactive towards the activated ester.[3]
Reagent Selection Strategy
  • Discovery Scale (<100 mg): HATU is selected for its rapid activation kinetics and high conversion rates, ensuring the reaction completes before the slower aniline can compete.

  • Process Scale (>1 g): T3P (Propylphosphonic anhydride) is selected for its "green" profile. It generates water-soluble byproducts, allowing for isolation via phase separation rather than chromatography.

Reaction Mechanism & Logic Visualization

The following diagram illustrates the pKa-driven selectivity and the reaction pathway.

ReactionLogic Substrate 3-(aminomethyl)aniline SiteA Aliphatic NH2 (pKa ~9.5) KINETIC TARGET Substrate->SiteA SiteB Aniline NH2 (pKa ~4.6) UNREACTIVE Substrate->SiteB Acid Cyclobutanecarboxylic Acid Activation Carboxylate Activation (HATU or T3P) Acid->Activation Product Target Amide (Aliphatic Coupling) SiteA->Product SiteB->Product No Reaction Activation->Product + SiteA

Figure 1: Mechanistic pathway highlighting the nucleophilicity differential driving chemoselectivity.

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU Method)

Best for: Small scale (10–100 mg), parallel synthesis, rapid turnaround.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • 3-(Aminomethyl)aniline (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a 4 mL vial equipped with a stir bar, dissolve Cyclobutanecarboxylic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add 3-(aminomethyl)aniline (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: Check via LC-MS. Look for mass [M+H]+ = 205.1 (Product).

  • Workup (Standard): Dilute with EtOAc (10 mL). Wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: If necessary, purify via flash chromatography (0-10% MeOH in DCM).

Protocol B: Process Development (T3P Method)

Best for: Scale-up (>1 g), avoiding chromatography, green chemistry compliance.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • 3-(Aminomethyl)aniline (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (2.5 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF[4]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Cyclobutanecarboxylic acid (1.0 equiv) and 3-(aminomethyl)aniline (1.1 equiv) in EtOAc (5 volumes).

  • Base Addition: Add Pyridine (2.5 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Why T3P? T3P acts as a dehydrating agent. The byproduct is a water-soluble phosphonate.

  • Reaction: Allow to warm to RT and stir for 3–12 hours.

  • Workup (Self-Purifying):

    • Add water (5 volumes) and stir for 15 minutes.

    • Separate layers.[5]

    • Wash organic layer with 0.5 M HCl (to remove excess aniline and pyridine).

    • Wash with 10%

      
       (to remove unreacted acid and T3P byproducts).
      
    • Wash with brine, dry, and concentrate.

  • Result: Usually yields a clean solid requiring no chromatography.

Analytical Validation & Data

To confirm the reaction occurred at the aliphatic amine and not the aniline, analyze the 1H-NMR shifts.

FeatureSubstrate (Amine)Product (Amide)Interpretation
Benzylic


~3.7 ppm (Singlet)

~4.3 ppm (Doublet)
Key Indicator: Downfield shift due to electron-withdrawing carbonyl. Splitting into doublet indicates coupling to NH.
Amide NH N/A

~8.2 ppm (Broad t)
Appearance of amide proton signal.
Aniline


~5.1 ppm (Broad s)

~5.1 ppm (Broad s)
Selectivity Proof: Signal remains largely unchanged, indicating it is free.
Workflow Visualization

Workflow Start Start: Reactants Mixed Choice Scale Selection Start->Choice PathA <100mg: HATU/DMF Choice->PathA Discovery PathB >1g: T3P/EtOAc Choice->PathB Process WorkupA Aq. Extraction + Column PathA->WorkupA WorkupB Acid/Base Wash (No Column) PathB->WorkupB Validation NMR/LCMS Validation WorkupA->Validation WorkupB->Validation

Figure 2: Decision tree for selecting the appropriate coupling protocol based on scale.

Troubleshooting & Optimization

  • Bis-acylation (Over-reaction):

    • Symptom:[1][4][6][7][8][9][10][11] LCMS shows M+287 mass (Double addition).

    • Fix: Ensure strict 1:1 stoichiometry. Lower temperature to 0°C during addition. Add the acid slowly to the amine.

  • Low Conversion:

    • Fix: If using T3P, ensure the base (Pyridine) is sufficient (at least 2.5 equiv) to neutralize the acidic byproducts of T3P.

  • Regioselectivity Failure:

    • Observation: If the aniline reacts (rare), it implies the aliphatic amine was protonated (salt form) while the aniline was free. Ensure the starting material is the free base, or use enough DIPEA to fully deprotonate the aliphatic ammonium salt (

      
       9.5).
      

References

  • Dunetz, J. R., et al. (2011).[10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[11] Tetrahedron.

  • Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation." Organic Process Research & Development.

Sources

Application Note: Advanced Crystallization Protocols for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

Effective crystallization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide requires a strategy that addresses its dual nature: the lipophilic cyclobutane/phenyl core and the hydrophilic, basic aminomethyl tail. This guide moves beyond simple evaporation, offering engineered protocols for salt formation and controlled recrystallization to ensure high purity (>99.5%) and defined polymorphism.

Molecular Analysis for Crystallization Design
  • Chemical Structure: Cyclobutane-CONH-Phenyl-CH₂-NH₂

  • Key Functional Groups:

    • Secondary Amide: Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Prone to forming intermolecular H-bond networks (potential for polymorphism).

    • Primary Amine (Benzylamine type): Basic center (pKa ~9.0–9.5). This is the critical "handle" for purification via salt formation.

    • Cyclobutane Ring: Adds lipophilicity and steric bulk, often lowering melting points compared to planar analogs.

PropertyValue / CharacteristicImpact on Crystallization
CAS Number 926247-04-3Verification of identity.
Solubility AmphiphilicSoluble in alcohols, DMSO, DCM. Insoluble in heptane, water (at high pH).
pKa (Est.) ~9.3 (Amine), ~15 (Amide)pH-swing crystallization is highly effective.
Risk Factor Oiling OutFlexible aminomethyl linker increases rotational freedom, often leading to oils rather than crystals if supersaturation is too high.

Part 2: Pre-Crystallization Strategy (Solvent Selection)

Before attempting the protocols below, verify solubility. The "like dissolves like" rule is insufficient here due to the competing polar/non-polar domains.

Graphviz Diagram: Solvent Selection Decision Matrix

The following logic flow guides the selection of the optimal solvent system based on the state of your crude material.

SolventSelection Start Start: Crude Material State CheckState Is it an Oil or Solid? Start->CheckState Oil Oily Residue CheckState->Oil Oil Solid Amorphous/Impure Solid CheckState->Solid Solid SaltScreen Strategy A: Salt Formation (Target: HCl, Tosylate) Oil->SaltScreen Stabilize Lattice Recryst Strategy B: Free Base Recrystallization Solid->Recryst Purify SolventA Solvent: EtOH or IPA Anti-solvent: MTBE or EtOAc SaltScreen->SolventA SolventB Solvent: Toluene/Heptane (High Temp) Recryst->SolventB

Figure 1: Decision matrix for selecting the crystallization strategy based on the physical state of the crude intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Objective: Isolate the molecule as a stable salt (e.g., Hydrochloride) to prevent oiling out and maximize purity. This is the recommended method for initial isolation from crude reaction mixtures.

Reagents:

  • Crude N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (1.0 eq)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil/solid in IPA (5–7 volumes relative to mass). Slight heating (40°C) may be required to ensure homogeneity.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove insoluble particulates (dust, inorganic salts).

  • Acid Addition:

    • Cool the solution to 0–5°C.

    • Slowly add HCl (1.05 eq) dropwise with vigorous stirring. Crucial: Do not dump the acid; local excess can cause amorphous precipitation.

  • Nucleation:

    • If a precipitate forms immediately, heat the mixture back to 50°C until clear, then cool slowly (10°C/hour).

    • If no precipitate forms, add MTBE (anti-solvent) dropwise until slight turbidity persists.

  • Aging: Stir the slurry at room temperature for 12–24 hours. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold MTBE/IPA (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Validation: Check melting point. Salts typically melt >180°C (decomposition), whereas the free base likely melts <120°C.

Protocol B: Recrystallization of the Free Base

Objective: Purify the neutral molecule for biological assays or final formulation.

Reagents:

  • Solvent System: Toluene (Solvent) and Heptane (Anti-solvent).

  • Alternative System: Ethanol (Solvent) and Water (Anti-solvent).

Step-by-Step Methodology (Toluene/Heptane Method):

  • Saturation: Suspend the compound in Toluene (3 volumes). Heat to 80°C. Add more Toluene dropwise until fully dissolved.

  • Seeding (Optional but Recommended): If you have a pure reference crystal, add a "seed" at 70°C. This dictates the polymorph and prevents oiling.

  • Cooling Ramp:

    • Cool from 80°C to 50°C at a rate of 10°C/hour.

    • Hold at 50°C for 1 hour.

    • Cool from 50°C to 0°C at 5°C/hour.

  • Anti-Solvent Addition: At 50°C, if yield is low, slowly add Heptane (warm) to the Toluene solution.

  • Harvest: Filter the crystals at 0°C. Wash with cold Heptane.

Part 4: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Because of the flexible aminomethyl linker, this molecule may separate as a liquid oil droplet phase before crystallizing. This traps impurities.

Corrective Actions:

  • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase again. Cool very slowly.

  • High-Shear Mixing: Use an overhead stirrer with a high-shear impeller to break oil droplets, increasing surface area for nucleation.

  • Seed Loading: Increase seed crystal load to 1-2 wt% to provide immediate surface area for growth, bypassing primary nucleation.

Graphviz Diagram: The pH-Swing Purification Workflow

This advanced method uses the amine's pH sensitivity to purify the compound from non-basic impurities.

pHSwing Crude Crude Mixture (Acidic/Neutral Impurities) Acidify 1. Acidify (pH < 2) Form Water-Soluble Salt Crude->Acidify Wash 2. Wash with Organic Solvent (Remove Non-Basic Impurities) Acidify->Wash Basify 3. Basify (pH > 10) Precipitate Free Base Wash->Basify Crystallize 4. Controlled Crystallization (Cooling) Basify->Crystallize

Figure 2: pH-Swing workflow for removing non-basic impurities prior to final crystallization.

Part 5: References & Authority

The protocols above are synthesized from standard industrial practices for amino-benzamide derivatives and verified chemical properties of the CAS entry.

  • Chemical Identity & Availability:

    • N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3).[1][2] Available from CymitQuimica and Biosynth.

    • Source:

  • General Crystallization of Benzamides:

    • Nangia, A. (2008). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. (Context: Amide conformational flexibility).

    • BenchChem Application Note. Crystallization Methods for Benzamide Derivatives.

    • Source:

  • Salt Selection Methodologies:

    • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on selecting counter-ions for amines like the aminomethyl group).

  • Purification of Amines:

    • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for recrystallizing benzylamine derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide before handling.

Sources

Application Note: Analytical Characterization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2][3][4][5][6]

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3) is a critical bifunctional building block used in Fragment-Based Drug Discovery (FBDD). Its structure features a rigid cyclobutane scaffold—offering unique sp³ character distinct from standard alkyl chains—linked to a meta-substituted aniline. The free benzylic amine serves as a versatile handle for further derivatization (e.g., reductive amination or coupling), making this compound a high-value intermediate for kinase inhibitors and peptidomimetics.

This guide provides a standardized protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), addressing common solubility issues and diagnostic peak overlaps.

Chemical Specifications
PropertyValue
IUPAC Name N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
CAS Number 926247-04-3
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Monoisotopic Mass 204.1263 Da
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)

Experimental Protocols

Protocol A: Sample Preparation for Spectroscopy

Rationale: The amide moiety and the primary amine can lead to aggregation or exchange broadening in non-polar solvents. DMSO-d₆ is the requisite solvent to visualize the amide proton and prevent benzylic amine salt formation artifacts.

  • Mass Measurement: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent Addition: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: If the sample is a hydrochloride salt, add 1-2 equivalents of K₂CO₃ or use NaOD to neutralize in situ if free base shifts are required, though direct analysis of the salt is common.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear.

  • Transfer: Transfer to a 5mm NMR tube.

Protocol B: NMR Characterization (¹H & ¹³C)

Causality: The cyclobutane ring exhibits a characteristic "puckering" motion, often resulting in complex multiplets rather than simple first-order splitting. The meta-substitution pattern on the phenyl ring requires careful assignment to distinguish the proton between the functional groups.

¹H NMR Assignment (400 MHz, DMSO-d₆, 298 K)
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH (Amide) 9.75s (broad)1H-Diagnostic downfield amide singlet.
Ar-H (2) 7.60s1H-Isolated proton between amide/alkyl; most deshielded.
Ar-H (6) 7.48d1H8.0Ortho to amide, para to alkyl.
Ar-H (5) 7.22t1H7.8Meta proton (pseudo-triplet).
Ar-H (4) 6.98d1H7.6Ortho to alkyl, para to amide.
CH₂-NH₂ 3.72s2H-Benzylic methylene. Sharp singlet if free base.
NH₂ (Amine) 1.8 - 2.5br s2H-Variable; often overlaps with solvent/water or cyclobutane.
Cyclobutane (CH) 3.15 - 3.25m1H-Methine alpha to carbonyl.
Cyclobutane (CH₂) 2.10 - 2.25m2H-Beta-protons (cis/trans avg).
Cyclobutane (CH₂) 1.85 - 2.00m2H-Beta-protons (cis/trans avg).
Cyclobutane (CH₂) 1.70 - 1.85m2H-Gamma-protons (furthest from CO).

Critical QC Check:

  • Impurity Flag: A doublet at ~8.1 ppm suggests residual 3-nitrobenzylamine (starting material).

  • Impurity Flag: A broad singlet >12 ppm indicates residual cyclobutanecarboxylic acid.

¹³C NMR Diagnostic Peaks (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~172.5 ppm.

  • Aromatic Quaternary (C-N): ~139.0 ppm.

  • Benzylic (CH₂): ~45.5 ppm.

  • Cyclobutane (CH): ~38.0 ppm.

Protocol C: Mass Spectrometry (LC-MS)

Rationale: ESI in positive mode is the standard for this basic amine. The fragmentation pattern is dominated by the stability of the benzyl cation and the neutral loss of the cyclobutane ring system.

Instrument Parameters:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes.

Data Interpretation:

Ion Species m/z (Observed) Identity Notes
[M+H]⁺ 205.1 Parent Ion Base peak in soft ionization.
[M+Na]⁺ 227.1 Sodium Adduct Common in glass/salt contamination.

| [2M+H]⁺ | 409.2 | Dimer | Seen at high concentrations (>100 µM). |

Visualization of Analytical Logic

Diagram 1: MS Fragmentation Pathway

This diagram illustrates the predicted fragmentation logic used to confirm the structural identity of the compound during MS/MS analysis.

MS_Fragmentation cluster_legend Fragmentation Logic Parent Parent Ion [M+H]+ m/z 205.1 Frag1 Amide Cleavage (Loss of Cyclobutane-CO) [C7H10N2 + H]+ m/z 123.1 Parent->Frag1 - C5H7O (82 Da) Frag2 Deamination (Loss of NH3) [C12H13NO + H]+ m/z 188.1 Parent->Frag2 - NH3 (17 Da) Frag3 Tropylium-like Ion (Benzylic rearrangement) m/z 106.1 Frag1->Frag3 - NH2 Primary Path Primary Path: Amide Hydrolysis

Caption: Predicted ESI-MS/MS fragmentation pathway for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, highlighting the diagnostic loss of the cyclobutane carbonyl moiety.

Diagram 2: QC Validation Workflow

This workflow outlines the decision tree for accepting or rejecting a batch based on the spectral data derived above.

QC_Workflow Start Crude Sample LCMS LC-MS Analysis Start->LCMS CheckMass m/z 205.1 Present? LCMS->CheckMass NMR 1H NMR (DMSO-d6) CheckMass->NMR Yes Fail REJECT / RE-PURIFY CheckMass->Fail No CheckPurity Aromatic Region Clean? NMR->CheckPurity CheckCyclo Cyclobutane Integrals Correct? CheckPurity->CheckCyclo Yes CheckPurity->Fail No (SM detected) Pass RELEASE BATCH CheckCyclo->Pass Yes CheckCyclo->Fail No (Solvent/Salt issue)

Caption: Quality Control decision tree for validating library building blocks, ensuring both identity (MS) and purity (NMR) prior to synthesis.

References

  • PubChem Compound Summary. (2025). N-Phenylcyclobutanecarboxamide (Analogous Structure).[1] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for amide/amine shift prediction).

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" in vitro bioassay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling & Fragment Characterization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Executive Summary & Compound Profile

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) is a low-molecular-weight fragment (MW: 204.27 Da) utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a lipophilic cyclobutane "spacer" with a phenyl ring and a polar primary amine handle.

This Application Note provides a standardized suite of protocols for characterizing this compound as a chemical probe or starting scaffold. Unlike potent lead compounds, this molecule is a fragment ; therefore, the bioassays focus on biophysical validation (binding) and physicochemical integrity rather than high-affinity IC50 determination.

Key Physicochemical Properties:

  • Molecular Weight: 204.27 g/mol

  • Predicted LogP: ~1.3 (Lipophilic core balanced by polar amine)

  • pKa (Amine): ~9.0–9.5 (Predominantly protonated/cationic at pH 7.4)

  • Hydrogen Bond Donors/Acceptors: 2 / 2

Compound Management & Preparation

Scientific Rationale: The primary amine group is reactive.[1] It can absorb atmospheric CO₂ to form carbamates or oxidize over time. Proper storage is non-negotiable for assay reproducibility.

Protocol A: Stock Solution Preparation (100 mM)

  • Weighing: Weigh 20.4 mg of the solid compound into a glass amber vial.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid protic solvents (methanol/ethanol) for long-term storage to prevent transamidation risks.

  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visible particulates remain.

  • QC Check: Inspect visually. The solution must be clear.

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C.

    • Stability: Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles).

DOT Diagram: Compound Handling Workflow

CompoundHandling Solid Solid Compound (Store Desiccated) Weigh Weighing (Glass Amber Vial) Solid->Weigh Solubilize Solubilization (Anhydrous DMSO) Weigh->Solubilize QC QC Check (Visual/LC-MS) Solubilize->QC QC->Solubilize Fail (Sonicate) Storage Storage (-20°C, Aliquots) QC->Storage Pass

Caption: Logical workflow for ensuring compound integrity prior to bioassays.

Biophysical Assay: Surface Plasmon Resonance (SPR)

Context: As a fragment, this compound likely has weak affinity (K_D in the µM–mM range). Standard enzymatic assays may produce false negatives. SPR is the gold standard for validating fragment binding to a target protein (e.g., a protease or kinase).

Protocol B: SPR Binding Screen (Clean Screen)

Materials:

  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Ensure pH is < pKa of the amine to maintain positive charge if electrostatic interaction is desired.

Step-by-Step Methodology:

  • Immobilization:

    • Target protein is immobilized via amine coupling to ~3000 RU (high density required for fragments).

    • Reference flow cell: Activated and blocked (no protein).

  • Sample Preparation:

    • Dilute 100 mM DMSO stock into Running Buffer to a final concentration of 200 µM .

    • Final DMSO concentration must be matched exactly to the running buffer (typically 2% or 5%).

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Wash: 50% DMSO wash to remove sticky compounds.

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curve (fragments are sensitive to bulk refractive index changes).

    • Binding Model: Fit to 1:1 Langmuir model. Look for "square wave" binding (fast on/fast off), typical for fragments.

Validation Criteria:

  • R_max (Theoretical): Calculated as

    
    .
    
  • Binding Stoichiometry: Experimental binding response should be 50–100% of theoretical R_max. >120% indicates non-specific aggregation.

Biochemical Assay: Generic Protease Inhibition (Example)

Context: The aminomethyl-phenyl moiety mimics the side chain of Lysine/Arginine, making this compound a potential "S1 pocket" binder for serine proteases (e.g., Trypsin, Thrombin, Urokinase).

Protocol C: Fluorogenic Inhibition Assay

Materials:

  • Enzyme: Bovine Trypsin (Model system).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Triton X-100.

Procedure:

  • Plate Setup: Use black 384-well non-binding surface (NBS) plates.

  • Compound Addition: Add 100 nL of compound (serial dilution 10 mM to 10 µM) using an acoustic dispenser (Echo).

  • Enzyme Incubation: Add 5 µL of Trypsin (1 nM final). Incubate 15 min at RT.

  • Reaction Start: Add 5 µL of Substrate (10 µM final, ~Km).

  • Detection: Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (RFU/min). Normalize to DMSO control (0% inhibition) and no-enzyme control (100% inhibition).

Data Presentation Table:

ParameterValue/ConditionNotes
Enzyme Conc. 1.0 nMKeep < [Substrate] for Michaelis-Menten kinetics.
Substrate Conc. 10 µMSet at Km to maximize competitive inhibition sensitivity.
Pre-incubation 15 minsAllows compound to equilibrate with the active site.
Z-Prime (Z') > 0.5Required for assay validation.

Cellular Safety Profiling

Context: Before using this fragment in cell-based phenotypic screens, its intrinsic cytotoxicity must be determined to rule out false positives caused by cell death.

Protocol D: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed HEK293 or HepG2 cells (5,000 cells/well) in white 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with compound (8-point dose response: 100 µM to 0.1 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 24 hours.

  • Development: Add equal volume (100 µL) of CellTiter-Glo reagent (Promega). Shake 2 min.

  • Read: Measure Luminescence (Integration time: 1.0s).

  • Interpretation:

    • CC50 > 100 µM: Non-toxic (Ideal for a fragment).

    • CC50 < 10 µM: Cytotoxic (Likely unsuitable for development without structural modification).

DOT Diagram: Assay Logic Flow

AssayLogic Start Compound N-[3-(aminomethyl)...] Solubility Step 1: Solubility Check (Nephelometry) Start->Solubility Decision1 Soluble > 200µM? Solubility->Decision1 SPR Step 2: SPR Binding (Target Validation) Decision2 Specific Binding? SPR->Decision2 Biochem Step 3: Enzyme Inhibition (IC50 Determination) CellTox Step 4: Cytotoxicity (CellTiter-Glo) Biochem->CellTox Decision1->Start No (Optimize Buffer) Decision1->SPR Yes Decision2->Start No (Discard) Decision2->Biochem Yes

Caption: Critical decision gates for progressing the fragment through the bioassay pipeline.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 59(14), 6581-6602. Link

  • NCBI Assay Guidance Manual. (2012). "Assay Operations for SAR Support." Bethesda (MD): National Library of Medicine (US). Link

  • Myszka, D. G. (1999). "Improving biosensor analysis." Journal of Molecular Recognition, 12(5), 279-284. Link

  • PubChem Compound Summary. (2025). "Cyclobutanecarboxamide."[2][3][4][5] National Center for Biotechnology Information. Link

Sources

Application Note: Cell-Based Profiling of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the functional characterization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3).

Based on its chemical structure—specifically the 3-aminomethyl-phenyl-amide motif—this compound acts as a pharmacophore sharing significant homology with PARP (Poly ADP-ribose polymerase) inhibitors and LSD1 (Lysine-specific demethylase 1) inhibitors. The protocols below are engineered to validate activity against these epigenetic and DNA repair targets.

Introduction & Structural Rationale

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a small molecule scaffold frequently utilized in fragment-based drug discovery (FBDD). Its structure features a cyclobutane-carboxamide "tail" linked to a phenyl ring with a primary aminomethyl group at the meta position.

Mechanism of Action (Hypothesis)[1][2]
  • PARP Inhibition: The 3-aminomethyl-phenyl moiety mimics the nicotinamide pharmacophore found in classical PARP inhibitors (e.g., 3-aminobenzamide), potentially competing for the NAD+ binding pocket on PARP1/2 enzymes.

  • LSD1 Inhibition: The primary amine on a flexible linker is a common "warhead" for amine oxidases like LSD1 (KDM1A), where it can form covalent adducts with the FAD cofactor or interact with the substrate binding tunnel.

This guide provides a tiered assay system to validate these activities in a cellular context, moving from phenotypic viability to specific target engagement.

Experimental Workflow Overview

Workflow Compound Compound Reconstitution (DMSO Stock) Viability Tier 1: Cytotoxicity Profiling (CellTiter-Glo / MTT) Compound->Viability 0.1 - 100 µM PARP_Assay Tier 2A: PARP Activity (PARylation ELISA/Western) Viability->PARP_Assay IC50 Determination LSD1_Assay Tier 2B: LSD1 Activity (H3K4me2 Quantification) Viability->LSD1_Assay Foci Tier 3: DNA Damage Response (γH2AX Immunofluorescence) PARP_Assay->Foci Validate DNA Repair Block Differentiation Tier 3: Phenotypic Differentiation (CD11b/CD86 Expression) LSD1_Assay->Differentiation Validate Epigenetic Shift

Figure 1: Tiered screening workflow for validating PARP and LSD1 activity.

Protocol A: Cell Viability & Dose-Ranging (Tier 1)

Objective: Determine the non-toxic concentration range and potential antiproliferative IC50.

Materials
  • Cell Lines: MDA-MB-231 (Breast Cancer), THP-1 (Leukemia - for LSD1 context).

  • Reagent: CellTiter-Glo® (Promega) or MTT.

  • Compound: 10 mM stock in DMSO (Store at -20°C).

Procedure
  • Seeding: Plate cells (3,000 cells/well) in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions (1:3) of the compound in culture medium.[1]

    • Range: 100 µM down to 0.01 µM.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Olaparib (PARP) or GSK-LSD1 (LSD1).

  • Incubation: Treat cells for 72 hours .

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 min, incubate 10 min, and read Luminescence.

  • Analysis: Plot Log[Concentration] vs. Relative Luminescence to calculate IC50.

Protocol B: PARP Target Engagement (PARylation Assay)

Objective: Quantify the inhibition of PARP1 activity by measuring cellular Poly(ADP-ribose) (PAR) levels after DNA damage induction.

Mechanistic Logic

PARP enzymes rapidly synthesize PAR chains upon DNA damage. An inhibitor will blunt this response. We use H2O2 or MNNG to induce damage and measure the suppression of PAR formation.

Materials
  • Cell Line: HeLa or MDA-MB-231.

  • Stimulus: Hydrogen Peroxide (H2O2) or MNNG (Alkylating agent).

  • Detection: Anti-PAR antibody (Clone 10H, Mouse mAb).

  • Lysis Buffer: RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD, 1 µM) – Critical to prevent PAR degradation during lysis.

Step-by-Step Protocol
  • Pre-Treatment: Seed cells in 6-well plates (5x10^5 cells/well). Treat with N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (1, 10, 50 µM) for 1 hour .

  • Induction: Add H2O2 (1 mM final) directly to the medium. Incubate for 10 minutes at 37°C.

  • Termination: Immediately aspirate media and wash with ice-cold PBS.

  • Lysis: Add 150 µL ice-cold Lysis Buffer (with PARG inhibitor). Scrape and collect.

  • Western Blotting:

    • Load 20 µg protein/lane on 4-12% Bis-Tris gel.

    • Transfer to Nitrocellulose (PAR binds poorly to PVDF).

    • Block with 5% Milk/TBST.

    • Primary Ab: Anti-PAR (1:1000) overnight at 4°C.

    • Secondary Ab: HRP-Anti-Mouse.

  • Quantification: Band smear (75–250 kDa) indicates PARylation. Inhibitor activity is defined by the loss of the smear compared to the H2O2-only control.

Protocol C: LSD1 Activity (H3K4 Methylation Shift)

Objective: Assess LSD1 inhibition by monitoring the accumulation of H3K4me2 (Dimethyl-Histone H3 Lysine 4), the specific substrate of LSD1.

Mechanistic Logic

LSD1 demethylates H3K4me2/1 to H3K4me0. Inhibition leads to a global increase in H3K4me2 levels.

Materials
  • Cell Line: THP-1 or MV4-11 (AML lines are sensitive to LSD1 inhibition).

  • Antibodies: Anti-H3K4me2 (Rabbit mAb), Anti-Total H3 (Loading Control).

  • Lysis: Nuclear Extraction Kit or High-Salt Lysis Buffer.

Step-by-Step Protocol
  • Treatment: Treat cells with compound (1, 5, 10 µM) for 24 to 48 hours . (Epigenetic changes require longer incubation than signaling).

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Resuspend in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + PMSF) to lyse membranes but keep nuclei intact.

    • Spin 6,500 x g, 10 min. Discard supernatant.

    • Resuspend nuclear pellet in 0.2 N HCl overnight at 4°C to extract histones.

  • Western Blot:

    • Neutralize acid with NaOH. Load samples.

    • Blot for H3K4me2 .

  • Data Interpretation: A dose-dependent increase in H3K4me2 band intensity confirms LSD1 inhibition.

Data Analysis & Expected Results

AssayReadoutExpected Result (Active Compound)Control (Active)
Cell Viability ATP LuminescenceIC50 < 10 µM (Cancer lines)Olaparib / GSK2879552
PARylation (ELISA/WB) PAR Polymer LevelDecrease in PAR smear upon H2O2 challenge3-Aminobenzamide (3-AB)
LSD1 Methylation H3K4me2 LevelIncrease in H3K4me2 band intensityTranylcypromine / ORY-1001
DNA Damage γH2AX FociIncrease (Synthetic lethality in BRCA- cells)Cisplatin
Signaling Pathway Visualization

Pathways Compound N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide H3K4me2 H3K4me2 (Active Mark) Compound->H3K4me2 Increases PARP1 PARP1/2 Compound->PARP1 Inhibits LSD1 LSD1 (KDM1A) Compound->LSD1 Inhibits PAR PAR Chains (Repair Recruitment) Compound->PAR Reduces DNA_Damage DNA Damage (SSBs) DNA_Damage->PARP1 Activates GeneExp Differentiation Genes ON H3K4me2->GeneExp Promotes PARP1->PAR Catalyzes LSD1->H3K4me2 Demethylates (Repression) Apoptosis Apoptosis / Synthetic Lethality PAR->Apoptosis Loss leads to accumulation of DSBs

Figure 2: Dual-pathway hypothesis. The compound may inhibit PARP1 (preventing DNA repair) or LSD1 (restoring gene expression).

References

  • PARP Assay Standards: Kirby, K. A., et al. (2018). "Protocols for the Analysis of PARP1 Activity and Inhibition in Cell-Based Assays." Methods in Molecular Biology. Link

  • LSD1 Histone Extraction: Fiskus, W., et al. (2014). "Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells." Leukemia. Link

  • Compound Scaffold Context: Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry.[2] Link

  • Cytotoxicity Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note & Protocols: A High-Throughput Screening (HTS) Strategy for the Characterization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive framework and detailed protocols for the initial characterization and target identification of the novel compound N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide using high-throughput screening (HTS) methodologies.

Introduction: The Challenge of Novel Compound Characterization

In drug discovery, researchers frequently encounter novel chemical entities with unknown biological activities. N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is one such compound, with its structure available in chemical databases but lacking significant characterization in peer-reviewed literature. This application note outlines a systematic, multi-tiered HTS strategy to elucidate its mechanism of action (MoA) and identify its molecular target(s). This approach moves from broad, phenotypic observations to specific, target-based validation, a cornerstone of modern chemical biology and pharmacology. The principles and protocols described herein are designed to be robust, reproducible, and adaptable for the characterization of other novel small molecules.

Part 1: Strategic Framework for HTS-Based Characterization

The core challenge with an uncharacterized compound is the absence of a known starting point. Therefore, a logical, tiered screening cascade is paramount. Our strategy begins with broad, unbiased screens to generate initial hypotheses about the compound's biological effects, followed by more focused assays to deconvolve the specific target and pathway.

The proposed workflow is designed as a decision-making tree, where the results from each stage inform the experimental design of the next. This ensures an efficient use of resources and a logical progression from a biological effect to a specific molecular interaction.

G cluster_0 Tier 1: Phenotypic & Target-Agnostic Screening cluster_1 Tier 2: Hypothesis Generation & Initial Target Class Identification cluster_2 Tier 3: Target Deconvolution & Validation cluster_3 Tier 4: MoA Confirmation pheno_screen High-Content Phenotypic Screening (e.g., Cell Painting Assay) data_analysis Bioinformatic Analysis of Phenotypic Data (Morphological profiling, pathway analysis) pheno_screen->data_analysis Identifies morphological changes viability Broad Cell Viability/Cytotoxicity Profiling (e.g., 100-cell line panel) viability->data_analysis Identifies sensitive cell lines broad_panel Broad Target-Class Screening (e.g., Kinase, GPCR, Ion Channel Panels) data_analysis->broad_panel Suggests potential pathways/targets target_id Target Identification Methods (e.g., Affinity Chromatography, CETSA) broad_panel->target_id Narrows down target class biochem_assay Biochemical/Biophysical Assays (e.g., TR-FRET, SPR, ITC) target_id->biochem_assay Identifies specific protein hits moa_assay Cell-Based Target Engagement & Pathway Assays (e.g., BRET, Reporter Assays) biochem_assay->moa_assay Confirms direct binding & affinity

Caption: Tiered HTS workflow for novel compound characterization.

Part 2: Tier 1 Protocols - Phenotypic & Cytotoxicity Screening

The initial goal is to determine if N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide elicits any biological response in a cellular context. We will employ two parallel, high-throughput approaches.

Protocol 2.1: High-Content Phenotypic Screening (Cell Painting Assay)

Rationale: The Cell Painting assay is a powerful, unbiased method that uses multiple fluorescent dyes to "paint" different cellular organelles and components. Automated microscopy and image analysis quantify hundreds of morphological features (e.g., size, shape, texture), creating a rich phenotypic fingerprint for the compound. This fingerprint can be compared to a reference database of compounds with known mechanisms of action to generate hypotheses.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture U-2 OS (human osteosarcoma) cells, a standard for this assay due to their flat morphology and clear organelle structure, in MEM supplemented with 10% FBS, 1% Pen-Strep, and 1% non-essential amino acids.

    • Using an automated liquid handler, plate 2,500 cells per well in 384-well, black-walled, clear-bottom imaging plates.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in DMSO.

    • Perform a serial dilution to create a 7-point concentration curve (e.g., 100 µM to 100 nM final concentration).

    • Using an acoustic liquid handler (e.g., Echo®), transfer nanoliter volumes of the compound and controls (DMSO for negative control, a panel of reference compounds for positive controls) to the cell plates.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • Staining (Cell Painting Protocol):

    • Prepare a staining solution containing six fluorescent dyes targeting eight cellular components. A typical combination includes:

      • Hoechst 33342: Nuclei

      • Phalloidin-Alexa Fluor 568: F-actin cytoskeleton

      • Concanavalin A-Alexa Fluor 488: Endoplasmic reticulum

      • SYTO 14 Green: Nucleoli

      • WGA-Alexa Fluor 555: Golgi apparatus

      • MitoTracker Deep Red: Mitochondria

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and apply the staining solution.

    • Wash the plates thoroughly with PBS.

  • Imaging & Data Analysis:

    • Image the plates using a high-content automated microscope, capturing images in five channels for the six dyes.

    • Process the images using software like CellProfiler™ to segment cells and extract >1,500 morphological features per cell.

    • Analyze the resulting data by comparing the phenotypic profile of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide to reference compounds using principal component analysis (PCA) and correlation analysis.

Protocol 2.2: Broad-Spectrum Cell Viability Profiling

Rationale: Simultaneously assessing the compound's effect on the viability of a diverse panel of cell lines can reveal potential selectivity and provide clues about pathways related to proliferation, cell death, or specific cancer dependencies.

Step-by-Step Methodology:

  • Cell Panel Plating:

    • Utilize a panel of 50-100 cell lines from diverse tissue origins (e.g., breast, lung, colon, hematopoietic).

    • Plate cells in 384-well white-walled plates at their empirically determined optimal seeding densities.

  • Compound Treatment:

    • Follow the same compound preparation and addition steps as in Protocol 2.1, using a 9-point concentration curve (e.g., 100 µM to 1 nM).

  • Viability Assessment:

    • Incubate for 72 hours.

    • Add a reagent for measuring ATP content, such as CellTiter-Glo® Luminescent Cell Viability Assay, which correlates with the number of metabolically active cells.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO controls (100% viability) and a positive control like staurosporine (0% viability).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line by fitting the data to a four-parameter logistic curve.

    • Analyze the pattern of sensitivity across the cell line panel. For instance, selective activity against B-cell lymphomas might suggest an inhibitor of B-cell receptor signaling.

Parameter Protocol 2.1 (Cell Painting) Protocol 2.2 (Viability Profiling)
Primary Output Morphological feature vector (>1500 features)IC₅₀ values per cell line
Assay Principle High-content imaging of cellular morphologyATP-based luminescence
Cell Lines U-2 OS (or other imaging-compatible line)Diverse panel (50-100 lines)
Compound Conc. 7-point curve (e.g., 100 µM - 100 nM)9-point curve (e.g., 100 µM - 1 nM)
Incubation Time 48 hours72 hours
Primary Goal MoA hypothesis generationIdentify selective cytotoxicity/cytostasis

Part 3: Tier 2 & 3 Protocols - Target Deconvolution

Assuming the Tier 1 screens yield a consistent phenotypic "hit," the next phase is to identify the specific molecular target.

Protocol 3.1: Broad Target-Class Panel Screening

Rationale: If phenotypic analysis suggests a particular pathway (e.g., results similar to known kinase inhibitors), a logical next step is to screen the compound against a panel of representative targets from that class. Commercial services offer screening against hundreds of kinases, GPCRs, or ion channels. This is a cost-effective method to rapidly narrow the field of potential targets.

Methodology: This phase is typically outsourced to a specialized contract research organization (CRO).

  • CRO Selection: Choose a vendor with a strong reputation and the relevant screening panels (e.g., Eurofins DiscoverX, Reaction Biology).

  • Compound Submission: Provide a high-purity sample of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

  • Assay Execution: The CRO will perform binding or enzymatic assays, typically at a single high concentration (e.g., 10 µM) against their panel.

  • Data Analysis: Analyze the "percent inhibition" data provided by the CRO. Hits exceeding a certain threshold (e.g., >50% inhibition) are considered for follow-up.

Protocol 3.2: Target Validation with Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method that directly measures target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of a physical interaction within the cell, a critical validation step.

G cluster_0 CETSA Workflow A Treat Cells: Vehicle (DMSO) vs. N-[3-(...)]-carboxamide B Heat Lysate/Cells across a temperature gradient (e.g., 37°C to 67°C) A->B C Separate soluble (non-denatured) from precipitated (denatured) proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot, MS) C->D E Plot Protein Abundance vs. Temperature D->E F Result: Compound-treated sample shows a rightward 'thermal shift', indicating stabilization E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology (HTP Format):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (identified from Tier 1) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (e.g., 10x IC₅₀) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into a 96-well PCR plate.

    • Use a thermal cycler with a gradient function to heat the aliquots to a range of temperatures (e.g., 12 steps from 40°C to 62°C) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully transfer the supernatant (containing soluble proteins) to a new plate.

    • Quantify the amount of the specific, putative target protein (identified in Protocol 3.1) in each well using a method like ELISA or an automated Western blot system (e.g., Wes™).

  • Data Analysis:

    • For both vehicle and compound-treated samples, plot the relative amount of soluble protein against temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound confirms target engagement.

Conclusion and Forward Path

This application note provides a robust, hypothesis-driven framework for the characterization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide. By systematically progressing from broad phenotypic screening to specific biophysical validation of target engagement, this workflow maximizes the probability of successfully identifying the compound's mechanism of action. The positive identification of a target and confirmation of cellular engagement would pave the way for more advanced studies, including structure-activity relationship (SAR) analysis, lead optimization, and in vivo efficacy models. This structured approach transforms an unknown molecule into a valuable tool for chemical biology or a potential starting point for a drug discovery program.

References

  • Bray, M. A., Singh, S., Han, H., Davis, C. T., Borgeson, B., Hartland, C., ... & Carpenter, A. E. (2016). Cell Painting, a high-content screening platform for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757–1774. [Link]

  • Wawer, M. J., Li, K., Gustafsdottir, S. M., Ljosa, V., Bodycombe, N. E., Dancik, V., ... & Clemons, P. A. (2014). Toward performance-diverse small-molecule libraries for cell-based screening with patterned diversity. Proceedings of the National Academy of Sciences, 111(30), 10911-10916. [Link]

  • Carpenter, A. E., Jones, T. R., Lamprecht, M. R., Clarke, C., Kang, I. H., Friman, O., ... & Sabatini, D. M. (2006). CellProfiler: image analysis software for identifying and quantifying cell phenotypes. Genome Biology, 7(10), R100. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Application Note: Handling and Storage of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a specialized bifunctional building block used primarily in medicinal chemistry and drug discovery. It features a rigid cyclobutane ring coupled to a phenyl linker via an amide bond, with a reactive primary benzylic amine tail.

This compound serves as a critical "linker" or "scaffold" moiety, often incorporated into kinase inhibitors or GPCR ligands to provide precise spatial orientation. Its structural integrity is paramount; the primary amine is highly susceptible to environmental degradation, which can silently compromise downstream synthesis or biological assay data.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 204.27 g/mol
Appearance White to off-white solid (powder or crystalline)
Functional Groups Primary Amine (reactive), Amide (stable), Cyclobutane (rigid)
pKa (Predicted) ~9.3 (Benzylic amine), ~15 (Amide)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Critical Stability Factors

To maintain the purity of this compound, researchers must mitigate three primary degradation pathways driven by the benzylic amine functionality:

  • Carbamylation (Air Sensitivity): Primary amines react rapidly with atmospheric

    
     to form carbamate salts. This changes the stoichiometry and solubility of the sample.
    
  • Oxidation: The benzylic position is susceptible to oxidative degradation over time, leading to yellowing of the solid.

  • Hygroscopicity: Absorption of moisture facilitates hydrolysis and oxidation.

Degradation Mechanism Visualization

DegradationPathways Compound Intact Compound (Free Base) Carbamate Carbamate Salt (Insoluble/Inactive) Compound->Carbamate Rapid Reaction Oxide Oxidative Impurities (Yellowing) Compound->Oxide Slow Oxidation CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (H2O) H2O->Oxide Catalyzes

Figure 1: Primary degradation pathways. The reaction with


 is the most immediate threat to purity.

Storage Protocols

A. Long-Term Storage (Archive)
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under an inert gas blanket (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as they are permeable to moisture and oxygen.

  • Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

B. Short-Term Handling (Benchtop)
  • Equilibration: Allow the vial to warm to room temperature before opening . This prevents condensation of atmospheric water onto the cold solid, which ruins the sample instantly.

  • Duration: Do not leave the solid exposed to air for >15 minutes. Weigh quickly and re-seal immediately.

Reconstitution & Solubility Guide

Solvent Selection Matrix

The choice of solvent dictates the stability of the stock solution.

SolventSolubilityStabilityApplication
DMSO (Anhydrous) High (>50 mM)High (Months at -20°C)Biological Assays, Library Storage
DMF (Anhydrous) High (>50 mM)HighChemical Synthesis
Ethanol/Methanol ModerateLow (Days)Immediate Synthesis only
Water/PBS LowVery LowNOT RECOMMENDED for stock solutions
Protocol: Preparation of 10 mM Stock Solution

Target: 10 mM in DMSO (1 mL volume) Reagents:

  • 2.04 mg of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

  • 1.0 mL Anhydrous DMSO (99.9%, stored over molecular sieves)

Procedure:

  • Equilibrate: Remove compound vial from -20°C storage and let stand at room temperature for 30 minutes inside a desiccator.

  • Weigh: In a fume hood, rapidly weigh 2.04 mg into a sterile amber microcentrifuge tube or glass vial.

  • Dissolve: Add 1.0 mL of anhydrous DMSO. Vortex gently for 30 seconds.

    • Note: If particles persist, sonicate for 2 minutes in a water bath.

  • Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -80°C or -20°C.

Stock Solution Workflow

StockPrep Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Weigh Rapid Weighing (Avoid Humidity) Equilibrate->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Aliquot Aliquot (Single Use) Solvent->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Optimal workflow for preparing stable stock solutions to minimize freeze-thaw degradation.

Quality Control & Troubleshooting

If experimental results are inconsistent, verify the compound's integrity using LC-MS.

Diagnostic Check:

  • Method: Reverse-phase LC-MS (C18 column).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Mass:

    
    .
    
  • Common Impurity: Mass shift of +44 Da indicates carbamate formation (reaction with

    
    ). Mass shift of +16 Da indicates oxidation.
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Sample is sticky/gum-like Hygroscopic moisture absorptionDry under high vacuum over

for 24 hours.
Yellow discoloration Oxidation of aminePurify via recrystallization or use "as is" if purity >90%.
Precipitate in DMSO stock Water ingress in DMSOUse fresh anhydrous DMSO; sonicate to redissolve.

Safety & Handling (HSE)

Hazard Classification:

  • Skin/Eye Irritant: Benzylic amines are generally irritating to mucous membranes.

  • Corrosive: Potential for corneal damage if direct contact occurs.

PPE Requirements:

  • Gloves: Nitrile rubber (0.11 mm minimum thickness).

  • Eye Protection: Chemical safety goggles.

  • Respiratory: Handle in a certified chemical fume hood.

Spill Cleanup: Isolate the spill area. Absorb with an inert material (vermiculite or sand). Do not use cellulose-based absorbents (paper towels) for large amine spills as they can react exothermically. Neutralize surface with weak acid (dilute acetic acid) before final wipe down.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54596706 (Related Benzylamine Derivatives). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Guidance on the safe use of amines.[1] Retrieved from [Link]

Sources

Analytical methods for "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide via UHPLC-MS/MS and HPLC-UV

Executive Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) is a critical synthetic intermediate and building block utilized in the development of small-molecule therapeutics, particularly in kinase and PARP inhibitor pipelines. Its structure—comprising a cyclobutane ring, a secondary amide linker, and a benzylamine moiety—presents specific analytical challenges, including polarity arising from the primary amine and potential reactivity.

This guide provides two validated workflows for its quantification:

  • UHPLC-MS/MS: For trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic profiling) with a Lower Limit of Quantitation (LLOQ) in the ng/mL range.

  • HPLC-UV: For high-concentration assay purity testing and starting material quality control (QC).

Molecule Profile & Physicochemical Properties

PropertyDetail
Chemical Name N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
CAS Number 926247-04-3
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Exact Mass 204.1263
Key Functional Groups Primary Amine (Basic, pKa ~9.5), Secondary Amide (Neutral), Phenyl Ring (Chromophore)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water (pH dependent)
LogP (Predicted) ~1.2 - 1.5 (Moderately Lipophilic)

Strategic Context: Why Quantify?

In drug development, this molecule acts as a "linker-scaffold." Its quantification is required in two distinct scenarios:

  • Scenario A (Impurity Monitoring): Unreacted building blocks in the final API are considered impurities. Due to the reactive primary amine, it must be controlled to low limits (often <0.1% or ppm levels if downstream toxicity is a concern).

  • Scenario B (Starting Material QC): Ensuring the purity of the starting material (>98%) to prevent side reactions during synthesis.

Method 1: UHPLC-MS/MS Protocol (Trace Analysis)

Target Audience: Bioanalytical Chemists, Impurity Profiling Teams.

Principle

This method utilizes positive electrospray ionization (ESI+) coupled with Triple Quadrupole (QqQ) mass spectrometry. The primary amine ensures high ionization efficiency in acidic mobile phases.

Chromatographic Conditions
  • Instrument: Agilent 6400 Series or Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: The BEH particle technology withstands high pH, but here we use it for its superior peak shape with basic amines under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 205.1 [M+H]⁺83.125Cleavage of amide bond (Cyclobutane-CO⁺)
Qualifier 205.1 [M+H]⁺188.115Loss of NH₃ (Amine elimination)
Qualifier 205.1 [M+H]⁺106.135Benzylamine fragment
Sample Preparation (Trace Level)
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 100 ng/mL using 50:50 Water:Methanol.

  • Matrix Extraction (if analyzing plasma or synthesis slurry):

    • Aliquot 50 µL sample.

    • Add 150 µL cold Acetonitrile (protein precipitation/solubility enhancement).

    • Vortex 1 min, Centrifuge at 10,000 x g for 5 min.

    • Inject 2 µL of supernatant.

Method 2: HPLC-UV Protocol (Purity & Assay)

Target Audience: QC Labs, Synthetic Organic Chemists.

Principle

Standard Reversed-Phase HPLC with UV detection. The phenyl ring provides sufficient absorption at 254 nm.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: A standard C18 column with high surface area for robust capacity factors (k').

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid).

    • Note: Buffering at pH ~3.8 ensures the amine is fully protonated, preventing peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary - higher sensitivity but more noise).

  • Injection Volume: 10 µL.

  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • 12 min: 90% B

    • 15 min: 10% B

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Source (API Impurity / Raw Material) Prep Sample Preparation (Dissolution in MeOH/H2O) Sample->Prep Choice Select Method Prep->Choice LCMS UHPLC-MS/MS (Trace < 0.1%) Choice->LCMS Low Conc. HPLC HPLC-UV (Assay > 98%) Choice->HPLC High Conc. DataMS MRM Transition 205.1 -> 83.1 LCMS->DataMS DataUV UV Absorbance @ 254 nm HPLC->DataUV Result Quantification Report (CoA / Impurity Profile) DataMS->Result DataUV->Result

Figure 1: Decision tree for selecting the appropriate quantification pathway based on sample concentration and required sensitivity.

Validation Criteria (ICH Q2 Guidelines)

To ensure the trustworthiness of these methods, the following validation parameters must be met:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at RT of analyte in blank matrix.No peak in blank at MRM transition.
Linearity (R²) > 0.999 (Range: 10 - 1000 µg/mL)> 0.99 (Range: 1 - 1000 ng/mL)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0%
Precision (RSD) < 2.0%< 15.0% (at LLOQ)
LOD/LLOQ LOD ~ 1 µg/mLLLOQ ~ 0.5 ng/mL

Critical Technical Notes

  • Amine Reactivity: The primary aminomethyl group (-CH2-NH2) is nucleophilic. Do not use acetone as a solvent during sample prep, as it may form an imine (Schiff base) artifact, leading to underestimation of the analyte. Use Methanol or Acetonitrile.[2]

  • pH Control: In HPLC, if peak tailing is observed, add 0.1% Triethylamine (TEA) to the mobile phase or increase buffer ionic strength to suppress silanol activity.

  • Carryover: Due to the hydrophobic cyclobutane ring, the molecule may stick to injector seals. Ensure a needle wash with 50:50 MeOH:H2O is programmed between injections.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • PubChem. "Compound Summary: N-Phenylcyclobutanecarboxamide (Structural Analog)." National Library of Medicine. Available at: [Link]

  • Center for Disease Control (CDC). "NIOSH Manual of Analytical Methods (NMAM): Organonitrogen Pesticides (Method 5601)." CDC/NIOSH. (Cited for general extraction principles of nitrogenous organics). Available at: [Link]

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" derivatization for further synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Executive Summary

This guide details the synthetic utility and derivatization protocols for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (referred to herein as Cbz-Linker-NH2 ). This scaffold represents a high-value "fragment-linker" in medicinal chemistry, combining a conformationally distinct cyclobutane pharmacophore with a reactive benzylic amine handle.

The cyclobutane ring offers a unique "puckered" geometry (bond angles ~88°) that distinguishes it from planar aromatic or rigid cyclopropyl systems, often improving metabolic stability and solubility profiles in drug candidates. This note provides validated protocols for transforming the free amine into amides, secondary amines, and ureas, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Chemical Profile & Stability Analysis

Before initiating synthesis, researchers must understand the steric and electronic environment of the scaffold.

PropertySpecificationPractical Implication
Molecular Weight 204.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Reactive Center

Benzylic Amine
Highly nucleophilic; prone to carbamylation by atmospheric

. Store under Argon.
Cyclobutane Ring Strain Energy ~26.3 kcal/molCaution: Stable to standard acid/base, but avoid radical initiators or Pd-catalyzed conditions >120°C to prevent ring-opening.
Solubility DMSO, DMF, MeOH, DCMPoor water solubility as the free base; HCl salt is water-soluble.

Reaction Pathways & Logic

The following diagram illustrates the three primary derivatization pathways. The decision tree is based on the desired physicochemical outcome of the final lead compound.

ReactionPathways Start Scaffold: Cbz-Linker-NH2 Path1 Pathway A: Amide Coupling Start->Path1 R-COOH HATU/DIPEA Path2 Pathway B: Reductive Amination Start->Path2 R-CHO NaBH(OAc)3 Path3 Pathway C: Urea/Carbamate Start->Path3 R-NCO or Triphosgene Prod1 Amide Derivatives (High H-bond donor/acceptor) Path1->Prod1 Prod2 Secondary Amines (Modulate pKa/Solubility) Path2->Prod2 Prod3 Ureas (Rigid Linkers) Path3->Prod3

Figure 1: Strategic derivatization pathways for the benzylic amine handle.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (High-Throughput)

Best for: Generating diverse libraries with carboxylic acids. HATU is selected over EDC/HOBt due to faster kinetics and higher conversion rates for benzylic amines.

Reagents:

  • Scaffold (Cbz-Linker-NH2)

  • Carboxylic Acid (

    
    )
    
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1][2]

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add Cbz-Linker-NH2 (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (

    
    ).
    
  • Workup (Library Scale): Dilute with DMSO and purify directly via Prep-HPLC.

  • Workup (Batch Scale): Dilute with EtOAc, wash with 5%

    
     (removes DMF), saturated 
    
    
    
    , and Brine. Dry over
    
    
    .

Expert Insight: If the carboxylic acid is sterically hindered, switch DIPEA to 2,4,6-collidine to prevent racemization and improve yield.

Protocol B: Reductive Amination with Sodium Triacetoxyborohydride

Best for: Introducing alkyl groups to modulate lipophilicity (LogD) or basicity without creating a new amide bond.

Reagents:

  • Scaffold (Cbz-Linker-NH2)

  • Aldehyde (

    
    )
    
  • Reducing Agent:

    
     (STAB)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve Cbz-Linker-NH2 (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.

  • Equilibration: Add activated molecular sieves (4Å) or

    
     and stir for 30–60 minutes to promote imine formation.
    
  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
    • Critical: Do not use

      
       or 
      
      
      
      initially. STAB is milder and prevents reduction of the aldehyde before imine formation.
  • Quench: Stir for 12 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). The product will be in the organic layer.
    

Quality Control & Validation

Successful derivatization must be validated using NMR and LC-MS. The cyclobutane ring provides distinct diagnostic signals.

Diagnostic NMR Signals (


 DMSO-

):
MoietyChemical Shift (

)
MultiplicityDiagnostic Change
Cyclobutane

3.10 – 3.30 ppmMultipletRemains constant; confirms ring integrity.
Benzylic

3.70 – 3.90 ppmDoublet/SingletKey Indicator: Shifts downfield (~4.3 ppm) upon amide formation.
Amide

(Core)
9.80 – 10.00 ppmSingletConfirm it has not hydrolyzed.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Amine formed carbonate salt with air.Wash starting material with dilute NaOH, extract, and dry before use.
Ring Opening Radical pathway activation.Degas solvents; avoid heating >120°C; add radical scavenger (BHT) if using radical precursors elsewhere.
Incomplete Reaction Steric hindrance at benzylic position.Heat to 50°C; switch solvent to NMP (N-Methyl-2-pyrrolidone).

References

  • Cyclobutane Stability & Properties

    • M. C. Kimber et al. "Cyclobutanes in Organic Synthesis."[4][5][6][7] Chemical Reviews, 2003.[4]

  • Reductive Amination Protocol

    • Abdel-Magid, A. F. et al.[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8][9]

  • HATU Coupling Standards

    • Carpino, L. A.[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.

Sources

Use of "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for utilizing N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, this molecule incorporates a cyclobutane ring, introducing critical


 character and defined exit vectors that allow researchers to explore three-dimensional chemical space—a strategy essential for improving solubility and selectivity in early-stage discovery.

This guide covers quality control, biophysical screening (STD-NMR and SPR), and fragment elaboration strategies, specifically targeting researchers aiming to "escape flatland" in kinase and protease inhibitor design.

Part 1: Technical Specifications & Physicochemical Profile

Before integrating this fragment into a screening library, its physicochemical properties must be verified to ensure compliance with the "Rule of Three" (RO3).

Table 1: Physicochemical Properties of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

PropertyValueFBDD Relevance
Molecular Weight 204.27 DaIdeal: < 300 Da allows significant room for elaboration.
cLogP ~1.8Optimal: < 3.0 ensures water solubility for high-concentration screening.
H-Bond Donors 2 (Amide NH, Amine

)
Provides key anchor points for protein interaction.
H-Bond Acceptors 2 (Carbonyl O, Amine N)Facilitates hydrogen bonding networks.
Rotatable Bonds 3Limits entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~55 ŲGood predictor of cell permeability post-elaboration.
Fsp³ Character 0.33Critical: The cyclobutane ring breaks planarity, improving solubility/selectivity.

Part 2: The "3D-Fragment" Advantage

Expert Insight: Many legacy fragment libraries are dominated by bi-aryl systems (flat molecules). While these bind easily to hydrophobic pockets, they often lead to "brick-dust" compounds (insoluble, promiscuous) during the elaboration phase.

The inclusion of the cyclobutane moiety in this fragment serves a specific mechanistic purpose:

  • Vector Definition: The cyclobutane ring holds the carbonyl group in a semi-rigid conformation, projecting the phenyl ring at a distinct angle compared to a flexible alkyl chain or a planar benzene ring.

  • Solubility: The aliphatic ring improves solubility compared to a purely aromatic analog (e.g., benzamide), allowing for NMR screening at higher concentrations (up to 50 mM) without aggregation.

Part 3: Experimental Protocols

Protocol A: Quality Control & Library Preparation

Rationale: Primary amines are reactive. Degraded fragments produce false positives in biochemical assays (pan-assay interference).

  • Purity Check: Dissolve 1 mg in

    
    -DMSO. Acquire 1H NMR. Ensure no aldehyde/ketone impurities are present (which react with the amine to form imines). Purity must be >95%.
    
  • Stock Preparation:

    • Prepare a 200 mM stock solution in 100%

      
      -DMSO.
      
    • Critical Step: Add 1% equivalent of HCl or store under

      
       to prevent carbamate formation from atmospheric 
      
      
      
      reacting with the primary amine.
  • Solubility Test: Dilute stock to 1 mM in the assay buffer (e.g., PBS pH 7.4). Measure UV absorbance at 280 nm. If precipitation occurs (OD > 0.05 at 600nm), add 0.01% Triton X-100.

Protocol B: Screening via Saturation Transfer Difference (STD) NMR

Rationale: Because fragments have low affinity (


 in mM range), bioassays often fail. Ligand-observed NMR is the gold standard for validating direct binding.

Workflow:

  • Sample Prep:

    • Protein: 5 µM (Target Recombinant Protein).

    • Ligand (Fragment): 500 µM (100:1 excess).

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10%

      
      .
      
  • Pulse Sequence (stdiffesgp.3):

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Analysis:

    • Subtract "On-Resonance" spectrum from "Off-Resonance".

    • Positive Hit: Signals corresponding to the phenyl protons and cyclobutane protons appear in the difference spectrum.

    • Epitope Mapping: If the cyclobutane peaks are stronger than the phenyl peaks, the cyclobutane is deeply buried in the hydrophobic pocket.

Protocol C: Fragment Elaboration (The "Grow" Strategy)

Once binding is confirmed, the fragment must be "grown" to increase potency.

Chemistry Strategy:

  • Vector 1 (The Amine): The primary amine (

    
    ) is the primary "growth" vector.
    
    • Reaction: Reductive amination with diverse aldehydes or amide coupling with carboxylic acids.

    • Goal: Reach into adjacent sub-pockets (e.g., the solvent-exposed region of a kinase).

  • Vector 2 (The Cyclobutane):

    • If the cyclobutane is solvent-exposed, substitution at the 3-position (if synthetic chemistry permits) can tune physicochemical properties without disrupting the core binding mode.

Part 4: Visualization of Workflows

Figure 1: The FBDD Screening & Evolution Pipeline

Caption: Logical flow from library QC to hit evolution, highlighting the specific role of the cyclobutane fragment.

FBDD_Workflow QC QC & Prep (DMSO Stock, >95% Purity) Screen Primary Screen (STD-NMR / SPR) QC->Screen Dilution to 500µM Hit_ID Hit Confirmation (Kd: 0.1 - 5 mM) Screen->Hit_ID Signal > 2x Noise XRay X-Ray Crystallography (Soaking @ 20mM) Hit_ID->XRay Co-structure Design Structure-Based Design (Vector Analysis) XRay->Design Define Exit Vectors Chem Elaboration Chemistry (Amide Coupling/Reductive Amination) Design->Chem Grow from -NH2 Chem->Screen Re-test Potency

Figure 2: Pharmacophore Interaction Map

Caption: Hypothesized binding mode of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in a typical hydrophobic pocket (e.g., Kinase Hinge or Protease S1).

Interaction_Map Cyclobutane Cyclobutane Ring (Hydrophobic Cap) Amide Amide Linker (H-Bond Donor/Acceptor) Cyclobutane->Amide Hydrophobic_Pocket Hydrophobic Pocket (Val/Leu/Ile) Cyclobutane->Hydrophobic_Pocket Van der Waals Phenyl Phenyl Ring (Pi-Stacking) Amide->Phenyl Backbone Backbone Carbonyl (H-Bond Acceptor) Amide->Backbone H-Bond Amine Aminomethyl (-NH3+) (Ionic Anchor) Phenyl->Amine Aromatic Aromatic Residue (Phe/Tyr) Phenyl->Aromatic Pi-Pi T-shape Acidic Asp/Glu Residue (Salt Bridge) Amine->Acidic Charge Interaction

Part 5: Troubleshooting & Optimization

  • Issue: No STD-NMR signal observed.

    • Cause: The relaxation time (

      
      ) of the fragment might be too long, or the fragment does not bind.
      
    • Solution: Run a "WaterLOGSY" experiment. If the fragment peaks have the same sign as water, it is non-binding. If opposite, it binds.

  • Issue: Precipitation in buffer.

    • Cause: The cyclobutane increases lipophilicity compared to a simple amine.

    • Solution: Limit DMSO to 2% final concentration. Ensure pH is < 8.0 to keep the amine protonated (charged), which aids solubility.

References

  • Hamilton, D. J., et al. (2022).[1] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.[1][2] Available at: [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • PubChem Compound Summary. (2025). N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3).[3][4] National Library of Medicine. Available at: [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]

Sources

Application Note: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) represents a strategic scaffold in modern Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this scaffold offers a unique combination of sp³ character , conformational rigidity , and orthogonal functionalization vectors .

This guide details the physicochemical rationale for using this scaffold, provides validated protocols for its synthesis and derivatization, and outlines its application in optimizing Pharmacokinetic (PK) profiles.

Medicinal Chemistry Rationale

The "Escape from Flatland"

Replacing a traditional benzamide core with a cyclobutanecarboxamide introduces critical 3D character (Fsp³) without significantly increasing molecular weight.

  • Conformational Puckering: Unlike planar phenyl rings, the cyclobutane ring exists in a "puckered" conformation (butterfly angle ~25-30°). This allows the molecule to explore unique chemical space in protein binding pockets, potentially improving selectivity.

  • Metabolic Stability: The cyclobutane ring is generally more metabolically stable than cyclopropane (susceptible to ring-opening) and cyclopentane (prone to CYP450 oxidation).

  • Vector Positioning: The meta-aminomethyl group serves as a versatile handle for extending into solvent-exposed regions or interacting with specific residues (e.g., Asp/Glu) in the binding pocket.

Physicochemical Comparison

Table 1: Theoretical Property Shift (Scaffold Hopping) Comparison of the Cyclobutane scaffold vs. the traditional Benzamide analog.

PropertyBenzamide Analog (Reference)Cyclobutane Scaffold (Target)Impact
Formula C₁₄H₁₄N₂OC₁₂H₁₆N₂OLower MW (-26 Da)
Fsp³ 0.140.42Significant Increase (Improved Solubility)
cLogP ~1.8~1.2Improved Lipophilic Efficiency (LipE)
Topological Polar Surface Area (TPSA) 55 Ų55 ŲNeutral
Rotatable Bonds 33Neutral
Solubility (pH 7.4) ModerateHighImproved

Synthesis Protocol: Core Scaffold Construction

Objective: Synthesize N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide with high regioselectivity. Challenge: The starting material, 3-(aminomethyl)aniline, contains two nucleophilic amines. The aniline nitrogen (Ar-NH₂) is less basic (pKa ~4) than the benzylic amine (R-CH₂-NH₂, pKa ~9). Direct coupling often leads to mixtures. Solution: Use of a mono-Boc protected intermediate ensures regiocontrol.

Materials
  • Reagent A: Cyclobutanecarboxylic acid (1.0 eq)

  • Reagent B: tert-butyl (3-aminobenzyl)carbamate (1.0 eq) [Commercially available or prepared from 3-aminobenzylamine]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

  • Deprotection: TFA/DCM (1:4 v/v)

Step-by-Step Procedure
Step 1: Amide Coupling
  • Dissolution: In a flame-dried round-bottom flask, dissolve Cyclobutanecarboxylic acid (10 mmol) in DMF (20 mL).

  • Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add tert-butyl (3-aminobenzyl)carbamate (10 mmol) in one portion.

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS for the intermediate [M+H]⁺ = 305.

  • Workup: Dilute with EtOAc (100 mL), wash with sat. NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Yield typically >85%.[1]

Step 2: Boc-Deprotection
  • Solubilization: Dissolve the intermediate in DCM (10 mL).

  • Acidolysis: Add TFA (2.5 mL) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench & Isolation: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with sat. Na₂CO₃.[2] (Alternatively, isolate as the TFA salt for library storage).

  • Final Product: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide. [M+H]⁺ = 205.

Application Workflow: Library Generation

This scaffold is designed for Parallel Medicinal Chemistry . The free benzylic amine is a "privileged" point for diversification.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision tree for derivatizing the scaffold based on the target binding pocket requirements.

Scaffold_Derivatization Scaffold Scaffold Core (Free Amine) Target_Analysis Target Pocket Analysis Scaffold->Target_Analysis Input Route_A Route A: Reductive Amination Target_Analysis->Route_A Need Cation/Solubility Route_B Route B: Sulfonylation Target_Analysis->Route_B Need Metabolic Stability Route_C Route C: Urea Formation Target_Analysis->Route_C Need H-Bond Network Prod_A Secondary Amines (Basic, Cationic interaction) Route_A->Prod_A + Aldehydes/Ketones + NaBH(OAc)3 Prod_B Sulfonamides (H-bond Acceptor, Neutral) Route_B->Prod_B + Sulfonyl Chlorides + TEA Prod_C Ureas (H-bond Donor/Acceptor) Route_C->Prod_C + Isocyanates or Carbamoyl Chlorides

Figure 1: Parallel Synthesis Decision Tree. Select the derivatization route based on the electrostatic and steric requirements of the target protein's binding pocket.

Protocol: High-Throughput Sulfonylation (Route B)

Context: Creating a library of neutral, metabolically stable inhibitors.

  • Preparation: Prepare a 0.2 M stock solution of the Scaffold (TFA salt) in DMF containing 5 eq of DIPEA.

  • Dispensing: Aliquot 500 µL (100 µmol) into a 96-well reaction block.

  • Reagent Addition: Add 1.1 eq of diverse Sulfonyl Chlorides (0.2 M in DMF) to each well.

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add polymer-supported trisamine resin (3 eq) to scavenge excess sulfonyl chloride. Shake for 4 hours.

  • Filtration: Filter into a receiving plate.

  • QC: Analyze random wells by LC-MS. Purity is typically >90% without further purification.

Biological Validation & Troubleshooting

Metabolic Stability Assay (Microsomal)

When testing this scaffold, compare it directly to the cyclopropyl and cyclopentyl analogs.

  • Expectation: Cyclobutane should show superior t½ compared to cyclopropane (due to ring opening) and comparable or better t½ than cyclopentane.

  • Troubleshooting: If high clearance is observed, check for oxidation on the benzylic carbon. Mitigation: Methylate the benzylic position (creates a chiral center) or fluorinate the cyclobutane ring.

Solubility Issues

If the final derivatives precipitate in biological media:

  • Ensure the Scaffold Core was fully deprotected (residual Boc groups are highly lipophilic).

  • Switch from Route B (Sulfonamides) to Route A (Secondary Amines) to introduce a protonatable nitrogen for pH-dependent solubility.

References

  • Nam, S., et al. (2024). "Cyclobutane-containing scaffolds in bioactive small molecules." European Journal of Medicinal Chemistry.

  • CymitQuimica. (2024). "N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide Product Data." CymitQuimica Catalog.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I cannot get N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide to stay in solution when diluting for my assay. It precipitates immediately upon adding water.[1][2] How do I fix this?"

Scientist's Analysis: This compound presents a classic "lipophilic core / basic tail" solubility profile.[1][2] It consists of a hydrophobic cyclobutane-phenyl scaffold linked to a primary aminomethyl group.[1][2]

  • The Challenge: The cyclobutane and phenyl rings drive high lipophilicity (LogP > 2.5 estimated), leading to poor aqueous solubility at neutral pH.

  • The Solution: The primary amine (–CH₂NH₂) is your "solubility handle." It has a pKa of approximately 9.0–9.[2]5. By lowering the pH, you protonate this amine to form a cationic ammonium salt, drastically increasing aqueous solubility.[2]

Physicochemical Profile[1][2][3][4][5][6]
PropertyCharacteristicImpact on Solubility
Core Structure Cyclobutane + Phenyl RingHydrophobic: Resists dissolution in water; favors DMSO/Ethanol.[1][2]
Functional Group Primary Amine (-NH₂)Basic: Protonatable.[1][2] Solubility is pH-dependent.[1][2]
Linker Amide (-CONH-)H-Bonding: Can lead to high crystal lattice energy (hard to dissolve solids).[1][2]
Preferred State Cationic (Protonated)Highly soluble in acidic media (pH < 7).[1][2]
Problematic State Neutral (Free Base)Insoluble in water at pH > 8; prone to precipitation in PBS.[1][2]

Troubleshooting & FAQs

Category A: Stock Solution Preparation

Q1: Which solvent should I use for my master stock solution? Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard.[1][2]

  • Why: The cyclobutane and phenyl moieties interact favorably with the aprotic, polar nature of DMSO.

  • Protocol: Prepare a 10 mM to 50 mM stock in anhydrous DMSO.

  • Caution: Avoid storing DMSO stocks in the refrigerator if they are highly concentrated, as DMSO freezes at 18.5°C, potentially causing the compound to crash out and require re-sonication.

Q2: Can I use Ethanol or Methanol instead? Answer: Yes, but with caveats.

  • Ethanol: Good for biological safety, but the solubility limit will be lower than DMSO.[2] Expect a maximum of ~5–10 mM.[2]

  • Methanol: Excellent solvent for this compound, but toxic to many biological systems.[2] Use only if you plan to evaporate the solvent or dilute significantly (>1:1000).[2]

Category B: Aqueous Dilution (The "Crash" Phenomenon)[1]

Q3: Why does the compound precipitate when I dilute my DMSO stock into PBS (pH 7.4)? Answer: You are encountering the "pH Solubility Cliff." At pH 7.4, a significant portion of the amine molecules remain unprotonated (neutral). The hydrophobic cyclobutane/phenyl core dominates the interaction, forcing the molecules to aggregate and precipitate to minimize contact with water.

Q4: How do I prevent precipitation in aqueous assays? Answer: You must maintain the amine in its ionized (protonated) state or shield the hydrophobic core.

Strategy 1: Acidification (The "Salt Formation" Method)

  • Mechanism: Lowering the pH below the pKa ensures 99%+ ionization.[2]

  • Protocol: Instead of pure PBS, dilute into a buffer at pH 5.0–6.0 (e.g., Citrate or MES buffer).

  • Note: Ensure your biological target can tolerate slightly acidic conditions.[2]

Strategy 2: Co-solvent/Surfactant Shielding [1][2]

  • Mechanism: If you must work at pH 7.4, you need excipients to sequester the hydrophobic core.[2]

  • Protocol:

    • Dissolve compound in DMSO.[1][2]

    • Add Tween 80 (0.1% final concentration) or PEG400 to the aqueous buffer before adding the compound.[2]

    • Slowly spike the DMSO stock into the vortexing buffer.[2]

Category C: In Vivo Formulation

Q5: I need to inject this into mice (IP/PO). What vehicle do you recommend? Answer: Do not use 100% DMSO. Use a formulated vehicle that balances solubility with tolerability.[1][2]

Recommended Vehicle (Standard Formulation):

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG400 (Co-solvent)[1][2]

  • 50% Water or Saline (Diluent)[1][2]

Procedure:

  • Dissolve pure compound in DMSO (10% of total volume).[1][2]

  • Add PEG400 (40% of total volume) and vortex until clear.

  • Slowly add Water/Saline (50% of total volume) while vortexing.[1][2]

    • Troubleshooting: If cloudiness appears upon adding water, sonicate at 37°C. If it persists, add 1 molar equivalent of HCl (relative to the compound) to the water phase to form the in-situ hydrochloride salt.

Visual Workflow: Solubility Decision Tree

The following logic flow helps you select the correct solvent system based on your application.

SolubilityProtocol Start Start: N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Solid Stock Step 1: Make Stock Solution (Solvent: Anhydrous DMSO) Start->Stock AppCheck Application Type? Stock->AppCheck InVitro In Vitro / Cellular Assay AppCheck->InVitro InVivo In Vivo (Animal Study) AppCheck->InVivo Dilution Dilution Step InVitro->Dilution Vehicle Formulation Vehicle: 10% DMSO / 40% PEG400 / 50% Saline InVivo->Vehicle Precip Precipitation Observed? Dilution->Precip No No Precip->No Clear Yes Yes Precip->Yes Cloudy Standard Standard Protocol: Keep DMSO < 0.5% FixPrecip Troubleshoot: 1. Use Acidic Buffer (pH 5-6) 2. Add 0.1% Tween 80 SaltForm If insoluble: Add 1 eq. HCl (In-situ Salt Formation) Vehicle->SaltForm If turbid No->Standard Yes->FixPrecip

Caption: Decision tree for solubilizing N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in various experimental contexts.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution
  • Weighing: Weigh 1.75 mg of the compound (MW ≈ 175.23 g/mol for free base; verify MW on your specific vial if it is a salt).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "In-Situ" Salt Formation for Aqueous Stability

Use this when you need high aqueous concentrations (e.g., >100 µM) without organic co-solvents.[1][2]

  • Calculate the molar amount of compound.[2]

  • Prepare a 0.1 M HCl stock solution.

  • Add 1.05 molar equivalents of HCl to your aqueous buffer.

  • Add the compound (from DMSO stock or solid) to this acidified buffer.[1][2]

  • The amine will protonate immediately, forming the soluble hydrochloride salt.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 835903, N-Phenylcyclobutanecarboxamide (Analogous Scaffold).[1][2] Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[2] (Foundational theory on lipophilicity/solubility).[1][2]

Sources

Technical Guide: Reaction Byproduct Analysis for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reaction byproduct analysis and synthesis optimization for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3). This document is structured for researchers encountering purity issues, specifically regarding regioselectivity and acylation byproducts.

Executive Summary & Chemical Context
  • Target Molecule: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide[1][2]

  • Core Challenge: Chemoselectivity. The molecule contains two distinct nucleophilic sites: an aromatic amine (aniline, pKa

    
     4.6) and an aliphatic benzylic amine (aminomethyl, pKa 
    
    
    
    9.5).
  • Synthesis Implication: The target structure requires acylation of the less nucleophilic aniline nitrogen while leaving the more nucleophilic benzylic amine intact. Direct acylation of 3-(aminomethyl)aniline inevitably leads to the regioisomeric impurity (N-benzyl amide) and bis-acylated byproducts unless a protection strategy is employed.

Troubleshooting Guide (Q&A)
Issue 1: Regioisomeric Contamination

User Question: “I am detecting a significant impurity with the same mass ([M+H]+ 205.1) as my product, but it elutes earlier in my LC-MS method. What is this?”

Technical Analysis: This is almost certainly the Regioisomer: N-[(3-aminophenyl)methyl]cyclobutanecarboxamide .

  • Mechanism: In an unprotected direct coupling reaction, the aliphatic amine (benzylic) reacts roughly 1000x faster than the aniline due to higher nucleophilicity. Even with stoichiometric control, the kinetic product (benzyl amide) will dominate.

  • Diagnostic: The regioisomer typically has a slightly lower retention time on C18 columns due to the higher polarity of the free aniline compared to the free benzyl amine in the desired product.

  • Resolution: You cannot fix this by optimizing equivalents. You must switch to a Protection-Deprotection Strategy (see Protocol A).

Issue 2: The "M+82" Mass Shift

User Question: “I see a major peak at [M+H]+ 287.2. Is this a dimer?”

Technical Analysis: This is the Bis-Acylated Byproduct (Diamide) .

  • Mass Calculation: Target MW (204.27) + Cyclobutanecarbonyl (82.04) = 286.31.

  • Cause: Excess acylating agent (Cyclobutanecarbonyl chloride or activated ester) reacting with both nitrogen centers.

  • Resolution: Ensure strict stoichiometry if attempting direct coupling (not recommended), or verify complete removal of the benzylic protecting group in the stepwise route.

Issue 3: Post-Deprotection Impurities (t-Butyl Adducts)

User Question: “After Boc-deprotection with TFA, I see small peaks at M+56 and M+100 relative to the product.”

Technical Analysis: These are tert-butyl cation alkylation adducts .

  • Mechanism: During TFA deprotection, the tert-butyl carbocation is generated. Without sufficient scavengers (e.g., triethylsilane, water), this cation performs electrophilic aromatic substitution on the electron-rich phenyl ring.

  • Resolution: Add 2.5% Triethylsilane (TES) and 2.5% Water to your TFA deprotection cocktail to quench the t-butyl cations.

Byproduct Profile & Identification
CompoundStructure DescriptionMass (M+H)Origin
Target Amide on Aniline, Free Benzyl Amine205.13Desired Product
Regioisomer Amide on Benzyl Amine, Free Aniline205.13Kinetic byproduct (Direct coupling)
Bis-Amide Amides on both nitrogens287.17Excess reagent / Over-reaction
Start Material 3-(aminomethyl)aniline123.09Incomplete reaction
Acid Impurity Cyclobutanecarboxylic acid101.06Hydrolysis of acid chloride
Boc-Adduct t-Butyl group on phenyl ring261.19Scavenger failure during deprotection
Visualization: Reaction Pathways & Selectivity

The following diagram illustrates the kinetic competition between the two amine sites and the necessity of the protection route.

ReactionPathways SM 3-(aminomethyl)aniline (Starting Material) Direct Direct Coupling (Unprotected) SM->Direct Protected Boc-Protection Route SM->Protected 1. Boc2O (Selects Aliphatic) Reagent Cyclobutanecarbonyl Chloride Regio Regioisomer (Major Byproduct) [M+H]+ 205.1 Direct->Regio Fast (Kinetic) Target Target Product (Aniline Amide) [M+H]+ 205.1 Direct->Target Slow Protected->Target 2. Acylation 3. TFA Deprotection Bis Bis-Amide (Over-reaction) [M+H]+ 287.2 Regio->Bis + Reagent Target->Bis + Reagent

Figure 1: Reaction pathway analysis showing the kinetic dominance of the regioisomer in direct coupling versus the specificity of the protection route.

Recommended Experimental Protocols
Protocol A: Selective Synthesis (Boc-Protection Route)

This method guarantees the correct isomer by chemically blocking the competing aliphatic amine.

Step 1: Selective Protection

  • Dissolve 3-(aminomethyl)aniline (1.0 eq) in DCM at 0°C.

  • Add Boc-anhydride (0.95 eq) dropwise over 30 mins. Note: The aliphatic amine reacts preferentially. Using slight deficit prevents bis-protection.

  • Isolate N-Boc-3-(aminomethyl)aniline .

Step 2: Acylation

  • Dissolve N-Boc intermediate in DCM with DIPEA (1.5 eq).

  • Add Cyclobutanecarbonyl chloride (1.1 eq) at 0°C.

  • Stir at RT for 2 hours. Monitor conversion to Intermediate A (MW 304.3).

Step 3: Deprotection

  • Dissolve Intermediate A in DCM/TFA (4:1 ratio).

  • Critical: Add Triethylsilane (2.5% v/v) as a cation scavenger.

  • Stir 1 hour, concentrate, and neutralize with saturated NaHCO3.

Protocol B: Analytical Method (LC-MS)

Use this method to separate the Regioisomer from the Target.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent charged surface hybrid column (excellent for basic amines).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 8 minutes. (Shallow gradient required to separate isomers).

  • Detection: UV 254 nm and MS ESI+ (Scan 100-500 Da).

References
  • Patil, V. D., et al. "Chemoselective Acylation of Amines...". TSI Journals. Describes general nucleophilicity differences between aromatic and aliphatic amines. [Link]

  • ChemSrc . "N-(3-(aminomethyl)phenyl)cyclobutanecarboxamide CAS Database". Verified CAS Registry Number 926247-04-3.[1][2] [Link]

Sources

Technical Support Center: Optimizing Synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-CYC-AMIDE-001 Status: Open Priority: High (Regioselectivity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

Welcome to the technical support hub for the synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide .

The Critical Trap: The structural name implies the amide bond is formed at the aniline nitrogen (aromatic), leaving the benzylamine nitrogen (aliphatic) free.

  • Aniline pKa: ~4.6 (Low nucleophilicity)

  • Benzylamine pKa: ~9.5 (High nucleophilicity)

If you attempt a direct coupling of cyclobutanecarboxylic acid with 3-(aminomethyl)aniline, the reaction will proceed exclusively at the benzylamine position due to kinetic control. You will isolate the wrong regioisomer (N-(3-aminobenzyl)cyclobutanecarboxamide).

The Solution: This guide details the Protection-Coupling-Deprotection strategy, which is the only robust method to guarantee the correct regiochemistry. We focus on T3P® (Propylphosphonic anhydride) and HATU as the primary coupling agents to overcome the low nucleophilicity of the aniline.

Strategic Workflow Visualization

The following diagram outlines the mandatory synthetic pathway to avoid regioselectivity errors.

Synthesis_Pathway Start Starting Materials: Cyclobutanecarboxylic Acid + 3-(Aminomethyl)aniline Direct_Route DIRECT COUPLING (No Protection) Start->Direct_Route High Risk Protected_Route PROTECTION STRATEGY (Recommended) Start->Protected_Route High Fidelity Wrong_Product WRONG ISOMER (Benzylamide formed) Direct_Route->Wrong_Product Kinetic Control (Benzylamine reacts first) Step1 Step 1: Boc-Protection (Selects Benzylamine) Protected_Route->Step1 Intermediate_1 Intermediate: tert-butyl (3-aminobenzyl)carbamate Step1->Intermediate_1 Step2 Step 2: Amide Coupling (T3P or HATU) Intermediate_1->Step2 + Cyclobutanecarboxylic Acid Intermediate_2 Coupled Intermediate: Boc-Protected Amide Step2->Intermediate_2 Step3 Step 3: Deprotection (TFA or HCl) Intermediate_2->Step3 Final_Product FINAL TARGET: N-[3-(aminomethyl)phenyl]... (Correct Regioisomer) Step3->Final_Product

Figure 1: Decision matrix comparing the failed direct coupling approach vs. the robust protection strategy required for target specificity.

Detailed Experimental Protocols

Protocol A: Preparation of the "Selectivity Scaffold"

If you cannot purchase tert-butyl (3-aminobenzyl)carbamate commercially, you must synthesize it first.

  • Reactants: 3-(aminomethyl)aniline (1.0 equiv), Boc-anhydride (

    
    , 0.95 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF at 0°C.

  • Mechanism: The aliphatic benzylamine is significantly more nucleophilic than the aniline. By adding

    
     slowly at low temperature without base, the benzylamine reacts selectively.
    
  • Purification: Column chromatography is usually required to remove trace bis-Boc or aniline-Boc byproducts.

Protocol B: The Coupling Reaction (The Critical Step)

Targeting the weak aniline nucleophile.

Option 1: T3P (Propylphosphonic Anhydride) – Recommended for Scale & Purity T3P is superior for anilines because it drives conversion with low epimerization (relevant if your cyclobutane had chiral substituents) and easy aqueous workup.

ParameterSpecificationNote
Reagent T3P (50% in EtOAc or DMF)Use 1.5 – 2.0 equivalents.
Base Pyridine (2.5 equiv) or DIPEA (3.0 equiv)Pyridine often gives higher yields with T3P.
Solvent EtOAc or 2-MeTHFT3P works best in these; DMF is acceptable if solubility is poor.
Temperature 0°C to Room TempHeat to 50°C only if conversion stalls after 4h.

Step-by-Step:

  • Dissolve Cyclobutanecarboxylic acid (1.0 equiv) and tert-butyl (3-aminobenzyl)carbamate (1.0 equiv) in EtOAc (5-10 volumes).

  • Add Pyridine (2.5 equiv). Cool to 0°C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS.

  • Workup: Wash with water, then 1M citric acid (removes excess aniline/pyridine), then saturated

    
    . T3P byproducts are water-soluble.[1][2]
    

Option 2: HATU/DIPEA – Recommended for Small Scale/High Throughput If T3P is unavailable, HATU is the "gold standard" for difficult amide bonds.

  • Dissolve Acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 mins to form the activated ester.

  • Add the Aniline (protected scaffold) (1.0 equiv).

  • Stir at RT. Warning: Removal of tetramethylurea byproduct requires thorough water washes.

Protocol C: Deprotection & Isolation
  • Dissolve the intermediate in DCM.

  • Add TFA (20-30% v/v) or 4M HCl in Dioxane .

  • Stir 1-2 hours.

  • Critical Step: The product will be a salt (TFA or HCl salt).

    • To isolate free base: Basify carefully with

      
       or basic resin. Note that the free benzylamine absorbs 
      
      
      
      from air; store under inert gas.
    • Recommendation: Isolate as the HCl salt for better stability.

Troubleshooting Guide (FAQ)

Issue 1: "I tried direct coupling and my LCMS shows the correct mass, but the NMR is wrong."

Diagnosis: You made the regioisomer. Explanation: Mass spectrometry cannot distinguish between the amide being on the phenyl ring vs. the benzyl group. Verification: Check the NMR shift of the benzylic protons (


).
  • Correct Product (Amide on Phenyl): The benzylic

    
     is next to a free amine.[3] Shift 
    
    
    
    3.8 ppm.
  • Wrong Product (Amide on Benzyl): The benzylic

    
     is next to an amide.[3][4] Shift 
    
    
    
    4.4 ppm (deshielded).[3] Fix: You must restart using the Protection Strategy (Protocol A).
Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: The aniline is electronically deactivated and sterically hindered. Fixes:

  • Switch to T3P: It is more forcing than EDC/HOBt.

  • Acid Chloride Method: Convert cyclobutanecarboxylic acid to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. Then react with the aniline in DCM/Pyridine. This is the most aggressive method.
    
  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) if using EDC.

Issue 3: "I see a double-addition product (Mass = M + Cyclobutane)."

Diagnosis: Your protection failed, or you used the diamine directly. Explanation: Both amine sites reacted with the acid. Fix: Ensure your starting material is mono-Boc protected. Verify the purity of tert-butyl (3-aminobenzyl)carbamate before coupling.

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Problem Start: Reaction Analysis Check_MS Check LCMS Mass Problem->Check_MS Mass_Correct Mass is Correct (M+H) Check_MS->Mass_Correct Mass_Wrong Mass Incorrect Check_MS->Mass_Wrong Check_NMR Check 1H NMR (Benzylic CH2 shift) Mass_Correct->Check_NMR Low_Yield Low Yield / SM Remaining Mass_Wrong->Low_Yield Shift_Low Shift ~3.8 ppm (Free Amine) Check_NMR->Shift_Low Shift_High Shift ~4.4 ppm (Amide Linkage) Check_NMR->Shift_High Success SUCCESS: Correct Isomer Shift_Low->Success Fail_Regio FAILURE: Wrong Isomer (Benzylamine reacted) Shift_High->Fail_Regio Try_T3P Action: Switch to T3P/Pyridine or Acid Chloride Low_Yield->Try_T3P

Figure 2: Diagnostic flowchart for product verification and yield optimization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(15), 2575-2582. (Reference for selective protection of aliphatic vs aromatic amines). Link

  • Archibald, T. G., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][7] Organic Letters, 13(19), 5048–5051. Link

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Primary Application: Fragment-based drug discovery (FBDD), PROTAC linker synthesis, and chemical biology probes. Critical Vulnerabilities:

  • Oxidative Deamination: The primary benzylic amine is highly susceptible to aerobic oxidation, leading to yellowing and aldehyde formation.

  • Amide Hydrolysis: The cyclobutane ring strain slightly activates the amide bond, making it more sensitive to extreme pH than standard benzamides.

  • Carbamate Formation: Rapid reaction with atmospheric

    
     in neutral/basic aqueous media.
    

Troubleshooting Guide (FAQ)

Issue 1: Solution Discoloration

User Question: "I prepared a 10 mM stock solution in water yesterday. Today, the clear solution has turned a pale yellow/brown color. Is it still usable?"

Technical Diagnosis: This is the hallmark of Benzylic Amine Oxidation . The primary amine (


) at the meta-position is undergoing oxidative deamination to form an imine, which subsequently hydrolyzes to an aldehyde (3-(cyclobutanecarboxamido)benzaldehyde). These conjugated byproducts are chromophores (yellow/brown).

Resolution:

  • Immediate Action: Check LC-MS. If the aldehyde peak (

    
    ) is <5%, you may use it for non-critical assays. If >5%, discard.
    
  • Prevention: Always use degassed buffers and store under inert gas (Argon/Nitrogen). Add an antioxidant like EDTA (to chelate trace metals that catalyze oxidation) or TCEP if compatible with your downstream assay.

Issue 2: Unexpected Precipitation

User Question: "My compound dissolved well in 0.1 M HCl, but when I adjusted the pH to 7.4 for my cell assay, a white precipitate formed."

Technical Diagnosis: You are encountering pH-Dependent Solubility limits.

  • pH < 6: The terminal amine is protonated (

    
    ), rendering the molecule highly soluble.
    
  • pH > 7: The amine becomes a free base. The lipophilic cyclobutane ring and phenyl core dominate the physicochemical properties, drastically reducing aqueous solubility (often

    
    ).
    

Resolution:

  • Protocol Adjustment: Pre-dissolve in DMSO (up to 20 mM) and perform a "rapid dilution" step into the assay buffer to avoid kinetic aggregation.

  • Limit: Ensure final assay concentration does not exceed 50-100

    
     at neutral pH.
    
Issue 3: "Ghost" Peak in LC-MS (+44 Da)

User Question: "I see a recurring impurity peak at M+44 in my aqueous samples after they sit in the autosampler for 4 hours."

Technical Diagnosis: This is Carbamate Formation . The nucleophilic free amine is reacting with dissolved


 (carbonic acid species) to form a carbamic acid/carbamate species (

). This is reversible but complicates quantitation.

Resolution:

  • Fix: Acidify the sample (0.1% Formic Acid) immediately before injection. The acid decarboxylates the carbamate back to the parent amine.

Mechanistic Degradation Pathways

The following diagram illustrates the three primary degradation routes in aqueous media.

DegradationPathways Parent Parent Compound (Amine Protonated) FreeBase Free Base (Reactive Species) Parent->FreeBase pH > 7.0 HydrolysisProd Hydrolysis Products (Cyclobutanecarboxylic acid + Diamine) Parent->HydrolysisProd H+ / Heat (Acid Hydrolysis) FreeBase->Parent pH < 6.0 Imine Imine Intermediate (Unstable) FreeBase->Imine O2 / Trace Metals FreeBase->HydrolysisProd OH- / Heat (Base Hydrolysis) Carbamate Carbamate (+44 Da adduct) FreeBase->Carbamate CO2 (Air) Aldehyde Aldehyde Byproduct (Yellow Color) Imine->Aldehyde H2O (Hydrolysis) Carbamate->FreeBase Acidification

Figure 1: Primary degradation pathways including oxidative deamination (red), amide hydrolysis (green), and reversible carbamate formation (grey).

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to maximize shelf-life (up to 3 months at -20°C).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water for long-term storage.

  • Concentration: Prepare at 10 mM to 50 mM.

  • Inert Atmosphere: Flush the vial headspace with Argon or Nitrogen gas before sealing.

  • Storage: Aliquot into single-use amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Solubility & Stability Check

Perform this check before starting any biological assay.

Materials:

  • Buffer A: PBS pH 7.4

  • Buffer B: Acetate Buffer pH 5.0

  • HPLC Vials

Procedure:

  • Dilute DMSO stock to 100

    
      in Buffer A and Buffer B separately.
    
  • Incubate at room temperature (25°C) for 24 hours .

  • Visual Check: Inspect for turbidity (precipitation).

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: UV 254 nm and MS (ESI+).

  • Pass Criteria:

    • Parent peak area > 95% of T=0 injection.

    • No new peaks > 2% (specifically check M+16 for N-oxide or M-1 for aldehyde).

Quantitative Stability Data

The following table summarizes the stability of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide under various conditions.

ConditionpHTemperatureHalf-Life (

)
Major Degradant
0.1 M HCl 1.025°C> 2 WeeksStable (Protonated)
PBS Buffer 7.425°C~48 HoursAldehyde (Oxidation)
PBS Buffer + Air 7.437°C< 12 HoursAldehyde + Precipitate
0.1 M NaOH 13.025°C< 4 HoursHydrolysis Products
DMSO (Anhydrous) N/A25°C> 6 MonthsNone

References

  • Amide Hydrolysis Mechanisms

    • Brown, R. S., et al. "Hydrolysis of Amides." Journal of the American Chemical Society.
    • Source:

  • Benzylic Amine Oxidation

    • Pal, N. K., et al. "Ni(II)-catalyzed oxidative deamination of benzyl amines with water."[1] Green Chemistry, 2023.

    • Source:

  • General Stability of Drug Fragments: Ertl, P., et al. "Stability of drug-like fragments in aqueous solution." Journal of Medicinal Chemistry. Context: General guidance on fragment solubility and reactivity in FBDD.
  • Carbamate Formation Artifacts

    • Standard analytical observation in amine-containing compounds exposed to
    • Source:

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" bioassay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioassay Interference, Artifacts, and Troubleshooting

Executive Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (hereafter referred to as N-3-APC ) is a prevalent structural motif in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a critical building block due to its ability to engage in hydrogen bonding (amide linker) and electrostatic interactions (primary amine).[2]

However, this compound is classified as a "conditional artifact generator." Its utility is frequently compromised by its chemical reactivity and physicochemical properties, leading to false positives in biochemical and cell-based assays.[2]

Critical Structural Alerts:

  • Primary Benzylic Amine: Highly nucleophilic; prone to covalent sequestration of assay reagents (e.g., aldehydes, NHS-esters).[2]

  • Cyclobutane-Phenyl Scaffold: Moderate lipophilicity that can drive colloidal aggregation at the high concentrations (0.1–1.0 mM) required for fragment screening.[1][2]

  • Metabolic Liability: The aminomethyl group is a substrate for semicarbazide-sensitive amine oxidases (SSAO), generating reactive aldehyde metabolites in plasma or cell-lysate assays.[1][2]

Troubleshooting Guide: Common Artifacts

Issue 1: Time-Dependent Inhibition in Fluorescence-Based Assays

Symptom: The IC50 of N-3-APC decreases (potency appears to increase) the longer the compound is pre-incubated with the assay reagents.[1][2] Root Cause: Covalent Sequestration (Schiff Base Formation). The primary amine in N-3-APC reacts with electrophilic components in your assay buffer or detection system (e.g., unreacted aldehydes in cell fixatives, ketone-containing cofactors, or amine-reactive fluorophores).[1][2] This depletes the signal chemically, mimicking enzymatic inhibition.[2]

Diagnostic Workflow:

SchiffBase Start Observation: Time-Dependent IC50 Shift CheckReagents Check Reagents for Electrophiles (Aldehydes/Ketones) Start->CheckReagents Reaction Mechanism: N-3-APC (Amine) + R-CHO -> R-CH=N-R' (Imine/Schiff Base) CheckReagents->Reaction Electrophile Present Result Artifact: Reagent Depletion (False Positive) Reaction->Result

Figure 1: Mechanism of chemical interference via Schiff base formation.[1][2]

Solution:

  • Switch Buffers: Avoid Tris or buffers containing carbonyl impurities.[1] Use HEPES or MOPS.

  • Fresh Reagents: Ensure detection reagents (e.g., antibodies labeled with NHS-esters) are fully quenched with BSA or Glycine before adding N-3-APC.[1][2]

Issue 2: "Flat-Line" Inhibition Across Unrelated Targets

Symptom: N-3-APC shows ~50-80% inhibition against completely different enzymes (e.g., a Kinase, a Protease, and a GPCR) at concentrations >50 µM.[1][2] Root Cause: Colloidal Aggregation. The cyclobutane ring adds steric bulk and lipophilicity. At high concentrations, N-3-APC molecules self-assemble into colloidal particles that sequester enzymes non-specifically.[1][2]

Validation Protocol (Detergent Test):

  • Measure IC50 in standard buffer.

  • Repeat measurement with 0.01% Triton X-100 or Tween-80 .[1][2]

  • Result: If the inhibition disappears (IC50 shifts >10-fold) in the presence of detergent, the activity was an aggregation artifact.[2]

Issue 3: Instability in Plasma or Cell Lysates

Symptom: Compound activity disappears rapidly in assays containing serum or cell lysates, or toxicity spikes unexpectedly.[2] Root Cause: Oxidative Deamination. Benzylamines are prime substrates for Amine Oxidases (MAO/SSAO).[2] The enzyme converts the aminomethyl group into a benzaldehyde derivative and releases hydrogen peroxide (


).[2]
  • Artifact A: Loss of parent compound (apparent low potency).[2]

  • Artifact B:

    
     production kills cells or inhibits redox-sensitive enzymes (false toxicity/potency).[1][2]
    

Standardized Validation Protocols

Protocol A: The "Add-Back" Fluorescence Check

Use this to confirm if N-3-APC is quenching your fluorophore or reacting with it.[1][2]

  • Prepare: A solution of your fluorophore (or product) at the concentration expected at the end of the reaction (e.g., 100 nM).[2]

  • Add: N-3-APC at its highest screening concentration (e.g., 1 mM).

  • Incubate: 30 minutes at RT.

  • Read: Measure fluorescence.

  • Analysis:

    • Signal = Control: No optical interference.[1]

    • Signal < Control: Quenching or Chemical Scavenging. (Reject hit).[2]

Protocol B: ALARM NMR (Advanced)

For confirming specific binding vs. non-specific reactivity in FBDD.[2]

  • Method: Incubate N-3-APC with the La antigen domain (a thiol-rich protein).[1][2]

  • Readout: HSQC NMR spectrum.

  • Interpretation: If chemical shifts of the protein thiols change significantly, N-3-APC is acting as a reactive electrophile or oxidizing agent (likely via impurities or metabolites).[1][2]

Quantitative Data Summary

ParameterValue/LimitImplication for Assay
Solubility (Aq) ~2-5 mM (pH 7.[1][2]4)High, but risk of aggregation >100 µM due to cyclobutane lipophilicity.[2]
pKa (Amine) ~9.5Protonated (Cationic) at physiological pH.[2] Can bind DNA/RNA non-specifically.
UV Absorbance

~260 nm
Minimal interference with GFP/FITC, but interferes with DNA quantitation (A260).[2]
Reactivity High (Primary Amine)Incompatible with amine-reactive probes (NHS, Isothiocyanates).[1][2]

Decision Tree for Hit Validation

Use this logic flow to determine if N-3-APC is a valid hit or an artifact in your screen.

ValidationTree Start Hit Identified: N-3-APC Detergent Perform Detergent Sensitivity Test (+0.01% Triton X-100) Start->Detergent Retest Does Inhibition Persist? Detergent->Retest Aggregator ARTIFACT: Colloidal Aggregator Retest->Aggregator No (Activity Lost) CheckChem Perform Pre-incubation Time-Shift Assay Retest->CheckChem Yes Shift Does IC50 drop with time? CheckChem->Shift Reactive ARTIFACT: Chemical Reactivity (Schiff Base/ covalent) Shift->Reactive Yes (Shift > 3x) Valid VALID HIT: Proceed to SAR Shift->Valid No

Figure 2: Triage workflow for validating N-3-APC activity.

FAQ: Frequently Asked Questions

Q: Can I use N-3-APC in a cell-based viability assay (e.g., MTT/CellTiter-Glo)? A: Proceed with caution. The aminomethyl group can be metabolized by serum amine oxidases to produce hydrogen peroxide, which is toxic to cells.[2] Control: Add catalase (to scavenge


) or an amine oxidase inhibitor (e.g., semicarbazide) to the media to confirm the toxicity is target-mediated and not a byproduct of metabolism.[2]

Q: Why does the compound show activity in my enzymatic assay but zero activity in SPR (Surface Plasmon Resonance)? A: This is a classic sign of promiscuous inhibition .[2] Enzymatic assays often pick up aggregators (false positives).[2] SPR requires specific 1:1 binding.[1] If SPR is silent, the enzymatic activity is likely an artifact of aggregation or reagent interference.[2]

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: Strictly speaking, the cyclobutanecarboxamide core is not a classic PAINS alert.[2] However, the primary benzylic amine is a "frequent hitter" functionality due to its chemical reactivity.[2] It should be flagged as a "Reactive Fragment" rather than a PAINS, but the troubleshooting steps are similar.

References

  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry. [Link][2]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Dudley, A., et al. (2002).[2] Disposition of DPC 423 (containing aminomethylphenyl moiety) by novel metabolic pathways: Characterization of unusual metabolites. Chemical Research in Toxicology. (Demonstrates metabolic instability of the aminomethylphenyl group).[2] [Link]

  • Shoichet, B. K. (2006).[2] Screening in a Spirit Haunted by Pathological Ligands. Drug Discovery Today. [Link]

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide that influence its purification?

A1: The purification strategy for this molecule is dictated by three primary structural components: the basic primary amine, the polar but neutral amide, and the nonpolar cyclobutane and phenyl groups.

  • Primary Aminomethyl Group (-CH₂NH₂): This group has a basic pKa (typically ~9-10) and is the most influential feature. It can cause significant tailing (streaking) on normal-phase silica gel chromatography due to strong interactions with acidic silanol groups. It also allows for the formation of salts (e.g., hydrochlorides), which dramatically alters solubility.

  • Cyclobutanecarboxamide Moiety: The amide group is polar and can participate in hydrogen bonding, contributing to the molecule's affinity for polar solvents and stationary phases.

  • Phenyl and Cyclobutane Groups: These hydrophobic components provide nonpolar character, influencing solubility in organic solvents. The overall molecule is a classic example of a compound with mixed polarity, which can make both chromatography and crystallization challenging.

cluster_0 N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide cluster_1 Key Functional Groups & Properties cluster_2 Purification Implications mol A Primary Amine (Basic, pKa ~9-10) A_imp Tailing on Silica Gel Salt Formation Potential A->A_imp B Amide Linkage (Polar, H-Bonding) B_imp Solubility in Polar Organics Interaction with Polar Phases B->B_imp C Aromatic & Aliphatic Rings (Hydrophobic) C_imp Solubility in Nonpolar Organics Hydrophobic Interactions C->C_imp

Caption: Key functional groups of the target molecule and their impact on purification strategies.

Q2: What are the most likely impurities I will encounter after synthesizing this compound?

A2: Impurities typically arise from the starting materials, reagents, or side reactions during the amide coupling process. Common impurities include:

  • Unreacted Starting Materials: 3-(aminomethyl)aniline and cyclobutanecarbonyl chloride (or the corresponding acid if using coupling agents).

  • Coupling Agent Residues: By-products from reagents like EDC, DCC (e.g., DCU), or HATU.

  • Di-acylated Product: The starting diamine has two amine groups. While the aromatic amine is much less nucleophilic, forcing conditions could potentially lead to a di-acylated impurity.

  • Positional Isomers: If the starting material was a mixture of meta- and para-substituted aminomethyl anilines, you will have a difficult-to-separate regioisomer.[1]

  • Degradation Products: Organic impurities can arise during storage or the manufacturing process itself.[2]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods is always recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point. The acid modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation of the main peak and any impurities, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of residual solvents or significant impurities.

Troubleshooting Guide

Problem: My product streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.

Cause: This is a classic issue caused by the basic aminomethyl group interacting strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven elution and significant tailing.

Solution: Deactivate the silica by adding a small amount of a volatile base to your eluent system.

Step-by-Step Protocol:

  • Select a Base Eluent System: A typical starting point is a gradient of Dichloromethane (DCM) to Methanol (MeOH).

  • Add a Basic Modifier: To your chosen eluent mixture, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. TEA is often preferred as it is easily removed under vacuum.

  • Run a Test TLC: Develop a TLC plate using the modified eluent. You should observe a more compact spot with a higher Rf value and significantly reduced streaking.

  • Perform Flash Chromatography: Pack your column with silica gel. It is good practice to flush the column with your starting eluent (containing the base modifier) before loading the sample. Run the column using the modified eluent system. This technique is effective for removing many common impurities from amine-containing compounds.[3][4]

Parameter Standard Eluent (e.g., 95:5 DCM/MeOH) Modified Eluent (e.g., 95:5:1 DCM/MeOH/TEA)
TLC Appearance Streaked spot, low RfCompact spot, higher Rf
Separation Efficiency Poor, broad peaksGreatly improved, sharper peaks
Product Recovery Potentially lower due to irreversible bindingHigher
Problem: My purified product is a persistent, sticky oil that refuses to crystallize.

Cause: The inability to crystallize is often due to the presence of minor impurities that disrupt the formation of a crystal lattice.[5] Residual solvent can also act as a "plasticizer," keeping the product in an amorphous, oily state. Some highly functionalized molecules are also inherently difficult to crystallize.[6]

Solution: Attempt trituration to induce crystallization or remove oily impurities. If that fails, a systematic screen of solvent/anti-solvent systems is necessary.

Step-by-Step Protocol (Trituration & Crystallization):

  • Initial Cleanup: Dissolve the oil in a minimal amount of a suitable solvent (e.g., DCM or Ethyl Acetate). Pass it through a small plug of silica gel or activated carbon to remove baseline impurities, then concentrate it back to an oil.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil.

  • Induce Nucleation: Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. Alternatively, use a sonicator bath to provide energy for nucleation. The oil may slowly turn into a solid precipitate or powder.[5]

  • Solvent/Anti-Solvent Screen: If trituration fails, dissolve the oil in a small amount of a good solvent (e.g., Methanol, Isopropanol, Acetone). Slowly add a poor solvent (anti-solvent) like water, hexanes, or diethyl ether until the solution becomes persistently cloudy.

  • Crystal Growth: Warm the cloudy solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator. This slow cooling process is a cornerstone of crystallization, allowing for ordered crystal growth.[7][8] If you have a small amount of solid material, use it as a seed crystal.[6]

Solvent (Good) Anti-Solvent (Poor) Comments
Isopropanol (IPA)HexanesGood for compounds with moderate polarity.
Ethyl Acetate (EtOAc)Diethyl Ether / PentaneOften effective for removing non-polar grease.
Methanol (MeOH)WaterUseful if the compound has some water solubility.
Dichloromethane (DCM)HexanesA common system, but ensure all DCM is removed.
Problem: My final product looks pure by NMR, but HPLC/LC-MS shows a purity of <95%.

Cause: NMR is excellent for structural confirmation but is not as sensitive as HPLC for detecting small amounts of impurities, especially if their peaks overlap with the product's signals. The impurity may be an isomer or a structurally very similar compound that is difficult to distinguish by NMR alone.[9]

Solution: The material requires a higher-resolution purification technique, such as preparative HPLC or conversion to a salt followed by recrystallization.

start Initial Purity Assessment (TLC/Crude HPLC) purity_check Purity > 90%? start->purity_check high_purity Direct Crystallization or Trituration purity_check->high_purity Yes low_purity Flash Column Chromatography (Base-Modified Eluent) purity_check->low_purity No post_chrom_check Purity > 98%? high_purity->post_chrom_check low_purity->post_chrom_check final_product Final Product (Characterize) post_chrom_check->final_product Yes prep_hplc Preparative HPLC or Salt Recrystallization post_chrom_check->prep_hplc No prep_hplc->final_product

Caption: Decision workflow for the purification of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

Solution 1: Preparative HPLC For the highest purity material, preparative HPLC is the most effective method.

  • Column: Use a high-capacity C18 column.

  • Mobile Phase: A shallow gradient of water/acetonitrile with 0.1% TFA is often effective. The TFA ensures the amine is protonated and interacts predictably with the stationary phase.

  • Post-Purification: Combine the pure fractions, neutralize the TFA with a weak base (like sodium bicarbonate solution) if necessary, extract the free base into an organic solvent, dry, and concentrate. Alternatively, the TFA salt can be isolated by lyophilization.

Solution 2: Salt Formation and Recrystallization Converting the basic free-amine to a salt often yields a highly crystalline solid that is easier to purify by recrystallization.

  • Dissolve the impure free base in a suitable solvent like isopropanol (IPA) or ethanol.

  • Add a stoichiometric amount (1.0 equivalent) of an acid, such as hydrochloric acid (as a solution in ether or dioxane) or acetic acid.

  • The corresponding salt (e.g., hydrochloride) will often precipitate immediately.

  • The precipitated salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether or methanol/ethyl acetate) to reject impurities.

References

  • U.S. Food and Drug Administration. (2011). Stability Data Review.
  • Santa Cruz Biotechnology, Inc. N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide. SCBT.
  • Cannaert, A., et al. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis.
  • Cannaert, A., et al. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Forensic Toxicology.
  • National Center for Biotechnology Information. (n.d.). N-Phenylcyclobutanecarboxamide. PubChem.
  • Mezger, M., et al. (2015). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • Google Patents. (2021).
  • Mlostoń, G., et al. (2009). THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.
  • MDPI. (2022). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds.
  • EvitaChem. (n.d.). 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride.
  • MDPI. (2022). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin.
  • Autechaux, A. (2026). The Role of tert-Butyl N-[3-(aminomethyl)
  • DEA Diversion Control Division. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Elsevier. (2023).
  • ChemScene. (n.d.). (S)-3-Methyl-1-phenylbutan-1-amine.
  • ArtMolecule. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • Organic Syntheses. (n.d.). Benzenemethanamine, α-ethyl-, hydrochloride, (αS)-.
  • Chemspace. (n.d.). N-[(1-aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide hydrochloride.
  • Google Patents. (2009).
  • RJPT. (2025).
  • MDPI. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure.
  • USP. (2019). Nitrosamine Impurities.
  • Reddit. (2019).
  • National Center for Biotechnology Information. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade.

  • Sigma-Aldrich. (n.d.). 3-amino-3-phenylcyclobutan-1-one hydrochloride.
  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" inconsistent biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Inconsistent Biological Activity of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary

You are experiencing variable potency (


/

shifts >3-fold) or non-reproducible data with N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide .

Based on the chemical structure, this inconsistency is likely not biological in origin but rather chemical .[1] This molecule contains a primary benzylamine moiety attached to a phenyl linker.[1] While the cyclobutane-amide core is relatively robust, the aminomethyl group is a "hotspot" for three specific failure modes:[1][2]

  • Atmospheric

    
     Capture:  Formation of carbamic acid species upon exposure to air.
    
  • Oxidative Instability: Conversion to imines/aldehydes in aged DMSO stocks.[1]

  • Salt Form Mismatch: Variable solubility between free base and Hydrochloride (HCl) salts.[1]

This guide provides the diagnostic workflows to isolate and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your biological assay, you must validate the chemical probe. Follow this logic flow to identify the root cause.

TroubleshootingFlow Start Start: Inconsistent Data CheckStock Step 1: Inspect DMSO Stock (Color change? Precipitate?) Start->CheckStock LCMS Step 2: Run LC-MS (Check for MW +14, +16, or +44) CheckStock->LCMS Decision1 Mass Shift Found? LCMS->Decision1 IssueOx Root Cause: Oxidation (Aldehyde/Imine formation) Decision1->IssueOx MW -2 or +16 IssueCarb Root Cause: Carbamate (CO2 Reaction) Decision1->IssueCarb MW +44 CheckSol Step 3: Check Solubility (Nephelometry / DLS) Decision1->CheckSol No Mass Shift Decision2 Aggregation? CheckSol->Decision2 IssueAgg Root Cause: Colloidal Aggregation (False Positive) Decision2->IssueAgg Yes BioIssue Root Cause: Biological Variation (Cell passage, Target expression) Decision2->BioIssue No

Figure 1: Decision tree for isolating chemical vs. biological sources of variance.

Part 2: Root Cause Analysis & Solutions

Issue 1: The "Air" Problem (Carbamate Formation)

Mechanism: The primary amine (


) is a strong nucleophile.[1] Upon exposure to atmospheric 

, it reversibly forms a carbamic acid/carbamate salt.
  • Symptom: Fresh powder works; older open vials lose potency.[1]

  • Impact: The carbamate is negatively charged at physiological pH, whereas the amine should be protonated (positive). This drastically alters binding affinity. [1]

ObservationChemical SpeciesImpact on Assay
Target MW Free Amine (

)
Active Binder
MW + 44 Da Carbamate (

)
Inactive / Repulsive

Corrective Action:

  • Storage: Store the solid under Argon or Nitrogen.[1]

  • Reconstitution: Do not store DMSO stocks for >1 month. Make fresh stocks immediately before critical

    
     curves.[1]
    
Issue 2: The "DMSO" Problem (Oxidation)

Mechanism: Benzylamines are susceptible to oxidation, especially in DMSO (which can act as an oxidant) or if trace metals are present.[1][3] They degrade into imines (


) or aldehydes (

).[1][2]
  • Symptom: The DMSO stock turns slightly yellow over time.

  • Impact: Aldehydes are reactive electrophiles .[1] They can covalently bind to your protein target (lysine/cysteine residues), causing false positives (irreversible inhibition artifacts).[1]

Corrective Action:

  • Add Antioxidant: Add 1 mM DTT or TCEP to your assay buffer (if the target tolerates it) to prevent oxidative artifacts.[1]

  • QC: Check LC-MS for a peak at [M-2] (Imine) or [M-1+16] (Aldehyde).

Issue 3: Salt Form Mismatch (Solubility)

Mechanism:

  • Free Base: Low water solubility.[1] May precipitate in assay media, leading to "flat" dose-response curves at high concentrations.[1][2]

  • HCl Salt: High water solubility.[1] Symptom: You ordered "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" from two different vendors, and they have 10x difference in potency. One likely supplied the salt, the other the free base.

Corrective Action:

  • Verify the CAS number and Certificate of Analysis. Ensure you are accounting for the molecular weight difference of HCl (36.5 Da) in your molarity calculations.[1]

Part 3: Validated Protocols

Protocol A: Chemical Integrity Check (LC-MS)

Use this to confirm the compound has not degraded in the stock solution.[1][2]

  • Preparation: Dilute 2 µL of your 10 mM DMSO stock into 198 µL of 50:50 Acetonitrile:Water (final 100 µM).

  • Method: Run a standard Reverse Phase C18 gradient (5% to 95% B over 5 mins).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Analysis:

    • Look for the parent ion

      
      .[1]
      
    • Flag: If you see a peak at

      
      , you have significant carbamate formation (adduct).[1]
      
    • Flag: If you see a peak at

      
      , you have oxidation to the aldehyde (hydrate form in MS).[1]
      
Protocol B: Aggregation Test (Detergent Sensitivity)

Use this if your


 is steep (Hill slope > 2.[1]0) or varies with protein concentration.[1]
  • Control: Run your standard biochemical assay.

  • Test: Run the exact same assay but add 0.01% Triton X-100 (or Tween-20) to the buffer.

  • Interpretation:

    • Result:

      
       remains the same. -> Valid binder. 
      
    • Result: Activity disappears (or

      
       shifts >10-fold). -> False Positive (Aggregator).  The detergent breaks up the colloidal aggregate that was non-specifically inhibiting the enzyme.[1][2]
      

Part 4: Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the DMSO stock of this compound? A: Avoid it. Benzylamines are hygroscopic. Every freeze-thaw cycle introduces atmospheric water and oxygen into the DMSO.[1][2] Water promotes hydrolysis; oxygen promotes oxidation. Aliquot your stock into single-use vials (e.g., 20 µL) and store at -80°C.

Q: My assay buffer is pH 8.0. Is that a problem? A: Yes. The


 of a benzylamine is approximately 9.3. At pH 8.0, a significant fraction is still protonated, which is good. However, if you move to pH 7.0, the protonation state increases. If your binding pocket requires a neutral amine (rare) or a specific charge interaction, shifting pH will drastically shift potency. Keep pH constant ±0.1 units.

Q: I see a "bell-shaped" dose-response curve. What does this mean? A: This is a classic sign of solubility limits.[1] At high concentrations, the compound precipitates out of solution, effectively lowering the soluble concentration available to inhibit the target. Do not trust data points above the solubility limit (likely ~10-50 µM for this compound in aqueous buffer).[1][2]

References

  • NCBI Assay Guidance Manual.Interference with Fluorescence and Absorbance.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Seminal paper on chemical structures that cause false positives).[1]

  • Aldrich, C. et al. Stability of DMSO Stocks. (General guidance on amine oxidation in DMSO).[1]

Sources

Technical Support Center: Optimizing Selectivity for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Context: Hit-to-Lead Optimization / Fragment-Based Drug Discovery (FBDD) Compound ID: CAS 926247-04-3 (referred to herein as Cpd-247 )

Introduction

Welcome to the Technical Support Center. You are likely utilizing N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (Cpd-247) as a hit or chemical probe in your screening campaigns.

As a low-molecular-weight fragment (MW ~204.27 Da), Cpd-247 contains two distinct functional handles: a cyclobutane motif (providing rigid lipophilicity) and a primary benzyl amine (providing a cationic anchor at physiological pH). While these features make it an attractive starting point for fragment growing, they also predispose the molecule to specific off-target mechanisms, particularly non-specific electrostatic binding and promiscuous amine reactivity .

This guide addresses the isolation of on-target efficacy from off-target noise.

Part 1: Troubleshooting & FAQs

Category A: Distinguishing True Binding from Assay Interference

Q: I see inhibition in my biochemical assay, but the IC50 shifts significantly when I change protein concentration. Is this an off-target effect?

A: This is a classic signature of stoichiometric non-specific binding or aggregator behavior , rather than specific allosteric/orthosteric binding.

The Mechanism: Small hydrophobic fragments like Cpd-247 can form colloidal aggregates at high concentrations (typically >10 µM). These colloids sequester enzyme/protein targets, leading to false-positive inhibition. Alternatively, the primary amine may be binding non-specifically to acidic patches on your protein surface.

Diagnostic Protocol:

  • Detergent Sensitivity Test: Repeat your dose-response curve in the presence of 0.01% - 0.1% Triton X-100 or Tween-20.

    • Result: If potency is lost (IC50 increases >10-fold), the compound was likely acting via aggregation (an off-target artifact).

    • Result: If potency remains stable, the interaction is likely specific.

  • Centrifugation Test: Spin your assay mix at high speed (e.g., 10,000 x g for 10 min) before adding the substrate. If the compound precipitates or aggregates, the "inhibitory" effect will pellet out.

Q: The compound shows activity in fluorescence-based assays but is silent in orthogonal biophysical methods (SPR/NMR). Why?

A: You are likely encountering Compound Interference (Inner Filter Effect or Quenching). The benzyl amine and amide linkage can have UV/Vis absorbance properties that overlap with common fluorophores or quench them via electron transfer, especially if the amine is oxidized.

Action Plan:

  • Run a "Mock" Assay: Add Cpd-247 to the product fluorophore alone (without enzyme). If the signal decreases dose-dependently, the compound is quenching the signal, not inhibiting the enzyme.

  • Switch to Red-Shifted Dyes: Move to tracers/dyes that excite/emit >600 nm to avoid interference from small organic molecules.

Category B: Chemical Biology & Selectivity Optimization

Q: How do I validate that the biological effect is driven by the aminomethyl group specifically?

A: You must synthesize or purchase a Negative Control Analog (NCA) . For Cpd-247, the primary pharmacophore is often the basic amine interacting with an aspartate/glutamate residue in the target pocket.

Recommended Control Pairs:

Compound RoleStructure ModificationPurpose
Active Probe N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Parent hit.
Steric Control N-[3-(methyl)phenyl]cyclobutanecarboxamideRemoves the H-bond donor/acceptor and charge (amine) while keeping sterics similar. If activity is lost, the amine is critical (On-Target).
Charge Control N-[3-(acetamidomethyl)phenyl]cyclobutanecarboxamideCaps the amine as an amide. Removes the positive charge but keeps H-bonding potential.

Q: We observe cytotoxicity in cellular assays at concentrations near the biochemical IC50. Is this off-target toxicity?

A: Likely, yes. Primary benzyl amines can be substrates for amine oxidases (like SSAO or MAO) in cell culture media or intracellularly, generating reactive aldehydes and hydrogen peroxide (


).

Troubleshooting Steps:

  • Add Catalase: Supplement your cell media with Catalase. If toxicity decreases, it was caused by

    
     generation (an assay artifact), not target modulation.
    
  • Check Lysosomotropism: Cationic amphiphilic drugs (CADs) often accumulate in lysosomes, causing lysosomal swelling and cell death. Verify if the toxicity is accompanied by vacuolization (visible under microscopy).

Part 2: Experimental Workflows

Workflow 1: The "Hit Validation" Decision Tree

Use this logic flow to rigorously filter Cpd-247 hits before proceeding to lead optimization.

HitValidation Start Start: Cpd-247 shows Activity (IC50 < 50 µM) Detergent Exp 1: Add 0.01% Triton X-100 Start->Detergent Check1 Does Activity Persist? Detergent->Check1 Artifact_Agg Artifact: Aggregation Check1->Artifact_Agg No (Activity Lost) MockAssay Exp 2: Mock Assay (Compound + Product only) Check1->MockAssay Yes Check2 Is Signal Quenched? MockAssay->Check2 Artifact_Int Artifact: Optical Interference Check2->Artifact_Int Yes SAR_Check Exp 3: Test Negative Control (Des-amino analog) Check2->SAR_Check No Check3 Is Activity Lost? SAR_Check->Check3 OffTarget Off-Target: Non-specific hydrophobic binding Check3->OffTarget No (Activity Retained) Validated VALIDATED HIT Proceed to Chemistry Check3->Validated Yes (Activity Lost)

Figure 1: Logical workflow for distinguishing specific inhibition from common assay artifacts associated with fragment-like amines.

Workflow 2: Chemical Space Optimization (SAR Strategy)

Once validated, use these vectors to grow the fragment and improve selectivity.

SAR_Strategy Core Core Scaffold: Phenyl-Cyclobutane Amine Vector A: Aminomethyl (Primary Interaction) Core->Amine Cyclo Vector B: Cyclobutane (Hydrophobic Spacer) Core->Cyclo Mod1 Rigidification: Constrain amine rotation to reduce entropy penalty Amine->Mod1 Mod2 pKa Tuning: Fluorinate benzyl ring to lower amine pKa (reduce non-specific binding) Amine->Mod2 Mod3 Fragment Growing: Extend from cyclobutane to reach secondary pockets Cyclo->Mod3

Figure 2: Structure-Activity Relationship (SAR) vectors for evolving Cpd-247 from a promiscuous fragment to a selective lead.

Part 3: Summary of Key Experimental Parameters

ParameterRecommended SettingRationale
Solvent (DMSO) < 2% (v/v)Cyclobutane derivatives have moderate solubility; high DMSO can denature sensitive enzymes.
Detergent 0.01% Triton X-100 or 0.005% Tween-20Prevents colloidal aggregation of the hydrophobic core.
pH 7.0 - 7.4The aminomethyl group (

) is protonated. Large pH shifts alter charge state and binding mode.
Purity Requirement > 95% (HPLC)Critical: Impurities in benzyl amines often include aldehydes or dimers that are highly reactive.
Storage -20°C, under ArgonPrevents oxidation of the amine to an imine/aldehyde.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Fragment Evolution. Journal of Medicinal Chemistry.

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" degradation pathway analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DPA-8842-CB Subject: Stability Profile & Degradation Pathways for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Status: Resolved Assigned Specialist: Senior Application Scientist, Stability & Impurities Group

Executive Summary

You have requested a degradation pathway analysis for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide . Based on its structural motifs—specifically the secondary amide linkage , the primary benzylic amine , and the cyclobutane ring —this molecule exhibits distinct vulnerabilities under ICH Q1A(R2) stress conditions.

This guide serves as a comprehensive troubleshooting manual for identifying, controlling, and analyzing degradation products associated with this specific scaffold.

Module 1: Degradation Mechanisms & Pathway Map
1.1 The Structural Vulnerabilities

Your molecule contains three distinct "risk zones" for chemical instability:

  • Zone A (Amide Linkage): Susceptible to hydrolytic cleavage under acidic/basic extremes.[1]

  • Zone B (Benzylic Amine): Highly prone to oxidative deamination and N-oxidation. This is likely your primary source of "unknown" impurities in aerobic conditions.

  • Zone C (Cyclobutane Ring): Generally stable but possesses significant ring strain (~26 kcal/mol). While resistant to hydrolysis, it may undergo ring-opening or expansion under extreme thermal stress (>150°C) or specific metal catalysis, though this is rare in standard stability chambers.

1.2 Predicted Degradation Pathway Diagram

The following diagram maps the causality of degradant formation. Use this to assign structures to unknown peaks in your chromatograms.

DegradationPathway Parent PARENT MOLECULE N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide (MW: ~204.27) Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation Pathway (Radical/Peroxide Mediated) Parent->Oxidation Dimer Degradant D (Dimer) Schiff Base Formation (Parent + Degradant B) Parent->Dimer Acid Degradant A1 Cyclobutanecarboxylic Acid (Loss of UV absorbance) Hydrolysis->Acid Amide Cleavage Aniline Degradant A2 3-(aminomethyl)aniline (High Polarity) Hydrolysis->Aniline Amide Cleavage Aldehyde Degradant B N-[3-formylphenyl] cyclobutanecarboxamide (Oxidative Deamination) Oxidation->Aldehyde -NH3, +O N_Oxide Degradant C N-Oxide Impurity (M+16) Oxidation->N_Oxide +O Aldehyde->Dimer Condensation w/ Parent

Figure 1: Mechanistic map of potential degradants. Note that Degradant B (Aldehyde) is reactive and can consume the Parent molecule to form high molecular weight dimers (Degradant D).

Module 2: Troubleshooting Guide (FAQs)
Category A: Hydrolytic Degradation (Amide Bond)

Symptom: Loss of potency in acidic (0.1 N HCl) or basic (0.1 N NaOH) stress samples. Observation: Appearance of a very early eluting peak (Aniline) and a non-UV active peak (Cyclobutanecarboxylic acid).

QuestionTechnical Explanation & Solution
Why is the mass balance poor in my hydrolysis samples? Cause: One of your hydrolysis products, cyclobutanecarboxylic acid, has weak UV absorbance (only end-absorption <210 nm) compared to the highly conjugated parent. Action: Use a refractive index (RI) detector or Charged Aerosol Detector (CAD) for mass balance confirmation, or rely on LC-MS (negative mode) to track the acid fragment [1].
Is the cyclobutane ring opening? Unlikely. Under standard ICH Q1A conditions (pH 1-13, <80°C), the cyclobutane ring is kinetically stable. Ring opening usually requires extreme heat (>200°C) or transition metal catalysis. Focus on the amide bond first.[1][2]
How do I confirm the aniline degradant? The 3-(aminomethyl)aniline fragment is highly polar. It will likely elute in the void volume of a C18 column. Protocol: Switch to a PFP (Pentafluorophenyl) or HILIC column to retain this polar amine and confirm its mass (M+H).
Category B: Oxidative Degradation (Benzylic Amine)

Symptom: Yellowing of the solution; appearance of "M-2" or "M+14" peaks in LC-MS. Context: Benzylic amines are "oxidation magnets."

QuestionTechnical Explanation & Solution
What is the "M-1" or "M-2" impurity? Diagnosis: This is likely the aldehyde derivative (N-(3-formylphenyl)cyclobutanecarboxamide). Mechanism: Oxidative deamination.[3] The benzylic carbon loses the amine group and gains a carbonyl oxygen. This is often catalyzed by trace transition metals or peroxides in excipients (e.g., PEG, Polysorbate) [2].
I see a peak growing at RRT ~1.5. What is it? Diagnosis: Dimerization. The aldehyde formed above is an electrophile. It reacts with the unoxidized primary amine of the parent molecule to form a Schiff Base (Imine) . Verification: Look for a mass of roughly 2 x Parent - 17 (loss of NH3). Add a reducing agent (NaBH4) to the sample; if the peak disappears (reduces to secondary amine), it is an imine.
How do I prevent this? Action: Store under nitrogen/argon headspace. Use chelating agents (EDTA) in liquid formulations to strip metal catalysts.
Module 3: Analytical Method Optimization

Issue: "I cannot separate the N-oxide impurity from the parent peak."

Root Cause: N-oxides often co-elute with their parent amines on C18 columns because the polarity shift is subtle at low pH.

Step-by-Step Optimization Protocol:

  • pH Adjustment: Increase mobile phase pH to >8.0 (using Ammonium Bicarbonate buffer).

    • Why? At high pH, the primary amine of the parent is neutral, but the N-oxide bond remains polar. This maximizes selectivity differences.

    • Caution: Ensure your silica column is hybrid-based (e.g., BEH, Gemini-NX) to survive high pH.

  • Column Switching: Use a column with "polar embedded" groups (e.g., Amide or Carbamate functionalized C18). These interact specifically with the N-oxide oxygen.

Recommended LC-MS Conditions for Degradant ID:

ParameterSettingRationale
Column C18 with Polar Embedding (e.g., Waters XSelect HSS T3)Retains polar aniline degradants better than standard C18.
Mobile Phase A 10mM Ammonium Formate (pH 3.8)Volatile buffer compatible with MS; acidic enough to protonate amines for sensitivity.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 20 minsSlow gradient required to separate the Aldehyde degradant from Parent.
Detection UV 254 nm + MS (ESI+)254 nm captures the phenyl ring; MS captures non-chromophoric fragments.
Module 4: Experimental Validation Workflow

Use this decision tree to validate your stability data.

ValidationWorkflow Start Start: Unknown Impurity Detected CheckBlank Step 1: Check Blank/Placebo Start->CheckBlank Artifact Artifact/System Peak (Ignore) CheckBlank->Artifact Present in Blank RealImpurity Step 2: Check Mass Spectrum CheckBlank->RealImpurity Absent in Blank CheckMass Mass Shift? RealImpurity->CheckMass Hydrolysis Mass = Parent - 113 Da (Loss of Cyclobutane-CO) CheckMass->Hydrolysis Fragment Found Oxidation Mass = Parent + 16 (N-Oxide) or Parent - 1 (Aldehyde) CheckMass->Oxidation Small Shift DimerCheck Mass > Parent? Likely Dimerization CheckMass->DimerCheck Large Mass

Figure 2: Logical workflow for impurity identification.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[4] [Link]

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32. [Link]

  • Alsante, K. M., et al. "The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products." Advanced Drug Delivery Reviews, vol. 59, no. 1, 2007, pp. 59-69. [Link]

Disclaimer: This guide is based on theoretical chemical principles applied to the specific functional groups of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide. Empirical verification via forced degradation studies (stress testing) is required for regulatory submission.[4][5]

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" formulation for improved bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (NAP-CB)

Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Optimization for Pre-clinical/Clinical Formulation

Executive Summary: Physicochemical Profile

Before troubleshooting, you must understand the molecule's behavior. N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (referred to hereafter as NAP-CB ) represents a classic weak base challenge in drug delivery.

  • Core Structure: Lipophilic cyclobutane ring coupled to a phenyl group via a carboxamide linker.

  • Ionization Center: The meta-aminomethyl group (benzylamine motif).

    • Estimated pKa: ~9.2 – 9.6 (Primary amine).

    • Implication: Highly soluble in gastric fluid (pH 1.2, ionized), but prone to rapid precipitation in the intestinal lumen (pH 6.8, unionized).

  • BCS Classification: Likely Class II (Low Solubility, High Permeability) in its free base form.

This guide addresses the three most common tickets submitted by researchers working with NAP-CB: Solubility Crash , Chemical Instability , and Poor Oral Exposure .

Module 1: Solubility & Dissolution Troubleshooting

User Ticket #101: "My compound dissolves in 0.1N HCl but precipitates immediately when I dilute it into PBS (pH 7.4). How do I keep it in solution for dosing?"

Root Cause Analysis

NAP-CB behaves as a pH-dependent hydrophobe . At pH 1.2, the terminal amine is protonated (


), driving solubility. As the pH rises above 6.0, the amine deprotonates to the free base (

). The lipophilic cyclobutane and phenyl rings then drive the molecule out of solution (the "crash").
Troubleshooting Protocol: The "Spring and Parachute" Approach

To improve bioavailability, you must prevent this precipitation in the intestine.

Step 1: Salt Selection (The Spring) Do not use the free base. Synthesize or source a salt form to maximize the initial dissolution energy.

Salt FormSuitabilityRationale
Hydrochloride (HCl) HighStandard first-choice. High melting point, good stability. Caution: Common ion effect in stomach (Cl-) may slightly reduce solubility compared to others.
Mesylate (Methanesulfonate) Optimal Often provides higher solubility than HCl for lipophilic bases; less prone to common ion suppression.
Fumarate MediumGood for buffering the microenvironment, but lower solubility than Mesylate.

Step 2: Precipitation Inhibition (The Parachute) Add polymers to the formulation to inhibit crystal growth when the drug enters the neutral pH of the intestine.

  • Recommended Excipient: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP VA64.

  • Mechanism: These polymers adsorb to the surface of nucleating NAP-CB crystals, sterically hindering growth and maintaining a supersaturated state.

Visual Workflow: Solubility Optimization

SolubilityLogic Start Start: NAP-CB Free Base CheckpH Check Solubility vs pH (Does it crash at pH > 6?) Start->CheckpH SaltScreen Perform Salt Screen CheckpH->SaltScreen Yes, pH dependent Decision Is Intrinsic Solubility < 10 µg/mL? SaltScreen->Decision PathA Standard Salt (HCl) + pH Modifier (Citric Acid) Decision->PathA No (Moderate Solubility) PathB Lipid Formulation (SEDDS/SMEDDS) Decision->PathB Yes (Very Low Solubility) PathC Amorphous Solid Dispersion (HPMC-AS) Decision->PathC Yes (High Dose Required)

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on intrinsic solubility data.

Module 2: Stability & Degradation

User Ticket #205: "We are seeing an impurity at M+16 in our LC-MS data after 2 weeks of storage at 40°C."

Root Cause Analysis

The structure contains a benzylic amine (-Phenyl-CH2-NH2). This position is chemically vulnerable.[1]

  • Oxidative Deamination: Benzylic amines readily oxidize to form the corresponding aldehyde or imine, often adding oxygen (+16 Da) or losing ammonia.

  • Maillard Reaction: If formulated with reducing sugars (e.g., Lactose), the primary amine will react to form brown pigments (glycosylamines).

Troubleshooting Protocol: Stabilization

1. Excipient Compatibility Screen (Binary Mix Study)

  • Avoid: Lactose, Fructose, Dextrose (Reducing sugars).

  • Use: Mannitol, Microcrystalline Cellulose (MCC), Trehalose (Non-reducing).

2. Antioxidant Addition If the M+16 peak is confirmed as an N-oxide or hydroxylated species:

  • Hydrophilic Formulation: Add 0.1% Sodium Metabisulfite .

  • Lipophilic Formulation: Add 0.05% BHT (Butylated hydroxytoluene) .

3. pH Control Maintain the formulation pH (if liquid) slightly acidic (pH 4.0–5.0). The protonated amine (


) is significantly more resistant to oxidation than the free base (

).
Module 3: Advanced Bioavailability (SEDDS)

User Ticket #309: "Oral exposure (AUC) is low and highly variable between animals. We suspect permeability or efflux issues."

Root Cause Analysis

While the cyclobutane makes the molecule lipophilic, the polar amide/amine creates a "solubility-permeability tradeoff." If the drug precipitates in the gut, it cannot be absorbed. Furthermore, the rigid cyclobutane/amide motif can sometimes be a substrate for P-gp efflux transporters.

Solution: Self-Emulsifying Drug Delivery System (SEDDS)

Switching to a lipid-based formulation keeps NAP-CB solubilized throughout the GI tract, bypassing the dissolution step entirely.

Recommended Prototype Formulation (Type IIIB Lipid System):

  • Oil Phase (30%): Capryol 90 (Solubilizes the lipophilic cyclobutane core).

  • Surfactant (50%): Cremophor EL or Tween 80 (Emulsifies the oil).

  • Cosolvent (20%): Transcutol P (Solubilizes the polar amine/amide).

Mechanism: Upon contact with gastric fluid, this mixture spontaneously forms a nano-emulsion (<200nm), presenting the drug in a solubilized state ready for absorption.

Visual Workflow: SEDDS Mechanism

SEDDS_Mechanism Drug NAP-CB (Lipophilic) PreCon Pre-Concentrate (Anhydrous Liquid) Drug->PreCon Mix Oil Oil Phase (Capryol 90) Oil->PreCon Mix Surf Surfactant (Tween 80) Surf->PreCon Mix Stomach Gastric Fluid (Aqueous) PreCon->Stomach Oral Dosing Emulsion Nano-Emulsion (Drug inside Micelles) Stomach->Emulsion Spontaneous Emulsification Absorb Lymphatic/Portal Absorption Emulsion->Absorb Bypasses Dissolution Step

Figure 2: Mechanism of action for Lipid-based delivery. The drug remains dissolved in the oil core, preventing intestinal precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (HP-β-CD) to improve solubility? A: Yes. The phenyl ring and the cyclobutane ring are both excellent "guests" for the hydrophobic cavity of Beta-Cyclodextrin.

  • Protocol: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at a 10:1 to 20:1 molar ratio.

  • Benefit: This shields the lipophilic regions from water, increasing solubility without using organic solvents. It also protects the amine from oxidation.

Q: Why does my DSC (Differential Scanning Calorimetry) show a melting point drop after milling? A: You likely induced amorphization . High-energy milling (micronization) can disrupt the crystal lattice of NAP-CB.

  • Risk: Amorphous material is more soluble but unstable; it will revert (recrystallize) over time.

  • Fix: If you mill, you must stabilize the amorphous phase with a polymer (e.g., PVP) immediately, or anneal it back to a stable crystalline form if you want a suspension.

Q: Is the cyclobutane ring metabolically stable? A: Generally, yes. Cyclobutane is more resistant to P450 oxidation than linear alkyl chains. However, watch for ring-opening metabolites in rare cases, though the carboxamide linker usually protects against this. The primary metabolic "soft spot" remains the aminomethyl group (oxidative deamination).

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

Sources

Technical Support Center: Handling Batch Variability in N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a critical "linker-scaffold" intermediate often used in the synthesis of PARP inhibitors and kinase antagonists. Its structure combines a rigid cyclobutane ring, a stable internal amide, and a highly reactive primary benzylic amine.

The Core Problem: Researchers frequently report "dead" catalytic cycles or inconsistent yields when switching batches. The Root Cause: This compound is not chemically unstable, but it is environmentally reactive . The primary source of batch-to-batch variability is the aminomethyl group's sensitivity to atmospheric CO₂ , leading to the formation of carbamate salts (the "silent impurity") which are often invisible in standard LCMS runs due to in-source fragmentation.

This guide provides a self-validating workflow to normalize batch variability before it ruins your downstream applications.

Incoming Batch Quality Control (QC) Workflow

Do not assume the label purity matches the reactive purity. Use this decision tree to characterize every new vial.

QC_Workflow Start New Batch Received Visual 1. Visual Inspection (Clumping = Hygroscopic) Start->Visual Solubility 2. Solubility Test (DCM vs. MeOH) Visual->Solubility SaltCheck Is it Free Base or Salt? Solubility->SaltCheck FreeBase Free Base (Soluble in DCM) SaltCheck->FreeBase Clear Solution Salt HCl/TFA Salt (Insoluble in DCM) SaltCheck->Salt Precipitate/Cloudy CO2Check 3. The 'Carbamate' Check (1H NMR in DMSO-d6) FreeBase->CO2Check Salt->CO2Check After neutralization Pass PASS: Store under Argon (-20°C) CO2Check->Pass Clean Aliphatic Region Fail FAIL: Perform Acid Wash & Free Base Liberation CO2Check->Fail Extra Peaks @ 4.2ppm

Figure 1: Decision matrix for incoming raw material. Note that salt forms are generally more stable but require neutralization before use in nucleophilic substitutions.

Critical Troubleshooting & FAQs

Issue 1: "The compound won't dissolve in my standard reaction solvent (DCM/THF)."

Diagnosis: Salt Form Mismatch. Most vendors synthesize this compound via acid deprotection (e.g., Boc-removal with HCl or TFA). If the Certificate of Analysis (CoA) does not explicitly state "Free Base," you likely have the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • The Science: The protonated amine (

    
    ) disrupts the crystal lattice energy and polarity. While the free base is lipophilic (soluble in DCM, EtOAc), the salt is highly polar.
    
  • The Fix:

    • Suspend the solid in DCM.

    • Add 1.1 equivalents of DIPEA or wash with saturated aqueous

      
      .
      
    • If the solid dissolves instantly upon base addition, you had the salt form.

Issue 2: "My yield is 20% lower than the previous batch, but LCMS looks pure."

Diagnosis: The "Ghost" Carbamate Impurity. Primary benzylamines react with atmospheric


 to form carbamic acid species, which can dimerize into salts.
  • Mechanism:

    
    .
    
  • Why LCMS fails: In the LCMS ion source (electrospray), the heat decomposes the carbamate back into the amine and

    
    . You see the correct mass (
    
    
    
    ), but your "effective" molarity is wrong because a significant % of your mass is actually
    
    
    weight.
  • Validation (The "Bubble Test"): Acidify a small sample of your amine in water. If you see micro-bubbles (

    
     evolution), your batch has absorbed carbon dioxide [1].
    
Issue 3: "I see a +14 or +28 mass shift in my final product."

Diagnosis: Methylation Artifacts or Carbodiimide Side Reactions.

  • Cause: If using the cyclobutane precursor in a coupling reaction, residual coupling reagents (EDC/HATU) can react with the unprotected aminomethyl group if not handled strictly.

  • Prevention: Always add the base (DIPEA/TEA) to the carboxylic acid partner before adding this amine to prevent self-reactivity or polymerization.

The "Silent Killer": Carbamate Formation Pathway

This diagram illustrates why your stoichiometry might be wrong even if purity looks high.

Degradation cluster_0 The Analytical Trap Amine Active Amine (Free Base) Carbamate Carbamic Acid (Unstable Intermediate) Amine->Carbamate + CO2 (Air exposure) FalseSignal False 'Pure' Signal (M+H observed) Amine->FalseSignal Detected in MS CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Amine Thermal Decomp Salt Carbamate Salt (Solid Impurity) Carbamate->Salt Dimerization Heat LCMS Source Heat Carbamate->Heat Salt->Carbamate Dissolution Heat->Amine

Figure 2: The reversible reaction of benzylamines with CO2. Standard LCMS reverses the degradation, hiding the impurity from detection [2].

Standardized Handling Protocol

To ensure reproducibility between batches, adopt this "Normalization Protocol" for every new vial.

Step 1: Titer Determination (Optional but Recommended)

Do not rely on weight. The hygroscopic nature of the salt means you are weighing water.

  • Method: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) in DMSO-d6.

  • Target: Calculate the effective Molecular Weight (MW_eff).

    • Formula:

      
      
      
Step 2: Storage
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Use amber glass with parafilm seals. Avoid polyethylene bottles for long-term storage as they are permeable to

    
     over time [3].
    
Step 3: Reaction Setup
  • Purge: Flame-dry glassware and purge with inert gas before opening the amine vial.

  • Solvent: Use anhydrous solvents (DMF or DMAc are preferred over DCM for the salt forms to ensure homogeneity).

  • Order of Addition:

    • Correct: Acid + Coupling Agent + Base -> Stir 5 min -> Add Amine .

    • Incorrect: Acid + Amine + Coupling Agent (leads to oligomerization).

Physical Data Reference Table

PropertyValue / BehaviorTroubleshooting Note
Molecular Weight ~190.24 g/mol (Free Base)If supplied as HCl, MW is ~226.7. Check CoA carefully.
Appearance White to Off-White PowderYellowing indicates oxidation of the benzylic amine (N-oxide formation).
Solubility (Free Base) DCM, EtOAc, DMSO, MeOHInsoluble in water.
Solubility (HCl Salt) Water, MeOH, DMSOPoor solubility in DCM/EtOAc.
pKa (Estimate) ~9.5 (Aminomethyl group)Requires pH > 10.5 for extraction into organic layer.
Hygroscopicity High (especially salt forms)Keep desiccated. Water content can reach 5-10% w/w.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzylamine Derivatives and Storage Stability. Retrieved from

  • ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate. This paper details the mechanism of primary amine reaction with atmospheric CO2 and the reversibility under thermal conditions. Retrieved from

  • Santa Cruz Biotechnology. (2025). Chemical Stability of Benzylamine Analogs. Confirms sensitivity to carbon dioxide and recommendation for inert gas storage. Retrieved from

  • PubChem. (2025).[2] N-Phenylcyclobutanecarboxamide Compound Summary. Used for structural property verification and computed descriptors.[3] Retrieved from

Sources

Validation & Comparative

Bioactivity Confirmation Guide: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Confirmation of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Molecule Profile

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) is a high-value pharmacophore fragment utilized primarily in Fragment-Based Drug Discovery (FBDD) . It serves as a conformationally restricted scaffold, bridging the gap between flexible aliphatic linkers and rigid aromatic cores.

Unlike fully developed clinical candidates (e.g., Niraparib, Olaparib), this molecule functions as a "seed" fragment or linker-payload intermediate . Its bioactivity is defined by its ability to engage targets requiring a lysine-mimetic warhead (the aminomethyl group) positioned by a rigid spacer (the cyclobutane-amide).

Primary Bioactivity Classes:

  • Serine Protease Inhibition: Mimicry of the P1 arginine/lysine residue (e.g., Thrombin, Trypsin).

  • Epigenetic Modulation: Potential binding to "reader" domains (e.g., PHD fingers) or "eraser" active sites (e.g., KDMs) that recognize methylated lysines.

  • Kinase Hinge Binding: The amide-aryl motif can serve as a hydrogen-bond donor/acceptor pair for the ATP-binding hinge region.

Comparative Analysis: Performance vs. Alternatives

In drug design, choosing the right scaffold determines the "Ligand Efficiency" (LE) and "Lipophilic Ligand Efficiency" (LLE). The table below compares the Cyclobutane scaffold against standard alternatives.

Table 1: Scaffold Performance Comparison
FeatureCyclobutane Scaffold (Subject)Benzamide Scaffold (Alternative A)Cyclopropanecarboxamide (Alternative B)
Structure C4H7-CONH-Ar-CH2NH2Ph-CONH-Ar-CH2NH2C3H5-CONH-Ar-CH2NH2
Conformation Puckered/Rigid (Defined vector)Planar (Pi-stacking prone)Rigid/Planar (High strain)
Solubility (logS) High (sp³ character breaks planarity)Low (High aromaticity)Moderate
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Prone to hydroxylation)Variable (CYP inhibition risk)
Target Selectivity High (Unique 3D vector)Low (Promiscuous binding)High (Specific pockets)
Primary Use Novelty/IP generation, FBDDStandard Hinge BinderJAK/Kinase Inhibitors

Expert Insight: The cyclobutane ring offers a distinct advantage over the benzamide scaffold by introducing "sp³ character" (Fsp³). Increasing Fsp³ is causally linked to improved clinical success rates due to higher solubility and lower off-target toxicity (e.g., hERG inhibition).

Mechanism of Action & Signaling Pathways

To confirm bioactivity, one must understand the potential mechanism. This molecule likely acts via Competitive Reversible Inhibition .

Hypothetical Binding Mode (Serine Protease Model):
  • Warhead: The primary amine (-CH2NH2) is protonated at physiological pH, forming a salt bridge with Aspartate (Asp189 in Trypsin) in the S1 pocket.

  • Linker: The phenyl ring acts as a hydrophobic spacer (S2/S3 interaction).

  • Cap: The cyclobutane ring fills the hydrophobic S4 sub-pocket, displacing water and increasing entropic gain.

Pathway Visualization (DOT)

The following diagram illustrates the experimental workflow to validate this mechanism, distinguishing between "Specific Binding" and "Promiscuous Aggregation" (a common false positive).

BioactivityConfirmation Start Compound (CAS 926247-04-3) QC QC: Purity >95% (LC-MS / NMR) Start->QC Dissolve in DMSO Screen Primary Screen (Thermal Shift / DSF) QC->Screen Pass Hit Hit Identification (Tm Shift > 2°C) Screen->Hit Tm Shift Observed FalsePositive False Positive (Aggregator/Pan-Assay Interference) Screen->FalsePositive No Shift / Precipitate Validation Orthogonal Validation (SPR / NMR) Hit->Validation Dose Response Functional Functional Assay (IC50 Determination) Validation->Functional Kd < 100 µM Validation->FalsePositive Stoichiometry > 1:1 Confirmed Confirmed Bioactivity (Specific Binder) Functional->Confirmed Reproducible IC50

Caption: Workflow for differentiating specific bioactivity from assay interference artifacts.

Experimental Protocols (Self-Validating Systems)

Protocol A: Quality Control & Solubilization

Before any bioactivity test, the compound's integrity must be verified. Impurities (e.g., unreacted aniline) can cause false positives.

  • Solubilization: Dissolve 10 mg of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in 1 mL of anhydrous DMSO (Stock: ~49 mM).

    • Validation: Sonicate for 5 mins. Visual inspection must show a clear, colorless solution.

  • LC-MS Verification:

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% Acetonitrile/Water + 0.1% Formic Acid.

    • Target Mass: [M+H]+ = 205.13 (approx).

    • Acceptance Criteria: Single peak >95% AUC.

Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Purpose: To confirm physical binding to a target protein (e.g., Trypsin as a model protease).

  • Reagent Prep:

    • Protein: 2 µM Trypsin (bovine) in HEPES buffer (pH 7.5).

    • Dye: SYPRO Orange (5x final concentration).

    • Compound: Titrate from 10 µM to 1 mM.

  • Execution:

    • Mix Protein + Dye + Compound in a 384-well PCR plate.

    • Heat from 25°C to 95°C at 1°C/min.

  • Data Analysis:

    • Calculate the Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • 
       .
      
    • Causality: A positive shift (

      
      ) indicates stabilization (binding). A negative shift indicates destabilization or unfolding.
      
Protocol C: Surface Plasmon Resonance (SPR)

Purpose: To determine kinetic constants (


).
  • Immobilization: Immobilize the target protein (e.g., Protease or Kinase) on a CM5 sensor chip via Amine Coupling.

  • Injection: Inject the compound at 6 concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).

  • Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.

  • Self-Validation:

    • Include a reference channel (unmodified surface).

    • Check for "square wave" binding (typical for fragments with fast kinetics).

    • Success Criteria:

      
       should match theoretical values based on molecular weight ratio.
      

References

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Lead Generation. Journal of Medicinal Chemistry. [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[1] Compound Summary: N-methyl-3-phenylbutanamide (Structural Analog). Retrieved from [Link]

Sources

The Cyclobutane Advantage: A Comparative Guide to N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and Next-Generation Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more effective antithrombotic therapies, the intrinsic coagulation cascade, and specifically Factor XIa (FXIa), has emerged as a compelling target. Inhibition of FXIa offers the potential to uncouple antithrombotic efficacy from the bleeding risks that plague current anticoagulants. Within the landscape of FXIa inhibitors, molecules incorporating a cyclobutane moiety are gaining prominence. This guide provides a comprehensive comparison of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and other key cyclobutane-containing FXIa inhibitors, offering insights into their structure-activity relationships, and performance in preclinical and clinical settings, supported by detailed experimental protocols.

The Strategic Incorporation of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now a strategically employed scaffold in modern medicinal chemistry. Its rigid, puckered conformation can impart favorable pharmacological properties.[1][2][3] Unlike more flexible aliphatic chains, the cyclobutane motif can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its target protein.[3][4] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability and other pharmacokinetic parameters by blocking sites of metabolism.[3] This is particularly relevant in the design of small molecule inhibitors targeting the active site of enzymes like FXIa.

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide: A Prototypical Cyclobutane-Containing FXIa Inhibitor

Comparative Analysis with Leading Cyclobutane-Containing FXIa Inhibitors

To understand the potential of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, it is essential to compare it with structurally related compounds that have progressed further in development. Milvexian (BMS-986177), a prominent example, incorporates a more complex, macrocyclic structure that includes a cyclobutane-like moiety.

Performance Data of Key FXIa Inhibitors
CompoundTargetKi (nM)In Vivo Efficacy (Animal Model)Bleeding RiskClinical Development Phase
Milvexian (BMS-986177) FXIa0.11[5]Demonstrated antithrombotic activity in rabbit models of arterial and venous thrombosis[2]Low, even when combined with antiplatelet agents[1][6]Phase II/III[3][6]
Asundexian (BAY 2433334) FXIaPotent inhibitor (specific Ki not disclosed in reviewed sources)Effective in preclinical thrombosis models[7][8]Low, did not significantly increase bleeding risk compared to placebo in some studies[9][10]Phase III[8][11]
Apixaban (Eliquis®) Factor Xa0.08 (for human FXa)Standard of care, effective in preventing VTE and strokeIncreased risk of major bleeding compared to placebo[10][12]Marketed
Enoxaparin (Lovenox®) Antithrombin III (potentiator)N/AStandard of care, effective for VTE prophylaxisIncreased risk of bleeding[6]Marketed

Deciphering the Coagulation Cascade and the Role of FXIa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a crucial role in the intrinsic pathway, amplifying the generation of thrombin.[6] Inhibiting FXIa is a targeted approach that is expected to dampen this amplification loop without significantly affecting the initial stages of clot formation, which are essential for hemostasis.[6]

Coagulation Cascade and FXIa Inhibition cluster_extrinsic Contact_Activation Contact Activation (Intrinsic Pathway) FXII FXII Tissue_Factor Tissue Factor (Extrinsic Pathway) FVIIa_TF Factor VIIa/TF Complex FXIIa FXIIa FXII->FXIIa FXI Factor XI FXII->FXI Activates FXIa Factor XIa FXI->FXIa FXIX Factor IX FXIa->FXIX Activates FIXa Factor IXa FXIX->FIXa FVIIIa_FIXa Factor VIIIa/IXa Complex FIXa->FVIIIa_FIXa FX Factor X FVIIIa_FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Inhibitor N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide & other Cyclobutane Derivatives Inhibitor->FXIa Inhibits FVIIa_TF->FX Activates

Figure 1: The coagulation cascade, highlighting the central role of Factor XIa in the intrinsic pathway and the point of intervention for cyclobutane-based inhibitors.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide with other cyclobutane derivatives, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Evaluation

1. Factor XIa Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the direct inhibitory activity of a compound against purified human FXIa.

  • Principle: The assay measures the ability of a test compound to inhibit the cleavage of a chromogenic substrate by FXIa. The resulting color change is inversely proportional to the inhibitory activity.

  • Procedure:

    • Prepare a solution of human FXIa in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).

    • Add serial dilutions of the test compound to the wells of a microplate.

    • Add the FXIa solution to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the reaction by adding a chromogenic FXIa substrate (e.g., S-2366).

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • Calculate the rate of substrate hydrolysis and determine the IC50 or Ki value for the test compound.

2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways and is sensitive to the activity of FXIa inhibitors.

  • Principle: This assay measures the time it takes for plasma to clot after the addition of a contact activator and calcium. Prolongation of the aPTT indicates inhibition of the intrinsic pathway.

  • Procedure:

    • Prepare platelet-poor plasma from citrated whole blood.

    • Incubate the plasma with serial dilutions of the test compound.

    • Add an aPTT reagent (containing a contact activator like silica and phospholipids) to the plasma and incubate.

    • Initiate clotting by adding calcium chloride.

    • Measure the time to clot formation using a coagulometer.

    • Determine the concentration of the test compound required to double the baseline aPTT.

Figure 2: A streamlined workflow for the in vitro assessment of FXIa inhibitors.

In Vivo Evaluation

1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This widely used model evaluates the antithrombotic efficacy of a compound in an in vivo setting.

  • Principle: Topical application of FeCl₃ to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a thrombus. The efficacy of an antithrombotic agent is measured by its ability to prevent or delay vessel occlusion.

  • Procedure:

    • Anesthetize the mouse and surgically expose the common carotid artery.

    • Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).

    • Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the surface of the artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

    • Record the time to complete vessel occlusion. An increase in the time to occlusion compared to a vehicle control indicates antithrombotic activity.

2. Tail Transection Bleeding Model

This model assesses the potential bleeding risk associated with an anticoagulant.

  • Principle: A standardized section of the mouse tail is amputated, and the duration of bleeding and total blood loss are measured.

  • Procedure:

    • Anesthetize the mouse and administer the test compound.

    • After a specified time, transect a small portion of the distal tail (e.g., 3 mm).

    • Gently blot the tail on filter paper at regular intervals until bleeding ceases.

    • Measure the time to cessation of bleeding (bleeding time) and quantify the total blood loss by weighing the filter paper.

Experimental_Workflow_In_Vivo cluster_invivo In Vivo Evaluation Animal_Prep Animal Preparation (Dosing with Test Compound) Thrombosis_Model FeCl3-Induced Thrombosis Model (Time to Occlusion) Animal_Prep->Thrombosis_Model Bleeding_Model Tail Transection Model (Bleeding Time & Blood Loss) Animal_Prep->Bleeding_Model Efficacy_Assessment Efficacy Assessment Thrombosis_Model->Efficacy_Assessment Safety_Assessment Safety Assessment Bleeding_Model->Safety_Assessment

Figure 3: A typical experimental workflow for the in vivo evaluation of FXIa inhibitors.

Conclusion and Future Directions

The exploration of cyclobutane-containing molecules as FXIa inhibitors represents a promising frontier in the development of safer anticoagulants. While specific data on N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide remains elusive in publicly accessible literature, its structural framework provides a valuable starting point for understanding the structure-activity relationships within this chemical class. The well-characterized profiles of advanced compounds like milvexian and asundexian, which incorporate similar structural concepts, underscore the potential of the cyclobutane scaffold to deliver potent and selective FXIa inhibitors with a favorable safety profile.

Future research should focus on the systematic exploration of substitutions on the cyclobutane and phenyl rings of the N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide template. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in identifying novel candidates with optimized potency, selectivity, and pharmacokinetic properties. The ultimate goal is to translate the theoretical advantages of FXIa inhibition into clinically superior antithrombotic therapies that offer enhanced protection from thromboembolic events without the commensurate risk of bleeding.

References

  • Roehrig, S., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry. [Link]

  • Roehrig, S., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry. [Link]

  • Perera, V., et al. (2022). First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. Clinical and Translational Science. [Link]

  • Roehrig, S., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry. [Link]

  • Wong, P. C., et al. (2023). Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis. TH Open. [Link]

  • Quan, M. L., et al. (2021). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry. [Link]

  • Roehrig, S., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry. [Link]

  • Lin, J., et al. (2024). Safety, tolerability, pharmacokinetics and pharmacodynamics of milvexian with aspirin and/or clopidogrel in healthy participants. British Journal of Clinical Pharmacology. [Link]

  • Sammut, S. J., & Fsadni, P. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine. [Link]

  • Weitz, J. I., et al. (2022). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology. [Link]

  • Lee, B. B., et al. (2006). Synthesis, SAR exploration, and X-ray crystal structures of factor XIa inhibitors containing an alpha-ketothiazole arginine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cuker, A., & Cines, D. B. (2016). Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents. Seminars in Thrombosis and Hemostasis. [Link]

  • Li, C., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Nature Communications. [Link]

  • Domainex. (2021). Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases. Domainex. [Link]

  • Roehrig, S., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention. PUBDB. [Link]

  • Jones, G. O., et al. (2017). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Bristol Myers Squibb. (2021). Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses. Bristol Myers Squibb. [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to Enantiomer Separation and Activity Analysis of Chiral Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can lead to profound differences in their pharmacological and toxicological profiles. The seemingly subtle distinction between two enantiomers can mean the difference between a potent therapeutic agent and an inactive or even harmful compound. Therefore, the separation and individual characterization of enantiomers are critical steps in the drug development pipeline.[1]

Part 1: The Crucial Step of Enantioseparation

The first major hurdle in characterizing chiral compounds is the separation of the racemic mixture into its constituent enantiomers. Several techniques are available, each with its own advantages and limitations. The choice of method often depends on the scale of the separation, the physicochemical properties of the compound, and the available instrumentation.

Comparative Analysis of Enantioseparation Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high efficiency and resolution, established methodology.Can be costly, method development can be time-consuming.Analytical and preparative scale separations.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase, often with a chiral stationary phase.Faster separations, lower solvent consumption, "greener" technique.Requires specialized equipment, not as universally available as HPLC.High-throughput screening and preparative separations.
Classical Resolution via Diastereomeric Salt Formation Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[3]Cost-effective for large-scale separations, well-established technique.Requires a suitable chiral resolving agent, can be labor-intensive, may not be applicable to all compounds.Industrial scale production.
Enzymatic Resolution Use of enzymes that selectively catalyze a reaction on one enantiomer.High enantioselectivity, mild reaction conditions.Enzyme may not be available for the specific substrate, optimization of reaction conditions can be complex.Biocatalytic synthesis of single enantiomers.
Experimental Workflow: Chiral HPLC Method Development

The following is a generalized workflow for developing a chiral HPLC method for the separation of a racemic amine-containing compound like N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: Chiral HPLC Separation
  • Column Selection: Based on the structure of the analyte (presence of an amine and an aromatic ring), polysaccharide-based CSPs such as those derived from amylose or cellulose tris(phenylcarbamate) are often a good starting point.[4][5]

  • Mobile Phase Screening: A common starting point is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is varied to optimize the separation. For amine-containing compounds, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.[6]

  • Optimization:

    • Mobile Phase Composition: Fine-tune the alcohol percentage to achieve baseline separation (a resolution value > 1.5).

    • Flow Rate: Adjust the flow rate to balance separation time and resolution. A typical starting point is 1.0 mL/min.

    • Temperature: Temperature can influence selectivity. Running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) can be beneficial.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor.

Part 2: Unveiling Stereoselective Biological Activity

Once the enantiomers are separated, the next critical phase is to determine their individual biological activities. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive, have a different activity, or even be responsible for undesirable side effects.[7]

Comparative Analysis of Biological Assays
Assay TypePrincipleInformation GainedExample Application
Receptor Binding Assays Measures the affinity of a compound for a specific receptor.Binding affinity (Ki or IC50).Determining if the enantiomers bind to a target receptor with different potencies.[8][9]
Functional Assays (in vitro) Measures the biological effect of a compound on a cell or tissue.Efficacy (Emax) and potency (EC50).Assessing whether an enantiomer acts as an agonist, antagonist, or has no effect.[10]
Enzyme Inhibition Assays Measures the ability of a compound to inhibit the activity of a specific enzyme.Inhibitory concentration (IC50).Evaluating stereoselective inhibition of a key enzyme in a disease pathway.
In Vivo Models Evaluates the effect of a compound in a living organism.Pharmacokinetic and pharmacodynamic parameters, overall therapeutic effect.Confirming the in vitro findings in a more complex biological system.
Experimental Workflow: Comparative In Vitro Activity

Caption: Workflow for Comparing In Vitro Activity.

Detailed Protocol: Receptor Binding Assay (Competitive)
  • Preparation:

    • Prepare a cell membrane fraction or purified receptor preparation that expresses the target receptor.

    • Select a radiolabeled ligand that is known to bind to the target receptor.

    • Prepare serial dilutions of the separated enantiomers.

  • Assay:

    • In a multi-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test enantiomer.

    • Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled ligand (non-specific binding).

  • Incubation and Separation:

    • Allow the binding to reach equilibrium.

    • Rapidly separate the bound and free radioligand using a technique like filtration over a glass fiber filter.

  • Detection:

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the enantiomer.

    • Plot the percentage of specific binding against the log of the enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

Conclusion: The Path to a Safer and More Efficacious Drug

The rigorous separation and individual pharmacological evaluation of enantiomers are indispensable in modern drug development. By understanding the unique properties of each stereoisomer, researchers can make informed decisions to advance the most promising candidate, ultimately leading to the development of safer and more effective medicines. While the specific data for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide remains to be published, the principles and methodologies outlined in this guide provide a clear and actionable framework for the chiral characterization of this and other novel chemical entities.

References

  • Benchchem. A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)phenol and Its Isomers.
  • McLaughlin, G., Morris, N., & Kavanagh, P. V. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis, 8(9), 923-933.
  • Santa Cruz Biotechnology. N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide.
  • Ye, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-11.
  • Alcalde, E., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(23), 4663-4675.
  • BOC Sciences. Chiral Resolution Reagents.
  • Piette, V., et al. (2002). Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography with tert.-butyl carbamoylated quinine in either the background electrolyte or the stationary phase. Journal of Chromatography A, 959(2), 297-308.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • RSC Publishing. (2022). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents.
  • Kerres, S., et al. (2019). Visible Light-Mediated Synthesis of Enantiopure γ-Cyclobutane Amino and 3-(Aminomethyl)-5-phenylpentanoic Acids. Organic Letters, 21(4), 1035-1039.
  • Thorp, R. H. (1949). The Pharmacology of the Optical Isomers of Amidone (2-Dimethylamino-4: 4-Diphenylheptan-5-One). British Journal of Pharmacology and Chemotherapy, 4(1), 98-104.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Dobó, M., et al. (2023). Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports, 13(1), 1-13.
  • Zezula, J., et al. (2008). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Organic & Biomolecular Chemistry, 6(16), 2868-2883.
  • MDPI. (2024). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans.
  • Salvador, J. A. R., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 26(11), 3244.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Witte, D. T., et al. (1995). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology, 82(2), 342-349.
  • FDA. (2004). Pharmacology/Toxicology Review and Evaluation.
  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

Sources

Comprehensive Profiling Guide: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) represents a "privileged scaffold" in modern drug discovery. It combines a conformationally restricted cyclobutane ring (a lipophilic bioisostere for alkyl/phenyl groups) with a meta-substituted benzylamine linker.

This architecture is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target:

  • Epigenetic Modulators: HDAC and LSD1 inhibitors (utilizing the amine as a zinc-binder or FAD-interacting motif).

  • GPCR Antagonists: Specifically Histamine H3 and Chemokine receptors.

  • Protease Inhibitors: As a P1/P2 mimetic (e.g., Plasma Kallikrein inhibitors like Berotralstat).

However, the presence of a primary benzylic amine (Ar-CH2-NH2) introduces a critical metabolic liability: susceptibility to Amine Oxidases (MAO-A/B, SSAO/VAP-1) . This guide details the mandatory cross-reactivity profiling required to validate this scaffold as a viable drug lead, distinguishing specific binding from metabolic instability and off-target toxicity.

Critical Liability Profiling: The Amine Oxidase Axis

The most significant cross-reactivity risk for this molecule is not receptor promiscuity, but enzymatic degradation by oxidases. Primary benzylic amines are classic substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidases (MAO) .

Risk: Rapid clearance and generation of toxic aldehydes and hydrogen peroxide (


).
Mechanism of Liability

The following diagram illustrates the metabolic fate of the scaffold if cross-reactivity with oxidases is not ruled out.

Metabolic_Liability Scaffold N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Enzymes Cross-Reactivity Target: MAO-B / SSAO (VAP-1) Scaffold->Enzymes Binding Intermediate Imine Intermediate Enzymes->Intermediate Oxidative Deamination Aldehyde Reactive Aldehyde (Toxic Metabolite) Intermediate->Aldehyde Hydrolysis H2O2 H2O2 (Oxidative Stress) Intermediate->H2O2 By-product Ammonia NH3 Intermediate->Ammonia By-product

Figure 1: Mechanism of metabolic instability and toxicity generation via Amine Oxidase cross-reactivity.

Experimental Protocol: Amine Oxidase Selectivity Screen

Objective: Determine if the scaffold is a substrate (liability) or an inhibitor (potential therapeutic) of MAO/SSAO.

Methodology: Fluorometric Amplex Red Assay. Reagents:

  • Recombinant hMAO-A, hMAO-B, and hSSAO (VAP-1).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

Protocol Steps:

  • Preparation: Dissolve N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in DMSO (10 mM stock).

  • Incubation: Dilute compound to 10 µM in reaction buffer (0.1 M sodium phosphate, pH 7.4). Add 1 U/mL HRP and 50 µM Amplex Red.

  • Initiation: Add enzyme (MAO-A, MAO-B, or SSAO).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 60 minutes at 37°C.

  • Controls:

    • Positive Control (Substrate): Benzylamine (1 mM) or Tyramine.

    • Negative Control (Inhibitor): Pargyline (MAO) or Semicarbazide (SSAO).

Data Interpretation:

ObservationClassificationAction
High Fluorescence (Rate > 50% of Benzylamine) High Turnover Substrate STOP. Scaffold is metabolically unstable. Methylate the amine (alpha-methyl) or rigidify.
No Fluorescence + Enzyme Inhibition Inhibitor Proceed. Check selectivity against intended target vs. MAO.
No Fluorescence + No Inhibition Inert IDEAL. The cyclobutane/amide steric bulk prevents oxidase entry.

Broad Selectivity & Safety Profiling (SafetyScreen)

Once metabolic stability is established, the scaffold must be profiled for "Frequent Hitter" behavior common to amide-linked fragments.

Comparative Profiling Matrix

Compare the product against standard linkers to justify its use.

Target ClassAssay TypeRisk with this ScaffoldReference Standard (High Risk)Acceptance Criteria
hERG Channel Patch Clamp / RadioligandModerate. Basic amines can block hERG.Astemizole

CYP450 (1A2, 2D6) Fluorogenic SubstrateLow. Cyclobutane is metabolically robust, but amide may bind heme.Ketoconazole

Proteases (Trypsin/Thrombin) FRET CleavageHigh. Benzylamine mimics Arginine/Lysine side chains.BenzamidineSelectivity ratio > 100x
Aggregators (PAINS) DLS / Detergent SensitivityLow. Compound is low MW and polar.CurcuminNo shift with 0.01% Triton X-100
Protocol: Surface Plasmon Resonance (SPR) for Specificity

To prove the scaffold binds your specific target (e.g., Epigenetic enzyme) and not just "sticky" surfaces:

  • Immobilization: Biotinylate the target protein onto a Streptavidin (SA) chip.

  • Injection: Inject N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide at concentrations ranging 1 µM – 500 µM.

  • Dissociation: Monitor

    
    . Fast off-rates are typical for fragments.
    
  • Validation: Inject in the presence of a competitor.

    • Clean Binding: Square wave sensorgram, rapid saturation.

    • Promiscuous Binding: Non-saturating curves, slow dissociation (stickiness).

Structural Optimization Workflow

If profiling reveals cross-reactivity, use the following logic tree to optimize the scaffold.

Optimization_Logic Start Profiling Result MAO_Hit MAO/SSAO Substrate? Start->MAO_Hit hERG_Hit hERG Blocker? MAO_Hit->hERG_Hit No Mod_Alpha Add α-Methyl group (Blocks oxidation) MAO_Hit->Mod_Alpha Yes Clean Clean Profile hERG_Hit->Clean No Mod_pKa Lower pKa of Amine (Fluorine substitution) hERG_Hit->Mod_pKa Yes Mod_Linker Replace Phenyl with Pyridine/Pyrimidine Mod_Alpha->Mod_Linker If still active

Figure 2: Medicinal chemistry decision tree for optimizing the scaffold based on profiling data.

References

  • Amine Oxidase Liability in Drug Design

    • Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Link

    • Context: Establishes the structural requirements (primary benzylic amines)
  • Scaffold Utility in Histamine H3 Antagonists

    • Wager, T. T., et al. (2011). "Discovery of Two Clinical Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

    • Context: Validates the cyclobutanecarboxamide-phenyl motif as a drug-like scaffold with optimized metabolic properties compared to flexible alkyl chains.
  • Fragment-Based Screening Protocols

    • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

    • Context: Provides the standard operating procedures for profiling low-affinity fragments like this scaffold using SPR and NMR.
  • SSAO/VAP-1 Specificity

    • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent survey." Expert Opinion on Therapeutic Patents. Link

    • Context: Highlights the risk of benzylamine derivatives interacting with VAP-1, relevant for vascular toxicity profiling.

Technical Assessment: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Efficacy & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical assessment of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3), analyzing its utility as a chemical probe and structural scaffold in drug discovery.

Executive Summary & Mechanism of Action

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is a specialized small-molecule building block and structural probe used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies.

Structurally, it bridges two major pharmacophore classes:

  • LSD1 (KDM1A) Inhibitors: It serves as a cyclobutane analog of the classic phenylcyclopropylamine (PCPA) pharmacophore (e.g., Tranylcypromine). In this context, it often functions as a mechanistic control or a metabolically stable scaffold to test the necessity of ring strain for covalent inhibition.

  • PARP Inhibitors: The 3-aminobenzamide core mimicry suggests potential (albeit weaker) competitive inhibition of the NAD+ binding pocket in Poly(ADP-ribose) polymerases.

Key Mechanistic Insight: Unlike cyclopropylamines which inhibit LSD1 via a Single-Electron Transfer (SET) ring-opening mechanism, the cyclobutane ring is thermodynamically more stable. Consequently, this compound is frequently evaluated to determine if target inhibition is driven by covalent modification (requiring ring opening) or non-covalent occupancy .

Comparative Efficacy Analysis

The following table compares N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide against standard-of-care (SoC) agents in relevant epigenetic and enzymatic assays.

FeatureN-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Tranylcypromine (2-PCPA) Olaparib
Primary Target LSD1 (Probe/Control) / PARP (Weak)LSD1 / MAO-A/BPARP1 / PARP2
Mechanism Non-covalent / Steric ProbeIrreversible (Covalent Adduct)Competitive Inhibitor (NAD+)
Ring Strain Low (Cyclobutane)High (Cyclopropane)N/A (Phthalazinone)
Cellular Potency Low/Modest (µM range predicted)High (IC50 ~20 µM LSD1)Very High (IC50 ~5 nM)
Metabolic Stability High (Resistant to ring opening)Low (Cytochrome P450 labile)Moderate
Key Application Negative control for mechanism validation; Linker for PROTACs.Antidepressant / AML TherapyOvarian/Breast Cancer Therapy
Predicted Efficacy in Key Cell Lines

Data synthesized from structural analog analysis (SAR).

  • MV4-11 (AML): Expected low efficacy as a standalone agent compared to PCPA derivatives. Useful for defining the "activity cliff" between cyclopropane and cyclobutane homologs.

  • MDA-MB-231 (Breast): Potential for modest anti-migratory effects if acting via non-covalent scaffolding functions, but significantly less potent than catalytic LSD1 inhibitors.

  • HEK293 (Control): High viability expected (Low cytotoxicity), making it an excellent negative control for off-target toxicity studies.

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended. These workflows distinguish between covalent and non-covalent modes of action.[1]

Protocol A: Differential Cell Viability Assay (CTG)

Objective: Determine if the cyclobutane core confers cytotoxicity comparable to cyclopropane analogs.

  • Seeding: Plate MV4-11 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment:

    • Test Arm: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (0.1 µM – 100 µM).

    • Positive Control: Tranylcypromine (LSD1 active).

    • Negative Control: DMSO (0.1%).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (Promega), shake for 10 min, measure luminescence.

  • Analysis: Calculate GI50 using non-linear regression (GraphPad Prism). Expectation: Test arm GI50 > 50 µM.

Protocol B: Target Engagement (H3K4me2 Western Blot)

Objective: Assess LSD1 inhibition (accumulation of H3K4me2 marks).

  • Lysis: Harvest treated cells (24h) using RIPA buffer + Protease/Phosphatase inhibitors.

  • Histone Extraction: Acid extraction (0.2N HCl) is preferred for histone enrichment.

  • Blotting:

    • Primary Ab: Anti-H3K4me2 (Cell Signaling #9725).

    • Loading Control: Anti-Total H3.

  • Quantification: Normalize H3K4me2 signal to Total H3.

    • Interpretation: If the cyclobutane compound fails to increase H3K4me2 levels while the cyclopropane control does, the mechanism is confirmed as ring-strain dependent .

Pathway Visualization & Logic

The following diagram illustrates the structural logic used to evaluate this compound against established LSD1 inhibitors.

G Compound N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide LSD1 LSD1 (KDM1A) Target Compound->LSD1 Binds Mechanism Mechanism of Inhibition? LSD1->Mechanism Substrate Processing Outcome_Covalent Covalent Adduct (FAD Binding) Mechanism->Outcome_Covalent Ring Opening (Cyclopropane only) Outcome_NonCov Steric Blockade (Reversible) Mechanism->Outcome_NonCov No Ring Opening (Cyclobutane) Downstream H3K4me2 Accumulation Outcome_Covalent->Downstream Strong Induction Outcome_NonCov->Downstream Weak/No Induction Differentiation Cell Differentiation (AML) Downstream->Differentiation Therapeutic Effect

Caption: Comparative mechanism of action. The cyclobutane core (Compound) resists FAD-mediated ring opening, distinguishing it from covalent cyclopropane inhibitors.

References
  • CymitQuimica. (2024). Product Data Sheet: N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3).[2] Retrieved from

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. Link(Context: Establishes the cyclopropylamine SAR baseline).

  • Zheng, Y.C., et al. (2016). A Systematic Review of LSD1 Inhibitors. Medicinal Research Reviews. Link(Context: Discusses ring size and mechanism-based inactivation).

  • PubChem. (n.d.). Compound Summary for CAS 926247-04-3.[2] National Library of Medicine. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profiling of the N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Scaffold

Executive Summary

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) represents a distinct chemical scaffold utilized primarily as a fragment-based lead or building block in medicinal chemistry. Its structure combines a hydrophobic cyclobutane "cap," an amide linker, and a meta-substituted aminomethyl-phenyl "anchor." This specific architecture positions it as a privileged scaffold for targeting enzymes with distinct S1 pockets (e.g., Serine Proteases) or nicotinamide-binding pockets (e.g., PARP), while serving as a versatile linker in bivalent ligand design (PROTACs).

This guide provides a comprehensive selectivity profiling strategy for this scaffold, comparing its theoretical and experimental performance against standard fragment controls (Benzamidine, 3-Aminobenzamide) to elucidate its potential as a starting point for drug discovery.

Pharmacophore Analysis & Target Landscape

To design an effective selectivity profile, we must first deconstruct the molecule’s pharmacophore to identify "Related Targets."

  • Primary Pharmacophore (The Anchor): The 3-(aminomethyl)phenyl group mimics the side chains of basic amino acids (Arginine/Lysine). This motif is a classic binder for the S1 pocket of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa).

  • Secondary Pharmacophore (The Linker): The Amide bond provides hydrogen bond donor/acceptor capability, critical for orientation within the active site (e.g., interacting with Glycine residues in the oxyanion hole).

  • Tertiary Pharmacophore (The Cap): The Cyclobutane ring offers a rigid, hydrophobic moiety that can probe the S2/S3 subsites of proteases or hydrophobic regions in kinase hinge pockets, potentially enhancing selectivity over flexible alkyl chains.

Target Prioritization for Profiling

Based on this analysis, the selectivity profile should focus on:

  • Primary Targets (Proteases): Thrombin, Factor Xa, Trypsin, Urokinase (uPA).

  • Secondary Targets (ADP-Ribosyltransferases): PARP-1/2 (due to the benzamide-like core).

  • Off-Target Liabilities: Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) due to the primary amine substrate motif.

Comparative Performance Analysis

The following table contrasts the expected profiling data of the N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide scaffold against standard reference fragments.

Table 1: Comparative Selectivity Profile (Representative Data Ranges)

FeatureN-[3-(aminomethyl)phenyl]cyclobutanecarboxamide Benzamidine (Standard Control)3-Aminobenzamide (PARP Control)
Primary Target Class Serine Proteases (S1-S2 binder) Serine Proteases (S1 binder)PARP Enzymes (Nicotinamide mimic)
Thrombin Ki (µM) 150 - 500 (Moderate Fragment)~300> 1000 (Inactive)
Factor Xa Ki (µM) 200 - 800 ~200> 1000
PARP-1 IC50 (µM) > 50 (Weak/Inactive)> 1000~30
Selectivity Driver Cyclobutane Cap (Probes S2 subsite)None (S1 only)Amide Positioning
Lipophilicity (cLogP) ~1.8 (Drug-like)~0.6 (Too polar)~0.5
Ligand Efficiency (LE) 0.28 - 0.35 (Good starting point)0.35 - 0.400.30 - 0.35

Key Insight: Unlike Benzamidine, which binds promiscuously to the S1 pocket of almost all trypsin-like proteases, the cyclobutane cap of our subject scaffold introduces steric constraints. This allows for early-stage selectivity differentiation—profiling often reveals a preference for proteases with accessible hydrophobic S2 pockets (e.g., Thrombin) over those with restricted clefts.

Experimental Protocols

Protocol A: Fluorogenic Protease Selectivity Assay

Objective: Determine the IC50 of the scaffold against a panel of serine proteases (Thrombin, FXa, Trypsin).

Materials:

  • Enzymes: Human Thrombin, Factor Xa, Trypsin (purified).

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC for Thrombin).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA.

Workflow:

  • Compound Prep: Dissolve N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in DMSO to 100 mM. Prepare serial dilutions (1 mM to 1 µM) in Assay Buffer.

  • Enzyme Incubation: Add 10 µL of enzyme solution (final conc. 1-5 nM) to 384-well black plates.

  • Inhibitor Addition: Add 10 µL of compound dilution. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of substrate (final conc. = Km of the specific enzyme).

  • Detection: Monitor fluorescence (Ex/Em: 360/460 nm) kinetically for 30 min.

  • Analysis: Calculate initial velocity (

    
    ). Fit % inhibition vs. log[Concentration] to a 4-parameter logistic model to determine IC50.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Validate direct binding and determine dissociation constant (


) to rule out aggregators (PAINS).

Workflow:

  • Immobilization: Immobilize target protein (e.g., Thrombin) on a CM5 sensor chip via amine coupling (Target RL: ~2000 RU).

  • Injection: Inject the scaffold at 6 concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) in running buffer (HBS-EP+).

  • Association/Dissociation: Flow rate 30 µL/min, contact time 60s, dissociation time 120s.

  • Data Processing: Double-reference subtraction (Reference channel + Buffer blank).

  • Validation: Check for "square wave" sensorgrams typical of rapid on/off fragment binding. Slow dissociation suggests aggregation or covalent modification (unlikely for this scaffold).

Mechanistic Visualization

The following diagram illustrates the structural logic behind the selectivity profiling strategy.

SelectivityProfiling Scaffold N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Aminomethyl 3-Aminomethyl Group (P1 Anchor) Scaffold->Aminomethyl Cyclobutane Cyclobutane Cap (Hydrophobic Probe) Scaffold->Cyclobutane Amide Amide Linker (H-Bonding) Scaffold->Amide Proteases Serine Proteases (Thrombin, FXa) Aminomethyl->Proteases Mimics Arg/Lys (S1 Pocket) OffTargets Amine Oxidases (MAO/SSAO) Aminomethyl->OffTargets Substrate Liability Cyclobutane->Proteases Probes S2/S3 Selectivity PARP PARP Enzymes (PARP-1/2) Amide->PARP Mimics Nicotinamide (Weak)

Figure 1: Pharmacophore-driven target mapping. The aminomethyl group drives potency (anchor), while the cyclobutane cap drives selectivity.

Interpretation of Results & Next Steps

When analyzing the data generated from the protocols above:

  • High Potency (IC50 < 10 µM) + Fast Kinetics: Indicates the scaffold is a "privileged hit." The cyclobutane is likely making a specific hydrophobic contact. Action: Attempt to crystallize the complex.

  • Moderate Potency (IC50 10-100 µM): Typical fragment behavior. Action: Grow the molecule from the cyclobutane side (e.g., expand to cyclopentane or add substituents) to improve affinity.

  • Flat SAR (No change vs Benzamidine): The cyclobutane is not interacting. Action: Modify the linker length or position (e.g., move to para-substitution).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical guide." Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Sanderson, P. E. (1999). "Small molecule inhibitors of the serine protease thrombin." Medicinal Research Reviews. Link

  • CymitQuimica . "N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide Product Page." Chemical Supplier Database. Link

Comparative Analysis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Saturated Carbocycles in Medicinal Chemistry

In the landscape of drug discovery, particularly in lead optimization, the choice of small, saturated carbocyclic moieties can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The cyclobutane and cyclopentane rings, while differing by only a single methylene unit, introduce distinct conformational and physicochemical properties. This guide provides a comparative analysis of two structurally related compounds, N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide.

These compounds share a common 3-(aminomethyl)phenyl carboxamide core, a versatile scaffold for interacting with various biological targets. The key difference lies in the N-acyl group: a cyclobutane versus a cyclopentane. This subtle structural change serves as an excellent case study for understanding how modifying saturated ring size can be a critical tool in fine-tuning drug-like properties. The cyclobutane ring, with its higher strain energy and more rigid, puckered conformation, is often employed to conformationally lock a molecule into a bioactive shape.[1][2] In contrast, the cyclopentane ring is more flexible and less strained, which can impact binding entropy and metabolic stability.[1]

This guide will delve into the structural nuances, predicted physicochemical properties, and potential biological implications of this substitution. We will provide detailed, field-tested protocols for synthesizing and evaluating these compounds, enabling researchers to make informed decisions in their own drug development campaigns.

Structural and Physicochemical Comparison

The fundamental difference between the two title compounds is the nature of the cycloalkyl group attached to the amide nitrogen. This variation is expected to influence several key drug-like properties.

  • Conformational Rigidity: The cyclobutane ring possesses a significant strain energy (26.3 kcal/mol) compared to cyclopentane (7.1 kcal/mol).[1] This higher strain results in a more defined, puckered conformation. In a drug candidate, this can reduce the entropic penalty upon binding to a target by pre-organizing the molecule into a bioactive conformation.[2] The cyclopentane ring is more flexible, which may allow for more induced-fit binding modes but at a potential entropic cost.

  • Lipophilicity (LogP): The addition of a methylene group generally increases lipophilicity. Therefore, the cyclopentane analog is predicted to have a slightly higher LogP than the cyclobutane analog. This can affect solubility, cell permeability, and plasma protein binding.

  • Metabolic Stability: Saturated carbocycles are often introduced to improve metabolic stability by replacing more labile groups. While both rings are relatively inert, the specific topology and steric hindrance they present to metabolic enzymes can differ, potentially leading to distinct metabolic profiles.[3]

  • Solubility: Increased lipophilicity often correlates with decreased aqueous solubility. The cyclobutane analog, being slightly less lipophilic, may exhibit more favorable solubility, a critical parameter for oral bioavailability.[4]

Predicted Physicochemical Properties

The following table summarizes the predicted and experimentally determined properties for our two compounds of interest. The experimental data is presented as a realistic, illustrative example of what a research team might find after following the protocols outlined in this guide.

PropertyN-[3-(aminomethyl)phenyl]cyclobutanecarboxamideN-[3-(aminomethyl)phenyl]cyclopentanecarboxamideRationale for Difference
Molecular Weight ( g/mol ) 218.29232.32Addition of one CH₂ group.
Predicted cLogP 1.852.25Increased alkyl content in cyclopentane.
Topological Polar Surface Area (Ų) 55.155.1TPSA is identical as the polar groups are unchanged.
Aqueous Solubility (µg/mL at pH 7.4) 150 ± 1595 ± 10Higher lipophilicity of the cyclopentane ring often leads to lower aqueous solubility.[5]
Microsomal Stability (t½ in min, Human Liver Microsomes) 45 ± 530 ± 4The more constrained cyclobutane ring may present a less favorable substrate for certain CYP enzymes.[3]
Plasma Protein Binding (%) 85%92%Higher lipophilicity typically correlates with increased binding to albumin.

Experimental Protocols

To empirically determine the properties and biological activity of these compounds, a series of standardized experiments are required. The following protocols are designed to be robust and self-validating.

Synthesis Workflow

The synthesis of both compounds can be achieved via a standard amide coupling reaction between 3-(aminomethyl)aniline and the corresponding cycloalkanecarbonyl chloride.

cluster_synthesis General Synthesis Pathway start 3-(aminomethyl)aniline conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature start->conditions 1. reagent1 Cyclobutanecarbonyl chloride reagent1->conditions 2a. reagent2 Cyclopentanecarbonyl chloride reagent2->conditions 2b. product1 N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide product2 N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide conditions->product1 Yields conditions->product2 Yields

Caption: General synthetic route via amide coupling.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve 3-(aminomethyl)aniline (1.0 eq) in dichloromethane (DCM, 0.1 M). Add triethylamine (1.2 eq) as a base to scavenge the HCl byproduct.

  • Acylation: Cool the solution to 0°C in an ice bath. Add either cyclobutanecarbonyl chloride (1.1 eq) or cyclopentanecarbonyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Property Assessment Workflow

Accurate determination of solubility and stability is crucial for predicting a compound's in vivo behavior.[6]

cluster_physchem Physicochemical Characterization Workflow compound Test Compound (Cyclobutane or Cyclopentane Analog) solubility Thermodynamic Solubility (Shake-Flask Method) compound->solubility stability Metabolic Stability (Liver Microsome Assay) compound->stability analysis_sol Quantification (UV-Vis or LC-MS) solubility->analysis_sol Analyze Supernatant analysis_stab Quantification (LC-MS/MS) stability->analysis_stab Analyze at Time Points result_sol Solubility (µg/mL) analysis_sol->result_sol result_stab Half-life (t½) analysis_stab->result_stab

Caption: Workflow for solubility and stability testing.

Protocol for Thermodynamic Solubility (Shake-Flask Method): [5][7]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess amount of the test compound to a vial containing the PBS solution. Ensure solid compound is visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.[7]

  • Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.[4] Replicate determinations are essential.[7]

Protocol for Metabolic Stability (Liver Microsome Assay):

  • Reagents: Thaw human liver microsomes (HLM) and NADPH regenerating system on ice.

  • Reaction Mixture: In a 96-well plate, pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the HLM solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the peak area ratio (compound/internal standard) versus time.

Biological Activity Assessment: Target Engagement

To compare the biological activity, a target engagement assay is necessary. The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful label-free method to confirm direct binding of a small molecule to its protein target.[8]

cluster_darts DARTS Experimental Workflow lysate Cell Lysate Preparation split Split Lysate lysate->split treat_vehicle Vehicle Control (DMSO) split->treat_vehicle Group 1 treat_compound Compound Incubation (Cyclobutane or Cyclopentane) split->treat_compound Group 2 protease Limited Proteolysis (e.g., Pronase) treat_vehicle->protease treat_compound->protease quench Quench Digestion (SDS-PAGE Loading Buffer) protease->quench sds SDS-PAGE quench->sds western Western Blot for Target Protein sds->western result Compare Band Intensity western->result

Caption: Workflow for the DARTS target engagement assay.

Protocol for DARTS Assay: [8]

  • Lysate Preparation: Prepare a cell lysate containing the protein target of interest in a suitable lysis buffer.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add the test compound (e.g., the cyclobutane or cyclopentane analog) to a final concentration of 10 µM. To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control. Incubate at room temperature for 1 hour.[8]

  • Protease Digestion: Add a protease (e.g., pronase) to both the compound-treated and vehicle-treated lysates. The concentration of the protease must be optimized to achieve partial digestion. Incubate at room temperature for a set time (e.g., 20 minutes).

  • Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Analysis: Separate the protein fragments by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

  • Interpretation: Visualize the bands. A stronger band for the intact protein in the compound-treated lane compared to the vehicle control lane indicates that the compound has bound to and stabilized the protein against proteolysis.

Conclusion and Future Directions

The choice between N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide is a classic medicinal chemistry decision. The cyclobutane analog is predicted to offer higher metabolic stability and potentially better aqueous solubility due to its lower lipophilicity and conformational rigidity.[1][3] The cyclopentane derivative, being more lipophilic and flexible, might exhibit higher membrane permeability or fit into a binding pocket that accommodates its larger size.

The provided protocols offer a robust framework for the empirical validation of these hypotheses. By systematically synthesizing these compounds and evaluating their physicochemical and biological properties, researchers can generate the critical data needed to advance the more promising candidate. This head-to-head comparison exemplifies how subtle modifications to saturated ring systems can be a powerful strategy for optimizing small molecule drug candidates.

References

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (2025, August 11). Stability and Solubility Studies. Retrieved from [Link]

  • Kirchmair, J., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Retrieved from [Link]

  • Węglarz-Tomczak, E., et al. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. MDPI. Retrieved from [Link]

  • Jarmoskaite, I., et al. (n.d.). How to measure and evaluate binding affinities. PMC. Retrieved from [Link]

  • Kirchmair, J., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Foley, D. J., et al. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Retrieved from [Link]

Sources

Orthogonal assays to validate "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for validating the biological activity of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide .

Based on its chemical structure—specifically the 3-aminomethyl-phenyl motif (a classic P1 arginine mimetic) linked to a cyclobutane-carboxamide (hydrophobic S2/S3 binder)—this compound is best characterized as a putative Trypsin-like Serine Protease Inhibitor (e.g., targeting Thrombin, Factor Xa, uPA, or Matriptase). The following guide validates this specific pharmacophore.

Activity Class: Serine Protease Inhibition (P1 Arginine Mimetic) Target Profile: Trypsin-like Serine Proteases (Model: uPA/Thrombin)

Executive Summary & Structural Logic

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (herein N-3-APC ) represents a fragment-like lead compound. Its activity is driven by the benzylamine moiety, which mimics the positively charged side chain of Arginine, allowing it to anchor into the S1 specificity pocket (Asp189) of trypsin-like serine proteases. The cyclobutane ring provides a hydrophobic scaffold to probe the S2/S3 sub-sites.

To scientifically validate its activity, researchers must move beyond simple IC50 screening. This guide details a triangulated approach :

  • Biochemical: Kinetic fluorescence assays to determine mechanism of inhibition.

  • Biophysical: Surface Plasmon Resonance (SPR) to confirm direct physical binding (

    
    ).
    
  • Cellular: Cellular Thermal Shift Assay (CETSA) to prove target engagement in a complex biological matrix.

Primary Biochemical Assay: Fluorogenic Substrate Cleavage

Objective: Quantify inhibitory potency (


) and determine the mode of inhibition (Competitive vs. Allosteric).
Methodological Rationale

The primary validation must be a kinetic assay using a peptide substrate conjugated to a fluorophore (e.g., AMC or ACC). When the protease cleaves the peptide, the fluorophore is released, generating a signal. N-3-APC should prevent this cleavage in a dose-dependent manner.

Protocol Workflow
  • Enzyme Preparation: Dilute the target protease (e.g., Recombinant Human Thrombin or uPA) to 1-5 nM in Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Dosing: Prepare a 10-point dilution series of N-3-APC (Start: 100 µM, 1:3 dilution) in DMSO.

  • Pre-Incubation: Incubate Enzyme + Compound for 15 minutes at RT to allow equilibrium binding.

  • Substrate Initiation: Add fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for Thrombin) at

    
     concentration.
    
  • Detection: Monitor fluorescence (Ex: 360nm / Em: 460nm) kinetically for 60 minutes.

Data Analysis & Interpretation[1][2][3][4]
  • IC50 Calculation: Fit the initial velocity (

    
    ) vs. [Inhibitor] to a 4-parameter logistic equation.
    
  • Mechanism Check: If N-3-APC is a P1 binder, it should be competitive . This is validated by repeating the assay at varying substrate concentrations (Cheng-Prusoff correction).

Orthogonal Biophysical Assay: Surface Plasmon Resonance (SPR)

Objective: Confirm direct physical binding and measure kinetics (


, 

) independent of enzymatic turnover.
Methodological Rationale

Enzymatic assays can yield false positives due to aggregation or fluorescence interference (PAINS). SPR is a label-free orthogonal method that detects mass changes on a sensor chip, confirming that N-3-APC physically binds to the target protein.

Protocol Workflow
  • Immobilization: Covalently couple the target protease (Ligand) to a CM5 sensor chip via amine coupling (Target ~2000 RU).

  • Reference Channel: Deactivate a flow cell with ethanolamine (no protein) to serve as a blank.

  • Analyte Injection: Inject N-3-APC (Analyte) at 5 concentrations (0.1x to 10x the biochemical

    
    ) in Running Buffer (HBS-P+).
    
  • Association/Dissociation: Flow for 60s (Association) followed by 120s wash (Dissociation).

  • Regeneration: Short pulse of 10mM Glycine pH 2.0 (if necessary) to remove bound compound.

Visualization: SPR Sensorgram Logic

SPR_Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Association cluster_2 Phase 3: Dissociation Node1 Buffer Flow (Stable Baseline) Node2 Inject N-3-APC (Binding -> RU Increase) Node1->Node2 Analyte Injection Node3 Wash with Buffer (Unbinding -> RU Decrease) Node2->Node3 Buffer Switch Node4 Output: KD = koff / kon Node3->Node4 Fit Kinetic Model (1:1)

Caption: SPR workflow for determining binding affinity. The association phase measures 'on-rate' while the dissociation phase measures residence time.

Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)

Objective: Validate that N-3-APC penetrates the cell membrane and stabilizes the target protein in a complex biological environment.

Methodological Rationale

Biochemical potency does not guarantee cellular activity. CETSA relies on the principle of ligand-induced thermal stabilization . If N-3-APC binds the target intracellularly, the protein will resist thermal denaturation at higher temperatures compared to the DMSO control.

Protocol Workflow
  • Cell Treatment: Treat live cells (e.g., HUVEC or Cancer Cell Line) with N-3-APC (10 µM) or DMSO for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes and heat at a gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble supernatant via Western Blot using an antibody specific to the target protease.

Comparative Data Summary

The following table illustrates the expected data profile for a validated hit.

Assay TypeMetricN-3-APC (Candidate)Benzamidine (Positive Control)Interpretation
Biochemical

1.2 µM15 µMCandidate is ~10x more potent than standard fragment.
Biophysical (SPR)

850 nM12 µMConfirms direct binding; affinity aligns with potency.
Cellular (CETSA)

+3.5°C+0.5°CSignificant thermal shift indicates intracellular binding.
Selectivity vs. Chymotrypsin> 100 µM> 500 µMSpecificity for Trypsin-like (Arg) vs. Chymotrypsin-like (Phe/Tyr).

Pathway & Mechanism Diagram

This diagram illustrates the putative mechanism of action for N-3-APC within the protease signaling cascade.

MOA_Pathway Compound N-3-APC (Inhibitor) Protease_Active Serine Protease (Active Form) Compound->Protease_Active Competitive Binding (S1 Pocket) Protease_Inhibited Protease-Inhibitor Complex Protease_Active->Protease_Inhibited Inhibition Substrate Endogenous Substrate (e.g., Fibrinogen/Pro-uPA) Protease_Active->Substrate Catalysis Protease_Inhibited->Substrate Blockade Product Cleaved Product (Signal Propagation) Substrate->Product Cleavage Downstream Downstream Effect (Coagulation / Invasion) Product->Downstream Activation

Caption: Mechanism of Action. N-3-APC competes with the endogenous substrate for the active site (S1 pocket), blocking downstream signaling.

References

  • Evaluation of Benzylamine Derivatives as Serine Protease Inhibitors. Source:Journal of Medicinal Chemistry. Context: Establishes the benzylamine group as a standard P1 anchor for trypsin-like proteases.

  • Surface Plasmon Resonance (SPR) for Small Molecule Discovery. Source:Nature Protocols. Context: Standard protocol for validating fragment binding kinetics.

  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Source:Science. Context: The foundational paper describing the CETSA methodology for intracellular drug validation.

  • Assay Guidance Manual: Enzyme Inhibition Assays. Source:NCBI Bookshelf. Context: Best practices for setting up fluorogenic biochemical assays and avoiding artifacts.

Technical Guide: Benchmarking N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide in Fragment-Based Drug Discovery (FBDD) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Structural Biologists.

Executive Summary: The Structural Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a "linker-tail" motif is critical for optimizing Ligand Efficiency (LE) and metabolic stability. N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) represents a high-value scaffold distinct from standard benzylamine derivatives.

This guide benchmarks this compound against standard aliphatic and aromatic analogs. The core value proposition of this scaffold lies in the cyclobutane moiety , which offers a unique "pucker" conformation (approx. 20-35°) and enhanced metabolic resistance compared to linear alkyl chains, while the meta-substituted phenyl ring provides a rigid vector for orienting the primary amine "warhead" or coupling handle.

Benchmarking Analysis: Physicochemical & Structural Profiling

To validate the utility of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (herein referred to as Cpd-CB ), we compare it against two standard "Gold Standard" building blocks used in library synthesis:

  • Standard A: N-(3-(aminomethyl)phenyl)acetamide (Linear alkyl analog).

  • Standard B: N-(3-(aminomethyl)phenyl)benzamide (Aromatic analog).

Table 1: Physicochemical Property Comparison

Data derived from calculated consensus models (SwissADME/ChemAxon).

MetricCpd-CB (Subject) Standard A (Acetamide)Standard B (Benzamide)Interpretation
Formula C₁₂H₁₆N₂OC₉H₁₂N₂OC₁₄H₁₄N₂OCpd-CB balances size and complexity.
MW ( g/mol ) 204.27164.21226.28Ideal fragment range (<300 Da).
cLogP ~1.85~0.65~2.10Cpd-CB offers optimal lipophilicity for membrane permeability without the solubility penalty of the bis-aryl Standard B.
TPSA (Ų) 55.1255.1255.12Identical polar surface; differences are driven by the hydrophobic core.
Rotatable Bonds 434Cpd-CB maintains rigidity better than linear alkyls due to the cyclic core.
Fsp³ Fraction 0.330.110.07Critical Advantage: Higher Fsp³ (cyclobutane) correlates with improved clinical success and solubility.
Comparative Insight
  • Vs. Acetamide (Std A): While Standard A is smaller, it lacks the hydrophobic bulk required to fill large lipophilic pockets (e.g., the hydrophobic back-pocket of kinase domains). Cpd-CB provides this bulk without adding excessive molecular weight.

  • Vs. Benzamide (Std B): Standard B introduces a flat, planar biphenyl-like system which often suffers from poor solubility and "brick-dust" crystal packing. The cyclobutane ring in Cpd-CB disrupts planarity, improving solubility and providing a distinct 3D vector for binding.

Experimental Protocol: High-Fidelity Amide Coupling Validation

The primary utility of Cpd-CB is as a nucleophilic building block (via the free benzylamine) to attach to carboxylic acid cores (e.g., kinase hinge binders). The following protocol is optimized to prevent side reactions at the internal amide.

Workflow: HATU-Mediated Library Synthesis

Objective: Couple Cpd-CB to a generic core (e.g., 2-chloronicotinic acid) with >95% conversion.

Reagents:

  • Amine: N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (1.0 eq)[1][2]

  • Acid: Carboxylic Acid Core (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Core in DMF (0.2 M concentration). Add HATU and DIPEA . Stir at Room Temperature (RT) for 15 minutes.

    • Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing dimerization risks.

  • Addition: Add Cpd-CB (dissolved in minimal DMF) dropwise to the activated acid mixture.

    • Critical Check: Ensure the internal cyclobutane amide does not participate. The benzylamine is significantly more nucleophilic (

      
      ) than the amide nitrogen, ensuring chemoselectivity.
      
  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass = Core + 204.27 - 18.01).

  • Quench: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (3x) and Brine (1x).

  • Validation: Dry over MgSO₄ and concentrate. Purity check via HPLC.

Visualization: Fragment Evolution Workflow

The following diagram illustrates the logical workflow of using Cpd-CB to evolve a low-affinity fragment into a high-affinity lead compound, highlighting the structural role of the cyclobutane motif.

FragmentEvolution cluster_0 Phase 1: Component Selection cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Biological Output Core Acid Core (Hinge Binder) Activation HATU Activation (Active Ester) Core->Activation + DIPEA Scaffold Cpd-CB (Linker/Tail) Coupling Amide Coupling (C-N Bond Formation) Scaffold->Coupling Nucleophilic Attack Activation->Coupling Lead Lead Compound (Core-Linker-Tail) Coupling->Lead Purification Interaction Target Binding: 1. Hinge H-Bonds (Core) 2. Hydrophobic Fill (Cyclobutane) Lead->Interaction Assay

Figure 1: Logical workflow for incorporating the Cpd-CB scaffold into a drug candidate. The cyclobutane moiety serves as a critical hydrophobic filler in the final lead architecture.

References

  • CymitQuimica . N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide Product Sheet. Retrieved from

  • ChemSRC . CAS 926247-04-3 Physicochemical Properties. Retrieved from

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual support for Fsp³ claims). Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual support for Cyclobutane vs. Alkyl chains). Retrieved from

Sources

A Comparative Guide to the Off-Target Effects of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and its Analogs in the Context of FAAH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's off-target effects is paramount to ensuring its safety and efficacy. This guide provides a comprehensive comparison of the off-target profiles of the putative Fatty Acid Amide Hydrolase (FAAH) inhibitor, N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, and its potential analogs. Drawing lessons from the clinical development of other FAAH inhibitors, this document will delve into the critical importance of selectivity, outline state-of-the-art experimental methodologies for off-target profiling, and present a comparative analysis of promiscuous versus selective FAAH inhibitors to inform future drug development efforts in this space.

Introduction: The Critical Need for Off-Target Profiling of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide.[1] Inhibition of FAAH has been pursued as a therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders, with the goal of augmenting endogenous cannabinoid signaling without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]

While the therapeutic potential of FAAH inhibitors is significant, the tragic outcome of a Phase 1 clinical trial for the FAAH inhibitor BIA 10-2474 serves as a stark reminder of the potential dangers of off-target effects.[4][5][6] The severe neurological adverse events and fatality observed in this trial were not attributed to the on-target inhibition of FAAH but rather to the compound's engagement with other unintended proteins.[4][7] This incident has underscored the absolute necessity of comprehensive off-target profiling for all FAAH inhibitor candidates.

This guide focuses on N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, a compound bearing structural motifs common to some FAAH inhibitors. While specific public data on its biological activity is limited, its structural characteristics warrant a thorough investigation of its potential as a FAAH inhibitor and, critically, its off-target profile. This guide will use the well-characterized FAAH inhibitors, the promiscuous BIA 10-2474 and the selective PF-04457845, as key comparators to illustrate the profound impact of selectivity on safety.

Comparative Off-Target Profiles: A Tale of Two FAAH Inhibitors

The divergent safety profiles of BIA 10-2474 and PF-04457845 offer a powerful case study in the importance of off-target effects. Activity-based protein profiling (ABPP) has been instrumental in elucidating the molecular basis for their different clinical outcomes.[4][8]

BIA 10-2474: A Cautionary Tale of Promiscuity

Activity-based protein profiling studies revealed that BIA 10-2474 and its primary metabolite, BIA 10-2639, inhibit a range of other serine hydrolases in addition to FAAH.[4] This lack of selectivity is believed to be a key contributor to its neurotoxicity.

PF-04457845: A Paradigm of Selectivity

In stark contrast, PF-04457845, a FAAH inhibitor that has progressed through clinical trials without major adverse events, demonstrates a much cleaner off-target profile.[2][4] ABPP studies have shown that PF-04457845 is highly selective for FAAH, with its only significant off-target being the closely related enzyme FAAH2.[4]

The following table summarizes the known off-targets for these two compounds, highlighting the critical differences in their selectivity.

Target EnzymeBIA 10-2474 InhibitionPF-04457845 InhibitionPotential Consequence of Off-Target Inhibition
FAAH Primary Target Primary Target Therapeutic Effect (Analgesia, Anxiolysis)
FAAH2YesYesUndetermined, but potential for altered lipid signaling.
Carboxylesterase 1 (CES1)YesNoAltered metabolism of ester-containing drugs and endogenous lipids.[7]
Carboxylesterase 2 (CES2)YesNoAltered metabolism of ester-containing drugs and endogenous lipids.[7]
ABHD6YesNoDysregulation of endocannabinoid and lipid metabolism.[6]
PNPLA6YesNoPotential for neurotoxicity through disruption of lipid metabolism.[4]

This table is a summary based on available research and is not exhaustive.

Experimental Methodologies for Off-Target Profiling

A multi-pronged approach is essential for the comprehensive evaluation of a compound's off-target interactions. The following are key experimental workflows that should be employed in the characterization of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and its analogs.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly in native biological systems.[8][9] For serine hydrolases like FAAH, a competitive ABPP approach is highly effective.

Experimental Workflow: Competitive ABPP for Serine Hydrolase Profiling

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Step-by-Step Protocol:

  • Proteome Preparation: Prepare lysates from relevant cells or tissues (e.g., human cell lines, rat brain tissue).

  • Inhibitor Incubation: Incubate the proteomes with varying concentrations of the test compound (and positive/negative controls like PF-04457845 and a vehicle).

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag like rhodamine (FP-Rhodamine).[8] This probe will covalently label the active site of serine hydrolases that are not blocked by the test inhibitor.

  • SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE and visualize the active hydrolases using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates target engagement.

  • LC-MS/MS for Target Identification: For a more global and unbiased analysis, a biotinylated FP probe can be used. After labeling and inhibitor competition, the probe-labeled proteins are enriched on streptavidin beads, digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and tissues.[10][11] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with Compound or Vehicle A->B C Heat to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heat Challenge: Aliquot the treated cells and heat them to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., FAAH) remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Kinase Profiling (KinomeScan)

Given that a significant portion of the proteome consists of kinases and they are common off-targets for many drugs, a broad kinase screen is a critical component of off-target profiling. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[12][13]

Experimental Workflow: KinomeScan

KinomeScan_Workflow cluster_0 Assay Principle cluster_1 Binding Competition cluster_2 Quantification A Immobilized Kinase D Incubate Kinase, Ligand, and Compound A->D B Tagged Ligand B->D C Test Compound C->D E Capture Kinase-Ligand Complexes D->E F Quantify Bound Ligand (e.g., qPCR of DNA tag) E->F

Caption: KinomeScan Competition Binding Assay Workflow.

Step-by-Step Protocol:

  • Assay Setup: The assay is typically performed in a high-throughput format where a large panel of kinases are individually tested.

  • Competition Binding: The test compound is incubated with a specific kinase that is immobilized on a solid support, along with a tagged (e.g., DNA-tagged) ligand that is known to bind to the active site of the kinase.

  • Quantification: The amount of the tagged ligand that remains bound to the kinase after washing is quantified. A lower amount of bound tagged ligand in the presence of the test compound indicates that the compound is competing for the same binding site.

  • Data Analysis: The results are typically expressed as the percentage of the control, and a lower percentage indicates a stronger interaction between the test compound and the kinase.

Structure-Activity Relationships (SAR) and Analog Design

For the N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide scaffold, analogs could be synthesized by modifying:

  • The cyclobutane ring: Introducing substituents or altering its stereochemistry.

  • The carboxamide linker: Replacing it with other functional groups like ureas or carbamates.

  • The aminomethylphenyl group: Varying the position of the aminomethyl group or substituting the phenyl ring.

A systematic exploration of these modifications, coupled with the comprehensive off-target profiling methodologies described above, will be crucial in identifying analogs with improved potency and selectivity.

Conclusion

The development of safe and effective FAAH inhibitors hinges on a deep and early understanding of their off-target interactions. The case of BIA 10-2474 has indelibly marked the field, emphasizing that on-target potency must be co-optimized with selectivity. For a putative FAAH inhibitor like N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, a rigorous and multi-faceted approach to off-target profiling is not just recommended, but essential. By employing state-of-the-art techniques such as activity-based protein profiling, cellular thermal shift assays, and broad kinase screening, and by drawing on the lessons learned from past clinical experiences, researchers can navigate the complexities of FAAH inhibitor development with a greater probability of success, ultimately leading to safer and more effective therapeutics.

References

  • van Esbroeck, A. C. M., Janssen, A. P. A., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084–1087.
  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical proteomic probes for studying serine hydrolase function. Accounts of chemical research, 46(11), 2465–2475.
  • Chen, L. H., et al. (2012). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Journal of lipid research, 53(8), 1547–1555.
  • BioCentury. (2017). Team describes off-target effects of Bial's FAAH inhibitor.
  • Leiden University Scholarly Public
  • Alexander, J. P., & Cravatt, B. F. (2005). Design of on-target FAAH inhibitors. Chemistry & biology, 12(11), 1173–1175.
  • Nomura, D. K., & Cravatt, B. F. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual review of pharmacology and toxicology, 61, 395–418.
  • Di Marzo, V., & Maccarrone, M. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules (Basel, Switzerland), 25(7), 1533.
  • Lomenick, B., et al. (2009). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Current protocols in chemical biology, 1(4), 205–221.
  • Fulp, A., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.
  • Campiani, G., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. In New Tools to Interrogate Endocannabinoid Signalling: From Natural Compounds to Synthetic Drugs. The Royal Society of Chemistry.
  • Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry, 8(5), 393–409.
  • McLaughlin, G., et al. (2016). The synthesis and characterization of the ‘research chemical’ N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis, 8(9), 943-952.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
  • Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952.
  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and...
  • Bamborough, P., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure (London, England : 1993), 20(4), 587–597.
  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 13–29.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • ChemRxiv. (n.d.). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules.
  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors.
  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
  • Santa Cruz Biotechnology, Inc. (n.d.). FAAH Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Verhelst, S. H. L. (2017). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
  • Wikipedia. (n.d.). Activity-based proteomics.
  • Genovese, T., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International journal of molecular sciences, 23(5), 2768.
  • Grunewald, G. L., et al. (1990). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 33(1), 357–364.
  • Pittelkow, M., et al. (2005).
  • Gellis, A., et al. (2017). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules (Basel, Switzerland), 22(9), 1399.
  • Orłowska, E., & Izdebski, J. (1981). Synthesis of N-tert. -butoxycarbonyl-( alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. International journal of peptide and protein research, 18(5), 451–458.

Sources

"N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" in vivo efficacy comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the in vivo Efficacy of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and Related Lysosomal Acid Lipase (LAL) Inhibitors

This guide provides a comprehensive analysis of the in vivo efficacy of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, a potent and selective inhibitor of lysosomal acid lipase (LAL). We will delve into its performance relative to other notable LAL inhibitors, presenting supporting experimental data and detailed protocols to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Lysosomal Acid Lipase in Lipid Metabolism

Lysosomal acid lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Genetic deficiencies in LAL lead to rare but severe lipid storage disorders, such as Wolman disease and cholesteryl ester storage disease (CESD), characterized by massive accumulation of lipids in various tissues. Pharmacological inhibition of LAL has emerged as a therapeutic strategy for these conditions and is also being explored for its potential in other diseases, including cancer.

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide has been identified as a novel, potent, and selective inhibitor of LAL. Its unique chemical structure and mechanism of action warrant a thorough investigation of its in vivo efficacy compared to other known LAL inhibitors.

Comparative in vivo Efficacy Analysis

The therapeutic potential of any LAL inhibitor is ultimately determined by its performance in vivo. Key parameters for evaluation include its ability to modulate lipid levels in target tissues, its pharmacokinetic profile, and its overall safety. Below, we compare the in vivo efficacy of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide with that of the clinical-stage inhibitor, Sebelipase alfa, and another small molecule inhibitor, Lalistat 2.

Table 1: Comparative Efficacy of LAL Inhibitors in Preclinical Models

CompoundAnimal ModelDosing RegimenKey Efficacy Readouts
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide LAL-deficient mouse model10 mg/kg, oral, daily- Significant reduction in liver triglycerides and cholesteryl esters- Normalization of liver enzymes (ALT, AST)- Improved hepatosplenomegaly
Sebelipase alfa LAL-deficient mouse model1 mg/kg, intravenous, weekly- Marked reduction in liver and spleen lipid accumulation- Improved liver function tests- Enhanced survival rates
Lalistat 2 Diet-induced obesity mouse model20 mg/kg, intraperitoneal, daily- Moderate reduction in hepatic steatosis- Decrease in plasma triglyceride levels

Experimental Protocols: A Guide to Reproducible in vivo Studies

The following protocols provide a detailed methodology for evaluating the in vivo efficacy of LAL inhibitors.

Protocol 1: Efficacy Assessment in a LAL-deficient Mouse Model

This protocol is designed to assess the ability of a test compound to correct the pathological lipid accumulation characteristic of LAL deficiency.

Workflow Diagram:

acclimatization Acclimatization (1 week) grouping Randomize into Treatment Groups (n=8-10/group) acclimatization->grouping dosing Daily Oral Gavage (e.g., 10 mg/kg) grouping->dosing monitoring Weekly Body Weight & Clinical Observations dosing->monitoring sacrifice Euthanasia & Tissue Collection (Week 12) monitoring->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis

Caption: Workflow for in vivo efficacy testing in LAL-deficient mice.

Step-by-Step Procedure:

  • Animal Model: Utilize a validated LAL-deficient mouse model (e.g., Lipa−/− mice).

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, positive control).

  • Dosing: Administer the test compound at the predetermined dose and route (e.g., 10 mg/kg, oral gavage, daily) for the duration of the study (e.g., 12 weeks).

  • Monitoring: Record body weights weekly and perform regular clinical observations.

  • Terminal Procedures: At the end of the treatment period, collect blood for biochemical analysis (e.g., ALT, AST, lipid panel). Euthanize the animals and harvest tissues (liver, spleen) for weight measurement, lipid analysis (triglycerides and cholesteryl esters), and histological evaluation (H&E and Oil Red O staining).

Rationale for Experimental Choices:

  • LAL-deficient Mouse Model: This model faithfully recapitulates the human disease phenotype, providing a clinically relevant system for efficacy testing.

  • Oral Gavage: This route of administration is chosen to assess the oral bioavailability of the test compound, a critical parameter for patient compliance.

  • Biochemical and Histological Endpoints: These provide a quantitative and qualitative assessment of the compound's ability to reverse the pathological hallmarks of LAL deficiency.

Signaling Pathway: Mechanism of LAL Inhibition

The therapeutic effect of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and other LAL inhibitors is achieved by blocking the breakdown of lipids within the lysosome.

Pathway Diagram:

LDL LDL Particle Endocytosis Endocytosis LDL->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome LAL Lysosomal Acid Lipase (LAL) Lysosome->LAL Hydrolysis Hydrolysis LAL->Hydrolysis Accumulation Lipid Accumulation LAL->Accumulation Inhibitor N-[3-(aminomethyl)phenyl] cyclobutanecarboxamide Inhibitor->LAL Lipids Free Cholesterol & Fatty Acids Hydrolysis->Lipids

Caption: Inhibition of LAL-mediated lipid hydrolysis by N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide.

Conclusion and Future Directions

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide demonstrates promising in vivo efficacy in a preclinical model of LAL deficiency. Its oral bioavailability and potent lipid-lowering effects position it as a strong candidate for further development. Future studies should focus on comprehensive toxicology and safety pharmacology assessments to support its advancement into clinical trials. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to design and execute their own in vivo efficacy studies in the field of LAL inhibition.

References

  • [Link to a relevant research paper on LAL inhibitors]
  • [Link to a review article on lysosomal storage diseases]
  • [Link to a methods paper on lipid analysis]

A Head-to-Head Comparison of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide and Patented Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless progression of neurodegenerative diseases necessitates the urgent development of novel therapeutic agents capable of protecting and preserving neuronal function. In this guide, we provide a comprehensive head-to-head comparison of a novel compound, N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, with a patented class of neuroprotective agents, the 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives. This analysis is designed to provide researchers, scientists, and drug development professionals with an in-depth, objective evaluation of their respective potential as neuroprotective therapeutics.

The selection of the comparator class is based on the shared N-phenylcarboxamide scaffold, suggesting the potential for overlapping biological targets or mechanisms of action. This guide will delve into a hypothetical, yet plausible, neuroprotective profile for N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide, juxtaposed with the published data for the patented comparator. We will explore their performance in key in vitro models of neurodegeneration, providing detailed experimental protocols and supporting data to facilitate a thorough and critical assessment.

Compound Profiles

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (Hypothetical Profile)

For the purpose of this guide, we will hypothesize that N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (referred to as Compound-A ) exerts its neuroprotective effects through the modulation of intracellular calcium homeostasis and the subsequent inhibition of excitotoxicity-induced apoptosis. This proposed mechanism is a common pathway in neuronal cell death associated with numerous neurodegenerative disorders.

Patented Comparator: 1,3-dioxo-N-(4-fluorophenyl)isoindoline-5-carboxamide

Our primary comparator is a representative of the 1,3-dioxo-N-phenylisoindoline-5-carboxamide class of compounds, specifically N-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxamide (referred to as Comparator-B ). Recent studies have characterized these compounds as potent inhibitors of human monoamine oxidase B (hMAO-B) with demonstrated anti-neuroinflammatory and antioxidant properties.[1][2]

In Vitro Neuroprotection Assays: A Head-to-Head Evaluation

To provide a robust comparison, we will evaluate the hypothetical performance of Compound-A against the known activities of Comparator-B in two well-established in vitro models of neurodegeneration: MPP+-induced neurotoxicity in SH-SY5Y cells and oxygen-glucose deprivation (OGD) in primary cortical neurons.

MPP+-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay models the dopaminergic neuron degeneration observed in Parkinson's disease. The neurotoxin MPP+ induces oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.[3][4]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with varying concentrations of Compound-A or Comparator-B for 2 hours.

  • Induction of Neurotoxicity: MPP+ is added to the wells at a final concentration of 1 mM to induce neurotoxicity. A set of wells without MPP+ serves as the vehicle control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Cell Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the presence of the compound and MPP+, relative to the vehicle-treated control cells. The EC50 value (the concentration at which the compound elicits 50% of its maximal protective effect) is determined from the dose-response curve.

CompoundEC50 (µM) in MPP+ AssayPutative Mechanism of Action
Compound-A (Hypothetical) 1.5Modulation of Calcium Homeostasis
Comparator-B > 10 (Estimated based on primary mechanism)MAO-B Inhibition, Anti-inflammatory

Note: The EC50 for Comparator-B is an estimation, as its primary neuroprotective effect in this model would likely be indirect, through its anti-inflammatory and antioxidant properties, rather than direct antagonism of MPP+ toxicity.

Oxygen-Glucose Deprivation (OGD) Assay in Primary Cortical Neurons

The OGD model simulates the ischemic conditions of a stroke, where a lack of oxygen and glucose leads to neuronal damage and death.[5][6][7][8]

  • Primary Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Treatment: After 7 days in vitro, neurons are pre-treated with Compound-A or Comparator-B for 1 hour.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) for 90 minutes at 37°C. Control cultures are incubated in normal growth medium in a normoxic incubator.

  • Reperfusion: Following OGD, the medium is replaced with the original pre-conditioned culture medium containing the respective compounds, and the cultures are returned to the normoxic incubator for 24 hours.

  • Assessment of Neuronal Viability: Neuronal viability is assessed by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: The percentage of neuroprotection is calculated based on the reduction in LDH release in compound-treated cells compared to untreated OGD-exposed cells. The EC50 is determined from the dose-response curve.

CompoundEC50 (µM) in OGD AssayPutative Mechanism of Action
Compound-A (Hypothetical) 2.8Inhibition of Excitotoxicity
Comparator-B 5.2Anti-inflammatory, Antioxidant

Visualization of Experimental Workflow and Proposed Mechanisms

To further elucidate the experimental design and the hypothetical mechanism of action for Compound-A, the following diagrams are provided.

experimental_workflow cluster_mpp MPP+ Neurotoxicity Assay cluster_ogd OGD Assay mpp_cell SH-SY5Y Cells mpp_treat Pre-treat with Compound-A or Comparator-B mpp_cell->mpp_treat mpp_toxin Add MPP+ (1 mM) mpp_treat->mpp_toxin mpp_incubate Incubate 24h mpp_toxin->mpp_incubate mpp_viability MTT Assay for Cell Viability mpp_incubate->mpp_viability ogd_cell Primary Cortical Neurons ogd_treat Pre-treat with Compound-A or Comparator-B ogd_cell->ogd_treat ogd_induce Oxygen-Glucose Deprivation (90 min) ogd_treat->ogd_induce ogd_reperfuse Reperfusion (24h) ogd_induce->ogd_reperfuse ogd_ldh LDH Assay for Cell Death ogd_reperfuse->ogd_ldh mechanism_of_action cluster_compound_a Hypothetical Mechanism of Compound-A cluster_comparator_b Mechanism of Comparator-B excitotoxicity Excitotoxicity (e.g., from OGD or MPP+) ca_influx Excessive Ca2+ Influx excitotoxicity->ca_influx mito_dysfunction Mitochondrial Dysfunction ca_influx->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis compound_a Compound-A compound_a->ca_influx Inhibits neuroinflammation Neuroinflammation neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage oxidative_stress Oxidative Stress oxidative_stress->neuronal_damage maob MAO-B Activity maob->oxidative_stress Contributes to comparator_b Comparator-B comparator_b->neuroinflammation Inhibits comparator_b->maob Inhibits

Figure 2: A diagram illustrating the proposed neuroprotective mechanism of Compound-A and the known mechanism of Comparator-B.

Discussion and Future Directions

This head-to-head comparison, based on a combination of experimental data and plausible hypotheses, provides a framework for evaluating the potential of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide as a neuroprotective agent. The hypothetical data suggests that Compound-A may offer potent protection against excitotoxicity- and mitochondrial dysfunction-mediated neuronal death, with potentially greater efficacy in these models compared to a compound whose primary mechanism is centered around MAO-B inhibition and anti-inflammatory effects.

The distinct proposed mechanisms of action for Compound-A and Comparator-B highlight the diverse strategies for achieving neuroprotection. While Comparator-B targets pathways related to neuroinflammation and oxidative stress, the hypothetical action of Compound-A on calcium homeostasis addresses a more direct and acute mechanism of neuronal injury.

Further experimental validation is imperative to substantiate the hypothetical profile of Compound-A. This would involve:

  • In vitro validation: Conducting the described MPP+ and OGD assays, along with further mechanistic studies to confirm the modulation of intracellular calcium levels.

  • In vivo studies: Evaluating the efficacy of Compound-A in animal models of neurodegenerative diseases, such as the MPTP mouse model of Parkinson's disease or a middle cerebral artery occlusion (MCAO) model of stroke.

  • Pharmacokinetic and safety profiling: Determining the bioavailability, brain penetrance, and toxicological profile of Compound-A.

Conclusion

While the neuroprotective profile of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide presented in this guide is hypothetical, it serves as a scientifically grounded starting point for its evaluation as a potential therapeutic candidate. The direct comparison with a patented class of neuroprotective agents underscores the importance of a multi-faceted approach to drug discovery in the complex field of neurodegeneration. The experimental protocols and comparative data provided herein offer a valuable resource for researchers dedicated to advancing the next generation of neuroprotective therapies.

References

  • Hu, Y., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. NeuroProof. [Link]

  • Bio-protocol. (n.d.). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Bio-protocol. [Link]

  • Le, W. D., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Stem Cells and Development. [Link]

  • Pieper, A. A., et al. (2018). Neuroprotective efficacy of P7C3 compounds in primate hippocampus. Neurobiology of Aging. [Link]

  • Jiang, T., et al. (2018). CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. Cellular and Molecular Neurobiology. [Link]

  • Wang, G., et al. (2024). Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis. Journal of Cancer. [Link]

  • ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. ResearchGate. [Link]

  • Innoprot. (n.d.). Ischemic Stroke in vitro Assay. Innoprot. [Link]

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell. [Link]

  • Yin, T. C., et al. (2014). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. Cell Reports. [Link]

  • Neurofit. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT. [Link]

  • Hill, C. S., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. NeuroReport. [Link]

  • Slemmer, J. E., et al. (2023). The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons. International Journal of Molecular Sciences. [Link]

  • Musso, S., et al. (2025). Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ACS Chemical Neuroscience. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated operational workflow for the disposal of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide . As a compound containing both a reactive primary amine (benzylic amine) and a cyclobutane scaffold, it presents specific chemical compatibility risks—primarily incompatibility with strong oxidizers and acids.

Critical Directive: This substance must be treated as Hazardous Chemical Waste . While it may not appear on the EPA’s specific P-list or U-list, its functional groups dictate that it be managed as a Toxic and Irritant Organic Amine . Under no circumstances should this compound be disposed of via sanitary sewer systems or regular trash.

Chemical Safety Profile & Hazard Identification

To ensure safe handling, we must first deconstruct the molecule to understand its reactivity. The disposal protocol is derived directly from these chemical properties.

Functional Group Analysis
Functional GroupChemical PropertyDisposal Risk / Implication
Aminomethyl (

)
Basic / Nucleophilic High Risk. Reacts exothermically with acids and acid chlorides. Can form shock-sensitive salts if mixed with perchloric acid.
Phenyl Ring (Aromatic) Lipophilic / UV Active Environmental Risk. High potential for aquatic toxicity. Capable of penetrating dermal barriers (skin absorption).
Cyclobutane Ring Strained Ring System Stability Concern. Generally stable under ambient conditions but possesses high ring strain energy (~26 kcal/mol), making it combustible.
Carboxamide Linker Neutral / Stable Persistence. Resistant to rapid hydrolysis, implying the compound will persist in waste streams if not incinerated.
PPE Requirements (Mandatory)[1]
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for liquid formulations to prevent permeation of the benzylic amine [1].

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

  • Respiratory: If handling powder outside a fume hood, N95 or P100 particulate respirator is required to prevent inhalation of amine dust.

Waste Characterization (RCRA Compliance)

Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA) [2].[1][2]

  • Listed Waste Status: This specific CAS is generally not found on the EPA P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste Status:

    • Ignitability (D001): Unlikely for the solid salt, but possible if dissolved in organic solvents (e.g., MeOH/EtOH).

    • Corrosivity (D002): If in aqueous solution with pH > 12.5.[3]

    • Reactivity (D003): Stable under normal conditions.

    • Toxicity (D004-D043): Not standard, but due to lack of chronic tox data, apply the Precautionary Principle .

Classification Decision: Manage as Non-Halogenated Organic Waste (if solid) or Basic Organic Waste (if liquid).

Operational Disposal Protocols

A. Waste Segregation Logic

The most common accident involving amine waste is accidental mixing with strong acids or oxidizers in a general waste carboy. Follow this logic flow to select the correct stream.

SegregationLogic Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinA Solid Waste Bin (Double Bagged) Solid->BinA Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHal Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHal pHCheck Check pH BinC Organic / Basic Waste Carboy (NO ACIDS) pHCheck->BinC pH > 7 (Basic/Neutral) pHCheck->BinC pH < 7 (Neutralize first!) BinB Halogenated Waste Carboy Halogen->BinB NonHal->pHCheck

Figure 1: Decision matrix for segregating amine-based chemical waste.

B. Protocol 1: Solid Waste (Pure Compound)
  • Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness preferred).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Disposal: Deposit in the lab's Solid Hazardous Waste Drum .

C. Protocol 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

WARNING: Do not pour into a waste container that contains acidic waste (e.g., H2SO4, HCl). The amine will react to form salts, generating heat and potentially over-pressurizing the container [3].

  • Check Compatibility: Ensure the destination carboy is designated for "Organic Solvents" or "Basic Waste."

  • Solvent Dilution: If the compound is concentrated, dilute with a compatible combustible solvent (Ethanol or Methanol) to <10% concentration to facilitate incineration.

  • Transfer: Use a funnel to prevent spills.

  • Log: Record the volume and estimated concentration on the waste container's log sheet immediately.

D. Protocol 3: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a minimal amount of methanol or acetone.

  • Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Protocol 2).

  • Defacing: Cross out the original label or remove it entirely.[3]

  • Discard: The dry, triple-rinsed container can be discarded in standard glass trash (unless P-listed, which this is not) [2].

Emergency Spill Management

In the event of a spill, immediate action is required to prevent exposure and tracking of the amine.

SpillResponse Assess Assess Volume/Risk PPE Don PPE (Goggles, Nitrile, Lab Coat) Assess->PPE Isolate Isolate Area (Alert Personnel) PPE->Isolate Type State? Isolate->Type SolidSpill Solid: Wet Wipe/Scoop Avoid Dust Type->SolidSpill LiquidSpill Liquid: Absorb (Vermiculite/Pads) Type->LiquidSpill Clean Decontaminate Surface (Soap + Water) SolidSpill->Clean LiquidSpill->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Workflow for managing minor laboratory spills (< 100g/mL).

Neutralization Note: For liquid spills involving this amine, you may use a weak acid (e.g., Citric Acid) to neutralize the basicity on the spill pad before final disposal, reducing volatility. However, for small spills, simple absorption is often safer and faster.

References

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).[5][6][7] Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification: P and U List Guidelines. (40 CFR 261.33).[8] Retrieved from

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Chapter 7: Disposal of Waste. Retrieved from

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Amines and Organic Bases. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.